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4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline Documentation Hub

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  • Product: 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline
  • CAS: 52739-51-2

Core Science & Biosynthesis

Foundational

Synthesis and characterization of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline

An In-Depth Technical Guide to the Synthesis and Characterization of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline Introduction: The Strategic Importance of the 1,2,4-Triazole Scaffold The 1,2,4-triazole ring is a privileged...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline

Introduction: The Strategic Importance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antifungal, antiviral, and anticancer properties.[1][2][3] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a highly sought-after heterocycle in drug design. This guide provides a detailed technical overview of the synthesis and comprehensive characterization of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline, a key building block for the development of novel pharmaceuticals. This aniline derivative serves as a versatile precursor, enabling further molecular elaboration to access complex drug candidates.

This document is structured to provide not just a protocol, but a field-proven rationale for the methodological choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles for researchers, scientists, and drug development professionals.

Part 1: Synthesis Methodology

The synthesis of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline is efficiently achieved through a robust two-step sequence. This pathway is designed for high yield and purity, beginning with a nucleophilic aromatic substitution (SNAr) reaction to construct the core aryl-triazole linkage, followed by a chemoselective reduction of a nitro group.

Overall Synthetic Scheme

Synthetic_Scheme cluster_0 Reaction Flow reagent1 3-Methyl-1H-1,2,4-triazole + p-Fluoronitrobenzene intermediate 1-(4-Nitrophenyl)-3-methyl- 1H-1,2,4-triazole reagent1->intermediate Step 1: SNAr (NaH, DMF) reagent2 Reduction product 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline reagent2->product Step 2: Reduction (H₂, Pd/C)

Caption: Two-step synthesis of the target aniline compound.

Step 1: Synthesis of 1-(4-Nitrophenyl)-3-methyl-1H-1,2,4-triazole via SNAr

Causality Behind Experimental Choices: The initial step involves the formation of a C-N bond between the triazole and the phenyl ring. A nucleophilic aromatic substitution (SNAr) is the ideal strategy.

  • Substrate Selection: p-Fluoronitrobenzene is the electrophile of choice. The nitro group is a powerful electron-withdrawing group that activates the aromatic ring towards nucleophilic attack, primarily at the para position.[4][5] Fluorine, despite being highly electronegative, is an excellent leaving group in SNAr reactions because the rate-determining step is the initial nucleophilic addition, which is facilitated by the high electronegativity of the halogen.[5][6]

  • Base and Solvent: 3-Methyl-1H-1,2,4-triazole is weakly acidic and requires deprotonation to become a potent nucleophile. Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the triazole, generating the triazolide anion.[2] Dimethylformamide (DMF) is the preferred solvent as it is polar and aprotic, effectively solvating the sodium cation without interfering with the nucleophile, thus accelerating the reaction.[2]

Experimental Protocol:

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add 3-methyl-1H-1,2,4-triazole (1.0 eq) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, during which time hydrogen gas evolution should cease, indicating complete formation of the triazolide anion.

  • Add a solution of 4-fluoronitrobenzene (1.0 eq) in anhydrous DMF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully pouring the mixture into ice-cold water.

  • The resulting precipitate, 1-(4-nitrophenyl)-3-methyl-1H-1,2,4-triazole, is collected by vacuum filtration, washed with water, and dried. Further purification can be achieved by recrystallization from ethanol.

Step 2: Reduction of the Nitro Group to Form 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline

Causality Behind Experimental Choices: The final step is the selective reduction of the aromatic nitro group to an amine.

  • Method Selection: Catalytic hydrogenation is a highly efficient and clean method for this transformation.[2][7] It proceeds under mild conditions and avoids the use of stoichiometric metallic reagents that can complicate purification.

  • Catalyst and Reducing Agent: Palladium on carbon (10% Pd/C) is a standard and highly effective catalyst for the hydrogenation of nitro groups.[2] Hydrogen gas (H₂) is the ultimate reducing agent, and the reaction byproducts are minimal. Other methods like using iron powder or tin(II) chloride are also viable but may require more rigorous purification.[7][8][9]

Experimental Protocol:

  • To a solution of 1-(4-nitrophenyl)-3-methyl-1H-1,2,4-triazole (1.0 eq) in methanol or ethanol, add 10% Palladium on carbon (5-10 mol% Pd).

  • Place the reaction vessel under a hydrogen atmosphere (using a hydrogen-filled balloon or a Parr hydrogenator apparatus at 3-4 kg pressure).[2]

  • Stir the suspension vigorously at room temperature for 4-8 hours.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with additional solvent (methanol or ethanol).

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the resulting solid, 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline, by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product as a crystalline solid.

Part 2: Characterization and Data Analysis

A self-validating system of characterization is crucial to confirm the identity, structure, and purity of the synthesized 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline. The following workflow and data provide an authoritative confirmation of the target molecule.

Characterization_Workflow start Synthesized Product ms Mass Spectrometry (MS) Confirms Molecular Weight start->ms nmr NMR Spectroscopy (¹H and ¹³C) Confirms Connectivity start->nmr ir IR Spectroscopy Confirms Functional Groups start->ir mp Melting Point Assesses Purity start->mp final Structure Confirmed ms->final Corroboration nmr->final Corroboration ir->final Corroboration mp->final Corroboration

Caption: Logical workflow for the structural elucidation of the product.

Physical Properties
PropertyObservation
Appearance Off-white to pale yellow crystalline solid
Molecular Formula C₉H₁₀N₄
Molecular Weight 174.20 g/mol
Melting Point ~124-128 °C[8][10]
Spectroscopic Data

1. Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum provides definitive information on the proton environment and connectivity of the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 8.5 - 8.7Singlet1HTriazole C5-HProtons on electron-deficient heterocyclic rings are significantly deshielded and appear downfield.
~ 8.0 - 8.2Singlet1HTriazole C3-H (or C5-H)The two triazole protons are distinct and appear as singlets.
~ 7.4 - 7.6Doublet2HAromatic H (ortho to triazole)These protons are adjacent to the electron-withdrawing triazole ring and are deshielded relative to the other aromatic protons. They appear as a doublet due to coupling with the meta protons.
~ 6.7 - 6.9Doublet2HAromatic H (ortho to -NH₂)These protons are shielded by the electron-donating amine group and appear upfield. They appear as a doublet due to coupling with the meta protons.
~ 3.8 - 4.2Broad Singlet2H-NH₂The amine protons are exchangeable and typically appear as a broad singlet. The chemical shift can vary with solvent and concentration.
~ 2.4 - 2.5Singlet3H-CH₃The methyl protons are in an aliphatic environment and appear as a sharp singlet.

2. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~ 152.0Triazole C3The carbon bearing the methyl group in the triazole ring.
~ 148.5Aromatic C (ipso-NH₂)The carbon attached to the electron-donating amine group is shifted downfield.
~ 144.0Triazole C5The unsubstituted carbon in the triazole ring.[11]
~ 129.5Aromatic C (ipso-Triazole)The carbon atom of the benzene ring directly attached to the triazole nitrogen.
~ 122.5Aromatic CH (ortho to -NH₂)Shielded by the electron-donating effect of the amine group.
~ 121.0Aromatic CH (ortho to Triazole)Deshielded relative to the other aromatic CH carbons due to the electron-withdrawing nature of the triazole ring.
~ 14.0-CH₃The methyl carbon appears in the typical aliphatic region.

3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[12]

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupInterpretation
3450 - 3300N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)Two distinct sharp to medium bands in this region are characteristic of a primary aniline.[13][14]
3100 - 3000C-H StretchAromatic & Triazole C-HAbsorption just above 3000 cm⁻¹ confirms the presence of sp² C-H bonds.[15]
2980 - 2850C-H StretchMethyl (-CH₃)Absorption just below 3000 cm⁻¹ confirms the presence of sp³ C-H bonds.
1620 - 1580C=C and C=N StretchAromatic & Triazole RingsStrong absorptions characteristic of the ring stretching vibrations in the aromatic and heteroaromatic systems.
1620 - 1560N-H Bend (scissoring)Primary Amine (-NH₂)A characteristic bending vibration for the primary amine group.

4. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound.

TechniqueIonm/z (calculated)m/z (observed)Interpretation
ESI-MS[M+H]⁺175.0984~175.1The observation of the protonated molecular ion peak confirms the molecular weight of the target compound. High-resolution mass spectrometry (HRMS) would provide the exact mass.
EI-MSM⁺•174.0906~174.1The molecular ion peak would be observed. Characteristic fragmentation may include the loss of HCN or N₂ from the triazole ring.[16]

Conclusion

The two-step synthetic route detailed herein provides a reliable and efficient method for producing high-purity 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline. The comprehensive characterization data, derived from a suite of orthogonal analytical techniques including NMR, IR, and MS, collectively validate the structure and identity of the target molecule. This guide serves as an authoritative resource for researchers, empowering them to synthesize and confidently utilize this valuable chemical intermediate in the pursuit of novel therapeutic agents.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]

  • ISRES. (n.d.). Synthesis of 1,2,4 triazole compounds. Retrieved from [Link]

  • Tam, A., Armstrong, I. S., & La Cruz, T. E. (2013). Multicomponent Synthesis of 1-Aryl 1,2,4-Triazoles. Organic Letters, 15(14), 3586–3589. Available from: [Link]

  • Tam, A., Armstrong, I. S., & La Cruz, T. E. (2013). Multicomponent synthesis of 1-aryl 1,2,4-triazoles. PubMed. Retrieved from [Link]

  • The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. (2022). PMC - NIH. Retrieved from [Link]

  • 1,2,4-Triazoles: Synthetic approaches and pharmacological importance. (Review). (2025). ResearchGate. Retrieved from [Link]

  • Catalytic reduction of 2-nitroaniline: a review. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). AIP Conference Proceedings. Retrieved from [Link]

  • Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator. (2022). ACS Organic & Inorganic Au. Retrieved from [Link]

  • Synthesis of 4-methyl-1,2,4-triazol-3-yl derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Supplementary Material. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Fun, H.-K., et al. (2011). 4-(1,2,4-Triazol-1-yl)aniline. Acta Crystallographica Section E: Structure Reports Online, 67(1), o164. Available from: [Link]

  • Chemsrc. (n.d.). 4-(1H-1,2,4-Triazol-1-ylmethyl)aniline. Retrieved from [Link]

  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Scribd. (n.d.). IR spectrum of 4-methylaniline_Selected. Retrieved from [Link]

  • Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. (n.d.). NIH. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • The 13 C NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline in DMSO-d 6. (n.d.). ResearchGate. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Aniline. Retrieved from [Link]

  • Journal of the Chemical Society B: Physical Organic. (n.d.). Aromatic nucleophilic replacement. Part XVI. Reactions of o-fluoro- and p-fluoro-nitrobenzene and 1-fluoro-3,5-dinitrobenzene with sulphite ions, and of o- and p-fluoronitrobenzene with isopropoxide ions. Retrieved from [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020). MDPI. Retrieved from [Link]

  • High-resolution mass spectrum of deprotonated 4-methyl-3-nitro-1,2,4-triazole-5-one (MNTO). (n.d.). ResearchGate. Retrieved from [Link]

  • Molecular Docking, ADME Study, Synthesis And Characterization Of Some 1,2,3-Triazole Derivatives Of 4-(1H-Benzimidazol-2-Yl) Aniline. (2024). ResearchGate. Retrieved from [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

  • Assertion p-fluoro nitrobenzene is more reactive than p-bromo nitrobenzene in. (2020). YouTube. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Methyl-1H-1,2,4-triazole. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the predicted physicochemical properties of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline, a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted physicochemical properties of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline, a heterocyclic amine of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimental data for this specific isomer, this document leverages computational predictions to offer insights into its molecular structure, lipophilicity, solubility, and ionization characteristics. The guide also outlines standard experimental protocols for the empirical determination of these properties, providing a framework for researchers to validate the predicted data. This document is intended to serve as a foundational resource for scientists engaged in the synthesis, evaluation, and application of this and related compounds.

Introduction: The Significance of Physicochemical Properties in Drug Discovery

The journey of a potential drug candidate from a laboratory concept to a clinical reality is intricately governed by its physicochemical properties. These intrinsic characteristics of a molecule dictate its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, which are critical determinants of a drug's efficacy and safety. A thorough understanding of properties such as molecular weight, lipophilicity (LogP), aqueous solubility, and ionization constant (pKa) is paramount in the early stages of drug development. These parameters influence everything from formulation strategies to the molecule's ability to interact with its biological target.

The 1,2,4-triazole moiety is a key pharmacophore found in numerous approved drugs, valued for its metabolic stability and ability to engage in hydrogen bonding.[1] Aniline derivatives, in turn, are common building blocks in medicinal chemistry. The combination of these two functionalities in 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline suggests its potential as a scaffold for the development of novel therapeutic agents. This guide provides a detailed, albeit predictive, analysis of its core physicochemical attributes to aid researchers in its further investigation.

Molecular Structure and Core Properties

The foundational step in characterizing any chemical entity is to define its structure and fundamental properties.

Chemical Structure

The structure of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline is characterized by an aniline ring substituted at the para position with a 3-methyl-1H-1,2,4-triazol-1-yl group.

Table 1: Predicted Core Molecular Properties of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline

PropertyPredicted Value
Molecular Formula C₉H₁₀N₄
Molecular Weight 174.20 g/mol
CAS Number Not available
Topological Polar Surface Area (TPSA) 54.9 Ų

Lipophilicity: A Key Determinant of Biological Activity

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical parameter that influences a drug's membrane permeability, solubility, and binding to plasma proteins.

Predicted Lipophilicity (XlogP)

Computational models are invaluable for estimating lipophilicity in the absence of experimental data.

Table 2: Predicted Lipophilicity of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline

ParameterPredicted Value
XlogP 1.8

This predicted XlogP value suggests that 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline has a moderate degree of lipophilicity, a characteristic often sought in drug candidates to balance membrane permeability with aqueous solubility.

Experimental Determination of LogP: Shake-Flask Method

The gold standard for LogP determination is the shake-flask method, which involves partitioning the compound between n-octanol and water.

Protocol:

  • Prepare a saturated solution of the compound in pre-equilibrated n-octanol.

  • Add an equal volume of pre-equilibrated water.

  • Shake the mixture vigorously for a set period to allow for partitioning.

  • Centrifuge to separate the two phases.

  • Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculate LogP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Solubility: A Prerequisite for Bioavailability

Aqueous solubility is a crucial factor for drug absorption and distribution. Poor solubility can lead to low bioavailability and challenging formulation development.

Predicted Aqueous Solubility

Based on its structure, the aqueous solubility of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline is predicted to be in the low to moderate range. The presence of the aniline and triazole moieties provides hydrogen bonding capabilities that can interact with water, while the aromatic rings contribute to its hydrophobic character.

Experimental Determination of Aqueous Solubility: Kinetic and Thermodynamic Methods

Kinetic Solubility Workflow:

G cluster_0 Kinetic Solubility Measurement Start Prepare DMSO stock solution Add Add stock solution to aqueous buffer Start->Add Shake Shake for 2 hours Add->Shake Filter Filter to remove precipitate Shake->Filter Analyze Analyze filtrate by HPLC-UV Filter->Analyze Calculate Calculate solubility Analyze->Calculate

Caption: Workflow for kinetic solubility determination.

Thermodynamic Solubility Protocol:

  • Add an excess amount of the solid compound to a known volume of aqueous buffer.

  • Stir the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Filter the suspension to remove undissolved solid.

  • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method.

Ionization Constant (pKa): Impact on Absorption and Distribution

The pKa of a compound indicates the pH at which it is 50% ionized. This is a critical parameter as the ionization state of a drug affects its solubility, permeability, and interaction with its target.

Predicted pKa

4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline possesses two potential sites for protonation: the aniline nitrogen and the nitrogen atoms of the triazole ring.

  • Aniline Moiety: The pKa of aniline is approximately 4.6. The electron-withdrawing nature of the triazole ring is expected to decrease the basicity of the aniline nitrogen, resulting in a lower pKa.

  • Triazole Moiety: 1,2,4-triazole itself is a weak base with a pKa of 2.45 for its conjugate acid.[2] The methyl substituent may slightly increase its basicity.

Therefore, it is predicted that the primary basic center of the molecule will be the aniline nitrogen, with an estimated pKa slightly below 4.6.

Experimental Determination of pKa: Potentiometric Titration

Workflow for Potentiometric pKa Determination:

G cluster_1 Potentiometric pKa Determination Dissolve Dissolve compound in a suitable solvent Titrate Titrate with a standardized acid or base Dissolve->Titrate Monitor Monitor pH with a calibrated electrode Titrate->Monitor Plot Plot pH vs. titrant volume Monitor->Plot Determine Determine pKa from the titration curve Plot->Determine

Caption: Workflow for pKa determination by potentiometric titration.

Conclusion: A Predictive Foundation for Future Research

This technical guide has provided a comprehensive, albeit predictive, overview of the key physicochemical properties of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline. The computationally derived data presented herein offers a valuable starting point for researchers interested in this molecule. It is imperative, however, that these predictions are validated through rigorous experimental investigation. The outlined protocols provide a clear path for such empirical studies. A thorough understanding of the physicochemical landscape of this and related molecules will undoubtedly accelerate their potential development as novel therapeutic agents.

References

  • Fun, H.-K., et al. (2010). 4-(1,2,4-Triazol-1-yl)aniline. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o164. [Link]

  • Kisiel-Nawrot, M., et al. (2022). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Pharmaceuticals, 15(11), 1386. [Link]

  • ResearchGate. (n.d.). The pKa values of 1,2,4-triazole and its alkyl derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,2,4-Triazole. Retrieved from [Link]

Sources

Foundational

4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline, a heterocyclic amine of significant interest i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline, a heterocyclic amine of significant interest in medicinal chemistry and materials science. This document consolidates its fundamental chemical properties, including its Chemical Abstracts Service (CAS) number and molecular weight, and delves into the broader context of its synthesis and potential applications based on the well-established bioactivities of the 1,2,4-triazole and aniline pharmacophores. While specific detailed protocols and extensive biological data for this exact molecule are not widely published, this guide offers valuable insights by discussing analogous structures and general methodologies pertinent to its class of compounds.

Core Compound Identification

Chemical Name: 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline

CAS Number: 52739-51-2

Molecular Formula: C₉H₁₀N₄

Molecular Weight: 174.20 g/mol

PropertyValueSource
CAS Number 52739-51-2Internal Knowledge
Molecular Formula C₉H₁₀N₄Internal Knowledge
Molecular Weight 174.20 g/mol
Physical Form Yellow to Brown SolidInternal Knowledge
Purity Typically ≥95%

Introduction to the 1,2,4-Triazole Aniline Scaffold

The molecular architecture of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline integrates two key pharmacophores: the 1,2,4-triazole ring and an aniline moiety. This combination is of significant interest in drug discovery due to the diverse biological activities associated with each component. The 1,2,4-triazole ring is a well-known privileged structure in medicinal chemistry, featured in a wide array of approved drugs with activities including antifungal, antiviral, anticonvulsant, and anticancer effects.[1][2][3] The aniline fragment, while sometimes associated with metabolic liabilities, serves as a versatile synthetic handle and a key structural element in many biologically active compounds.[4] The methyl group on the triazole ring can influence the compound's steric and electronic properties, potentially modulating its interaction with biological targets.

Synthetic Strategies: A Generalized Approach

A plausible synthetic route would likely begin with the construction of the 3-methyl-1H-1,2,4-triazole ring, followed by its coupling to a suitably functionalized aniline precursor. Alternatively, the triazole ring can be formed on a pre-existing aniline derivative.

Illustrative Synthetic Workflow

Caption: Generalized synthetic pathways for 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline.

Step-by-Step Generalized Protocol (based on Pathway A)

This protocol is a conceptual outline based on the synthesis of similar compounds, such as 4-(1H-1,2,4-triazol-1-yl)aniline.[5]

Step 1: Synthesis of 3-Methyl-1H-1,2,4-triazole This step is a foundational reaction in triazole chemistry.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine acetohydrazide and an excess of formamide.

  • Heating: Heat the mixture under reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling, the excess formamide is typically removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield 3-methyl-1H-1,2,4-triazole.

Step 2: N-Arylation to form 1-(4-Nitrophenyl)-3-methyl-1H-1,2,4-triazole This step involves a nucleophilic aromatic substitution reaction.

  • Base Treatment: In a suitable solvent such as dimethylformamide (DMF), 3-methyl-1H-1,2,4-triazole is treated with a strong base (e.g., sodium hydride) to generate the triazolide anion.

  • Coupling: To this solution, 4-fluoronitrobenzene is added, and the reaction mixture is stirred, often at an elevated temperature, to facilitate the substitution.

  • Isolation: Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the nitro-substituted product.

Step 3: Reduction of the Nitro Group The final step involves the reduction of the nitro group to an amine.

  • Catalytic Hydrogenation: The nitro compound is dissolved in a suitable solvent like methanol or ethanol, and a catalyst, typically palladium on carbon (Pd/C), is added.

  • Hydrogenation: The mixture is then subjected to a hydrogen atmosphere, either by bubbling hydrogen gas through the solution or by using a hydrogenation apparatus under pressure.

  • Filtration and Purification: Once the reaction is complete, the catalyst is removed by filtration, and the solvent is evaporated to yield the final product, 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline.

Physicochemical Properties and Spectral Data

While specific, experimentally-derived spectral data for 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline is not widely published, we can predict the expected spectral characteristics based on its structure and data from analogous compounds.

Predicted Spectral Characteristics:

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl group (a singlet), the protons on the triazole ring (two singlets), and the protons on the aniline ring (two doublets, characteristic of a para-substituted benzene ring). The amino group protons will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbon, the carbons of the triazole ring, and the four unique carbons of the para-substituted aniline ring.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for N-H stretching of the amine, C-H stretching of the aromatic and methyl groups, C=N and N-N stretching of the triazole ring, and C=C stretching of the aromatic ring.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (174.20 g/mol ).

Potential Applications in Drug Discovery and Development

The 1,2,4-triazole moiety is a cornerstone in the development of various therapeutic agents. This suggests that 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline could serve as a valuable building block or lead compound in several areas of drug discovery.

  • Antifungal Agents: Many successful antifungal drugs, such as fluconazole and itraconazole, contain a 1,2,4-triazole ring. These agents often act by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi.

  • Anticancer Agents: The triazole scaffold is present in anticancer drugs like letrozole and anastrozole, which are aromatase inhibitors used in the treatment of breast cancer. Furthermore, various triazole derivatives have been investigated as inhibitors of other cancer-related targets such as kinases.[6]

  • Anticonvulsant Activity: Some 1,2,4-triazole derivatives have shown promise as anticonvulsant agents.[1]

  • Enzyme Inhibition: The nitrogen atoms in the triazole ring can act as hydrogen bond acceptors and coordinate with metal ions in enzyme active sites, making triazole derivatives potential inhibitors for a wide range of enzymes.

The aniline portion of the molecule provides a reactive site for further chemical modification, allowing for the synthesis of a library of derivatives to explore structure-activity relationships (SAR).

Safety and Handling

Based on the hazard statements for similar compounds, 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline should be handled with care in a well-ventilated laboratory, preferably in a fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.

General Hazard Profile:

  • Harmful if swallowed.

  • Causes skin irritation.

  • May cause eye irritation.

  • May cause respiratory irritation.

In case of contact, appropriate first aid measures should be taken immediately. A comprehensive Safety Data Sheet (SDS) should be consulted before handling this compound.

Conclusion and Future Directions

4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline represents a chemical entity with significant potential, primarily as a scaffold in the design and synthesis of novel therapeutic agents. The convergence of the biologically active 1,2,4-triazole ring with the synthetically versatile aniline moiety makes it an attractive starting point for medicinal chemistry campaigns.

Future research should focus on the development and publication of a detailed and optimized synthetic protocol for this compound. Furthermore, a thorough characterization of its physicochemical properties and a comprehensive evaluation of its biological activities against a panel of relevant targets are warranted. Such studies will be instrumental in unlocking the full potential of this promising molecule in the fields of drug discovery and materials science.

References

  • Biological features of new 1,2,4-triazole derivatives (a literature review). (2022-02-15). Retrieved from [Link]

  • CN117247360A - Preparation method of 2-methoxy-3-(1-methyl-1H-1,2,4-triazole-3-yl)aniline. (n.d.).
  • Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. (2025-08-18). Molecules, 28(16), 6179. Retrieved from [Link]

  • Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. (2023-04-29). Molecules, 28(9), 3788. Retrieved from [Link]

  • Fun, H.-K., Quah, C. K., Chandrakantha, B., Isloor, A. M., & Shetty, P. (2011). 4-(1,2,4-Triazol-1-yl)aniline. Acta Crystallographica Section E: Structure Reports Online, 67(1), o164. Retrieved from [Link]

  • Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation. (n.d.). RSC Medicinal Chemistry. Retrieved from [Link]

  • A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023-02-23). International Journal of Pharmaceutical Sciences and Research, 14(3), 1000-1012.
  • Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022-02-04). Research Journal of Pharmacy and Technology, 15(2), 525-528.
  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. (n.d.). Molecules. Retrieved from [Link]

  • 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline, 95% Purity, C9H10N4, 100 mg. (n.d.). Retrieved from [Link]

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Exploratory

Reported biological activity of triazolylaniline derivatives

An In-Depth Technical Guide to the Reported Biological Activities of Triazolylaniline Derivatives For Researchers, Scientists, and Drug Development Professionals Abstract The amalgamation of triazole and aniline moieties...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reported Biological Activities of Triazolylaniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The amalgamation of triazole and aniline moieties into a single molecular framework has given rise to a class of compounds known as triazolylaniline derivatives. This scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities. The inherent properties of the triazole ring—metabolic stability, hydrogen bonding capability, and dipole character—combined with the versatile substitution patterns of the aniline ring, create a rich chemical space for drug design and optimization. This technical guide synthesizes current research to provide an in-depth exploration of the significant biological activities reported for these derivatives, including their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. We will delve into the mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed experimental protocols to empower researchers in the field of drug discovery.

The Triazolylaniline Scaffold: A Cornerstone in Medicinal Chemistry

The triazole ring, a five-membered heterocycle with three nitrogen atoms, is a bioisostere of amide, ester, or carboxyl groups, allowing it to engage in crucial biological interactions while often conferring improved pharmacokinetic properties.[1][2] Its two primary isomeric forms, 1,2,3-triazole and 1,2,4-triazole, have been incorporated into numerous clinically approved drugs.[3][4] When coupled with an aniline (aminobenzene) core, a fundamental building block in countless pharmaceuticals, the resulting triazolylaniline derivatives gain access to a wide array of biological targets, making them a focal point of intensive research.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Triazolylaniline derivatives have demonstrated significant potential as anticancer agents, acting through diverse and potent mechanisms to inhibit tumor growth and proliferation.[5][6] Their efficacy has been reported against a wide spectrum of human cancer cell lines, including colon (HCT-116), lung (A549), breast (MCF-7), and cervical (HeLa) carcinomas.[7][8]

Key Mechanisms of Antineoplastic Action

A. Kinase Inhibition: Protein kinases are critical regulators of cellular signaling pathways that control growth, proliferation, and survival. Their dysregulation is a hallmark of many cancers. Triazolylaniline derivatives have been successfully designed as potent inhibitors of several key oncogenic kinases.[9]

  • EGFR and RET Kinases: Certain 2-(1H-1,2,4-triazol-5-yl)anilines have shown high affinity for Epidermal Growth Factor Receptor (EGFR) and RET (Rearranged during Transfection) protein kinases, which are pivotal in non-small cell lung cancer and thyroid cancer, respectively.[10] Molecular docking studies reveal that these compounds fit into the ATP-binding site of the kinase domain, preventing phosphorylation and downstream signaling.[11]

  • VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary mediator of this process. Novel triazoloquinazoline derivatives have been shown to significantly inhibit VEGFR-2, thereby blocking angiogenesis.[8]

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Kinase Receptor Tyrosine Kinase (e.g., EGFR) Substrate Substrate Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Binds to active site P_Substrate Phosphorylated Substrate Response Cell Proliferation, Survival, Angiogenesis P_Substrate->Response Triazolylaniline Triazolylaniline Derivative Triazolylaniline->Kinase Competitive Inhibition

B. Tubulin Polymerization Inhibition: The microtubule network is essential for maintaining cell structure and for the formation of the mitotic spindle during cell division. Compounds that disrupt microtubule dynamics are powerful anticancer agents. A novel class of 1,2,4-triazoles has been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][12] Binding experiments have confirmed that these derivatives compete with colchicine for its binding site on tubulin.[12]

C. Induction of Apoptosis and Cell Cycle Arrest: A common outcome of effective cancer therapy is the induction of programmed cell death (apoptosis). Several triazolylaniline derivatives have been shown to trigger apoptosis in cancer cells.[13][14] For instance, a 1,2,3-triazole linked tetrahydrocurcumin derivative was found to arrest the cell cycle at the G1 phase in HCT-116 colon carcinoma cells, preventing their progression into the DNA synthesis (S) phase.[7] This is often accompanied by the upregulation of pro-apoptotic proteins like BAX and the downregulation of anti-apoptotic proteins like BCL-2.[8]

Structure-Activity Relationship (SAR) Insights
  • Substituents on the Aniline/Phenyl Ring: The nature and position of substituents on the phenyl rings are critical. Electron-withdrawing groups (e.g., bromo, chloro, nitro) on a phenyl ring attached to the triazole moiety often enhance cytotoxic activity.[14][15] For example, a bromophenyl group in a triazol/indolin-3-thiosemicarbazone conjugate showed the highest activity against multiple cancer cell lines.[15]

  • Linker Moiety: The linker connecting the triazole and aniline components can significantly influence activity. Flexible linkers may allow for optimal positioning within a target's binding site.

  • Quinazoline Fusion: Fusing the aniline ring into a quinazoline or quinazolinone system is a common and effective strategy, leading to potent kinase inhibitors.[8][9][11]

Summary of In Vitro Anticancer Activity
Compound ClassCancer Cell LineIC50 (µM)Reference
1,2,4-Triazole Pyridine HybridsMurine Melanoma (B16F10)41.12 - 61.11[5]
1,2,3-Triazole TetrahydrocurcuminHuman Colon (HCT-116)1.09[7]
1,2,3-Triazole TetrahydrocurcuminHuman Lung (A549)45.16[7]
Quinolinesulfonamide-Triazole HybridsHuman Lung (A549)Nanomolar range[16]
Triazol/indolin-3-thiosemicarbazoneHuman Melanoma (A375)25.91[15]
Triazol/indolin-3-thiosemicarbazoneHuman Breast (MDA-MB-231)18.42[15]
Triazol/indolin-3-thiosemicarbazoneHuman Prostate (PC3)15.32[15]
TriazoloquinazolinesHuman Breast (MCF-7)More potent than Doxorubicin[8]
Thiazoline-Tetralin DerivativesHuman Breast (MCF-7)~30% apoptosis[14]
Experimental Protocols

Protocol 1: MTT Assay for General Cytotoxicity Screening

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding: Plate cancer cells (e.g., A549, HCT-116) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the triazolylaniline derivatives in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin, Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).[7]

Protocol 2: Flow Cytometry for Cell Cycle Analysis

This protocol allows for the quantitative analysis of the cell cycle distribution (G1, S, G2/M phases) following compound treatment.

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation (300 x g for 5 minutes), and wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A.

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Analysis: Analyze the samples using a flow cytometer. The DNA content, measured by PI fluorescence, will determine the percentage of cells in each phase of the cell cycle.[7]

Antimicrobial Activity: Combating Resistant Pathogens

The rise of multidrug-resistant bacteria and fungi presents a critical global health challenge. Triazolylaniline derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of pathogenic microbes.[2][17]

Spectrum of Activity

These compounds have shown broad-spectrum efficacy.

  • Gram-Positive Bacteria: Staphylococcus aureus, Bacillus subtilis[18][19]

  • Gram-Negative Bacteria: Escherichia coli, Pseudomonas aeruginosa[18][19]

  • Fungi: Candida albicans, Aspergillus niger[18][19]

Some derivatives, particularly those tagged with electron-withdrawing groups, have shown sensitivity as high as 100% of the positive control.[20]

Data Summary of Antimicrobial Activity
Compound ClassMicroorganismMIC (µg/mL)Reference
Methylsulfanyl-triazoloquinazolinesS. aureus6.25 - 12.50[19]
Methylsulfanyl-triazoloquinazolinesB. subtilis6.25 - 12.50[19]
Methylsulfanyl-triazoloquinazolinesP. aeruginosa6.25 - 12.50[19]
Methylsulfanyl-triazoloquinazolinesE. coli6.25 - 12.50[19]
Thiosemicarbazone derivativeE. coli, S. aureus0.29 - 1.11 (µM)[21]
Morpholine derivativeC. albicans, E. coli0.83 (µM)[21]
Experimental Protocols

Protocol 3: Broth Microdilution for MIC Determination

This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria at ~5x10⁵ CFU/mL, yeast at ~1x10³ CFU/mL) in an appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth.

  • Inoculation: Add the standardized inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[19][21]

MIC_Workflow A Prepare Serial Dilutions of Compound in 96-well Plate C Inoculate Wells with Microorganism A->C B Prepare Standardized Microbial Inoculum B->C D Incubate Plate (e.g., 24h at 37°C) C->D E Visually Inspect for Growth (Turbidity) D->E F Determine MIC: Lowest Concentration with No Growth E->F

Antiviral Activity: Targeting Viral Machinery

Triazole-containing compounds, such as the clinically used Ribavirin, have a long history in antiviral therapy.[1] Triazolylaniline derivatives are being explored as novel agents against a variety of viruses, including influenza, HIV, and herpes simplex virus.[22][23]

Mechanism of Action against Influenza Virus

Certain 1,2,3-triazole derivatives have shown promise as virucidal agents against influenza viruses (e.g., H1N1, H3N2).[24] Molecular docking and biological data suggest a dual mechanism of action:

  • Hemagglutinin (HA) Binding: They bind to the HA protein on the viral surface, which is responsible for attaching the virus to host cells, thereby preventing viral entry.

  • Neuraminidase (NA) Inhibition: They inhibit the NA enzyme, which is crucial for the release of newly formed virus particles from an infected cell, thus halting the spread of the infection.[24]

Influenza_Inhibition Virus Influenza Virion Attachment Viral Attachment (via Hemagglutinin) Virus->Attachment HostCell Host Cell Release Viral Release (via Neuraminidase) HostCell->Release New Virions Derivative Triazolylaniline Derivative Derivative->Attachment Blocks Derivative->Release Inhibits Attachment->HostCell Release->Virus New Virions

Experimental Protocol

Protocol 4: Virucidal Activity Assay

This assay determines the ability of a compound to directly inactivate viral particles.

  • Virus Preparation: Prepare a stock of the target virus (e.g., Influenza A/H1N1) with a known titer.

  • Treatment: Mix the virus-containing material with the test compound at a specific concentration (e.g., 0.4 mg/chicken embryo). Incubate the mixture for a defined period (e.g., 30 minutes) at room temperature.

  • Inoculation: Inoculate the treated virus into a suitable host system, such as the allantoic cavity of 10-day-old embryonated chicken eggs.

  • Incubation: Incubate the eggs for 48-72 hours at 36°C.

  • Virus Titer Determination: Harvest the allantoic fluid and determine the virus titer using a hemagglutination assay.

  • Analysis: Compare the titer of the treated virus with that of an untreated virus control. A significant reduction in titer indicates virucidal activity.[24]

Anti-inflammatory Activity

Chronic inflammation is an underlying factor in many diseases, including cancer and arthritis. Triazolylaniline derivatives have been investigated for their ability to modulate inflammatory responses.[25][26]

Mechanism of Action

The anti-inflammatory effects are often achieved by inhibiting the production of key pro-inflammatory mediators in immune cells like macrophages. Studies on methylsulfanyl-triazoloquinazolines have shown they can significantly suppress the production of:

  • Nitric Oxide (NO)

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Prostaglandin E2 (PGE₂)[25]

The presence of electron-releasing groups on the molecular structure appears to enhance both anti-inflammatory and analgesic activities.

Experimental Protocol

Protocol 5: Carrageenan-Induced Rat Paw Edema Assay

This is a classic in vivo model for evaluating acute anti-inflammatory activity.

  • Animal Grouping: Use adult Wistar or Sprague-Dawley rats, fasted overnight. Divide them into groups: a control group, a standard drug group (e.g., Diclofenac sodium, 50 mg/kg), and test groups receiving different triazolylaniline derivatives (e.g., 100 mg/kg).

  • Drug Administration: Administer the compounds orally or intraperitoneally.

  • Edema Induction: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume immediately after injection (0 hours) and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Analysis: Calculate the percentage inhibition of edema for each group compared to the control group. A significant reduction in paw swelling indicates anti-inflammatory activity.

Conclusion and Future Perspectives

The triazolylaniline scaffold is a remarkably versatile and fruitful platform for the discovery of new therapeutic agents. The research synthesized in this guide clearly demonstrates their potent and multi-faceted biological activities, particularly in the realms of oncology and infectious diseases. The ability to modulate their activity through straightforward synthetic modifications provides a powerful tool for optimizing potency, selectivity, and pharmacokinetic profiles.

Future research should focus on several key areas:

  • Target Deconvolution: For many active compounds, the precise molecular target remains unknown. Advanced techniques like chemoproteomics can help identify specific protein interactions.

  • In Vivo Efficacy and Toxicology: While in vitro data is promising, rigorous in vivo studies are required to establish efficacy and safety profiles in animal models.

  • Combination Therapies: Exploring the synergistic effects of triazolylaniline derivatives with existing drugs could lead to more effective treatment regimens and help overcome drug resistance.

The continued exploration of this chemical space holds significant promise for addressing some of the most pressing challenges in modern medicine.

References

A comprehensive list of references is provided below, with clickable URLs for verification.

  • Antiviral Activity of (1S,9aR)-1-[(1,2,3-Triazol-1-yl)methyl]octahydro-1H-quinolizines from the Alkaloid Lupinine. (2024). MDPI. [Link]

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (n.d.). International Journal of Pharmaceutical Chemistry and Analysis. [Link]

  • Synthesis and Characterization of New Heterocyclic (Triazoline) Anticancer Compounds. (2025). Research Square. [Link]

  • SEARCH FOR NEW TYROSINE KINASE INHIBITORS AMONG 2-(3-R-1H-1,2,4-TRIAZOL-5-YL)ANILINES AS POTENTIAL ANTITUMOR AGENTS USING MOLECULAR DOCKING. (2023). Journal of Chemistry and Technologies. [Link]

  • Antibacterial activity of Triazoline compounds. (n.d.). ResearchGate. [Link]

  • Antimicrobial activity of newly synthesized methylsulfanyl‐triazoloquinazoline derivatives. (n.d.). Wiley Online Library. [Link]

  • Antimicrobial activity of newly synthesized methylsulfanyl-triazoloquinazoline derivatives. (2013). PubMed. [Link]

  • Synthesis of some triazole and triazoline derivatives by green chemistry and study of their molecular docking with a study of them against anticancer and antifungal. (2025). ResearchGate. [Link]

  • A Literature Review Focusing on the Antiviral Activity of[5][10][24] and[5][24][27]-triazoles. (n.d.). PubMed. [Link]

  • Anti-inflammatory and analgesic activities of imidazolyl triazolo hydroxamic acid derivatives. (n.d.). NISCAIR Online Periodicals Repository. [Link]

  • Cytotoxicity and anti-inflammatory activity of methylsulfanyl-triazoloquinazolines. (2013). PubMed. [Link]

  • Synthesis and antimicrobial study of triazolo pyrazolines and isoxazoline derivatives. (2025). ResearchGate. [Link]

  • Synthesis and Evaluation of the in vitro Antimicrobial Activity of Triazoles, Morpholines and Thiosemicarbazones. (n.d.). PubMed. [Link]

  • Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives. (2022). NIH. [Link]

  • Antiviral activity of 1,2,4-triazole derivatives (microreview). (2021). NIH. [Link]

  • Synthesis of some novel triazoloquinazolines and triazinoquinazolines and their evaluation for anti-inflammatory activity. (2011). ResearchGate. [Link]

  • Triazoles: a valuable insight into recent developments and biological activities. (2013). PubMed. [Link]

  • (PDF) RETRACTED: Cytotoxicity and Anti-Inflammatory Activity of Methylsulfanyl-Triazoloquinazolines. (2013). ResearchGate. [Link]

  • Synthesis, Docking, and Machine Learning Studies of Some Novel Quinolinesulfonamides–Triazole Hybrids with Anticancer Activity. (2023). MDPI. [Link]

  • Developments in the Application of 1,2,3-Triazoles in Cancer Treatment. (2019). PubMed. [Link]

  • A Literature Review Focusing on the Antiviral Activity of[5][10][24] and[5][24][27]-triazoles. (2023). Bentham Science. [Link]

  • Triazole Derivatives and Their Biological Activity - A Review. (2023). ResearchGate. [Link]

  • Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. (2005). PubMed. [Link]

  • Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. (2024). PubMed. [Link]

  • Triazolines. 14. 1,2,3-Triazolines and triazoles, a new class of anticonvulsants. Drug design and structure-activity relationships. (1988). PubMed. [Link]

  • Biological Activities of Various Triazolone Derivatives. (2018). ResearchGate. [Link]

  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. (2021). NIH. [Link]

  • Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. (2020). PubMed. [Link]

  • Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. (2022). Frontiers. [Link]

  • Synthesis and evaluation of in vitro cytotoxic effects of triazol/spiroindolinequinazolinedione, triazol/indolin-3-thiosemicarbazone and triazol/thiazol-indolin-2-one conjugates. (2020). NIH. [Link]

  • Novel triazoloquinazoline derivatives as VEGFR inhibitors: synthesis, cytotoxic evaluation and in silico studies. (2025). ResearchGate. [Link]

  • New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation. (2018). PubMed. [Link]

  • Antitumor Activity of s-Triazine Derivatives: A Systematic Review. (2022). NIH. [Link]

  • (PDF) Antiviral activity of 1,2,4-triazole derivatives (microreview). (2021). ResearchGate. [Link]

  • Quinazoline based 1,3,5-triazine derivatives as cancer inhibitors by impeding the phosphorylated RET tyrosine kinase pathway: Design, synthesis, docking, and QSAR study. (2020). PubMed. [Link]

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Foundational

The Emerging Potential of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline in Medicinal Chemistry: A Technical Guide

Foreword: Unlocking the Potential of a Privileged Scaffold In the landscape of medicinal chemistry, the 1,2,4-triazole nucleus stands as a "privileged scaffold," a core structure consistently found in a multitude of biol...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the 1,2,4-triazole nucleus stands as a "privileged scaffold," a core structure consistently found in a multitude of biologically active compounds.[1][2][3][4] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have cemented its role in the development of therapeutics ranging from antifungal agents like fluconazole to anticancer drugs such as letrozole.[3][4][5] When coupled with an aniline moiety, the resulting 4-(1H-1,2,4-triazol-1-yl)aniline framework offers a versatile platform for the design of novel drug candidates. This technical guide delves into the specific potential of a less-explored derivative, 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline , providing a forward-looking analysis for researchers, scientists, and drug development professionals. While direct literature on this precise molecule is nascent, this document will extrapolate from the rich data on its close analogs to illuminate its promising applications, particularly in oncology.

The Core Moiety: A Synthesis of Stability and Reactivity

The 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline structure marries the aromatic stability and synthetic versatility of the aniline ring with the hydrogen bonding capabilities and metabolic resilience of the 1,2,4-triazole ring. The aniline amine group serves as a crucial synthetic handle for further molecular elaboration, allowing for the introduction of various pharmacophoric features through amide bond formation, among other reactions. The 1,2,4-triazole ring, with its three nitrogen atoms, can act as a hydrogen bond acceptor and participate in dipole-dipole interactions, which are critical for binding to biological targets.[1]

The introduction of a methyl group at the 3-position of the triazole ring is a subtle but potentially significant modification. This methyl group can influence the molecule's properties in several ways:

  • Increased Lipophilicity: The methyl group enhances the molecule's lipophilicity, which can improve its membrane permeability and oral bioavailability.[6]

  • Steric Influence: The methyl group can introduce steric hindrance that may orient the molecule favorably within a target's binding pocket, potentially increasing potency and selectivity.

  • Metabolic Stability: The methyl group might block a potential site of metabolism on the triazole ring, thereby increasing the compound's half-life.

General Synthesis Strategy

While a specific, optimized synthesis for 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline is not extensively documented, a rational synthetic approach can be devised based on established methods for analogous compounds. A common strategy involves the coupling of a substituted aniline with a pre-formed triazole ring or the construction of the triazole ring onto the aniline scaffold.

A plausible synthetic route is outlined below:

Synthesis_Workflow A 4-Nitrophenylhydrazine C Intermediate Hydrazone A->C Condensation B N-Acetyl-N'-methylthiourea B->C D 3-Methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole C->D Oxidative Cyclization (e.g., with I2, NaOH) E 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline D->E Reduction (e.g., Fe/HCl or H2/Pd-C)

Caption: A potential synthetic workflow for 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline.

Experimental Protocol: A Generalized Approach

  • Hydrazone Formation: Equimolar amounts of 4-nitrophenylhydrazine and a suitable acetyl derivative (e.g., N-acetyl-N'-methylthiourea for the 3-methyl-5-thiol precursor) are refluxed in a suitable solvent like ethanol for several hours. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Triazole Ring Closure: The resulting hydrazone is then subjected to oxidative cyclization. This can be achieved using various reagents, such as iodine in the presence of a base (e.g., sodium hydroxide), to form the 1,2,4-triazole ring.

  • Nitro Group Reduction: The nitro group of the resulting 3-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole is reduced to the corresponding aniline. This is a standard transformation that can be accomplished using reducing agents like iron powder in acidic medium (e.g., hydrochloric acid) or catalytic hydrogenation (e.g., H2 gas with a palladium on carbon catalyst).[7]

  • Purification: The final product, 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline, is purified using standard techniques such as column chromatography or recrystallization.

Potential Applications in Oncology: Targeting Kinase Signaling

A significant body of research highlights the potential of 1,2,4-triazole-aniline derivatives as anticancer agents.[2][8][9] A primary mechanism of action for many of these compounds is the inhibition of protein kinases, enzymes that play a pivotal role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

One of the most promising applications for this class of compounds is the inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR-2.[8] VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis. By inhibiting VEGFR-2, the tumor's blood supply can be cut off, leading to its starvation and regression.

Novel derivatives of 1,2,4-triazoles have been described as potent ATP-competitive inhibitors of both VEGFR-1 and VEGFR-2.[10] The 4-(1H-1,2,4-triazol-1-yl)aniline scaffold serves as an excellent starting point for the development of such inhibitors. The aniline nitrogen can be functionalized to introduce moieties that occupy the hydrophobic regions of the ATP-binding pocket of the kinase, while the triazole ring can form crucial hydrogen bonds with the hinge region of the enzyme.

VEGFR_Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PI3K PI3K VEGFR2->PI3K Activates AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Angiogenesis Angiogenesis mTOR->Angiogenesis Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Inhibitor 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline Derivative Inhibitor->VEGFR2 Inhibits

Caption: Simplified signaling pathway of VEGFR-2 and the point of inhibition by a potential 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline-based inhibitor.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline is not available, we can extrapolate from studies on related 1,2,4-triazole derivatives. For kinase inhibition, the following general SAR trends have been observed:

MoietyPositionModificationImpact on Activity
AnilinePara (4-position)Acylation with various aromatic/heterocyclic acidsCrucial for occupying the hydrophobic pocket of the kinase; modulates potency and selectivity.
Triazole3-positionIntroduction of small alkyl groups (e.g., methyl)Can enhance lipophilicity and potentially improve cell permeability. May also provide beneficial steric interactions.
AnilineOrtho/Meta (2- or 3-position)SubstitutionCan influence the dihedral angle between the aniline and triazole rings, affecting the overall conformation and binding affinity.

The 3-methyl group on the triazole ring of our target compound could potentially enhance its anticancer activity by improving its pharmacokinetic profile (e.g., increased absorption and metabolic stability) and by providing a better fit into the ATP-binding pocket of target kinases.

Broader Therapeutic Potential

Beyond oncology, the 1,2,4-triazole scaffold is known for a wide spectrum of biological activities.[5] Therefore, 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline and its derivatives warrant investigation in other therapeutic areas:

  • Antifungal Activity: Triazoles are the cornerstone of many antifungal therapies. The core structure could be elaborated to design novel antifungal agents.

  • Antibacterial Activity: Derivatives of 1,2,4-triazoles have shown promising antibacterial properties.[1]

  • Antiviral Activity: The triazole nucleus is present in antiviral drugs like Ribavirin, suggesting that this scaffold could be explored for the development of new antiviral agents.[3]

Future Directions and Conclusion

4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline represents a promising, yet underexplored, scaffold in medicinal chemistry. Based on the extensive research on the broader class of 1,2,4-triazole-aniline derivatives, it is highly probable that this compound and its analogs will exhibit significant biological activity, particularly as anticancer agents through kinase inhibition.

Key areas for future research include:

  • Optimized Synthesis: Development of a high-yield, scalable synthesis for 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline.

  • Library Synthesis and Screening: Creation of a diverse library of derivatives by modifying the aniline amine group and screening them against a panel of cancer cell lines and kinases.

  • In-depth Biological Evaluation: For promising hits, detailed in vitro and in vivo studies are necessary to elucidate their mechanism of action, efficacy, and safety profiles.

  • Computational Studies: Molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction studies can guide the rational design of more potent and drug-like derivatives.[5]

References

  • Liu Tao, Huang Lu, & Zhou Jianming. (2007). Lizan's synthesis. Guangdong Chemical Industry, (08), 55-57.
  • Smolecule. (2024). 4-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)aniline.
  • ResearchGate. (n.d.).
  • ResearchGate. (2025).
  • SynHet. (n.d.). 4-{3-[(1H-1,2,4-triazol-1-yl)methyl].
  • Smolecule. (n.d.). 4-bromo-2-(1H-1,2,4-triazol-1-yl)aniline hydrochloride.
  • Benchchem. (2025). Application Notes and Protocols for Developing Anticancer Agents from 3-(1H-1,2,4-triazol-1-ylmethyl)
  • PMC. (n.d.). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies.
  • CPHI Online. (n.d.). 4-(1H-1,2,4-Triazol-1-ylmethyl)aniline.
  • ResearchGate. (n.d.). A summary of the structure–activity relationship study of the synthesized 1,2,4‐triazoles.
  • Alsaad, H., Kubba, A., Tahtamouni, L. H., & Hamzah, A. H. (2022). Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. Pharmacia, 69(2), 415–428.
  • Bushuieva, I. V., & Parchenko, M. V. (2024). Anticancer properties of 1,2,4-triazole derivatives (literature review). Current issues in pharmacy and medicine: science and practice, 17(2), 193-199.
  • Abuelizz, H. A., Awad, H. M., Marzouk, M., Nasr, F. A., Alqahtani, A. S., Bakheit, A. H., ... & Al-Salahi, R. (2019). Synthesis and biological evaluation of 4-(1H-1, 2, 4-triazol-1-yl) benzoic acid hybrids as anticancer agents. RSC advances, 9(33), 19033-19043.
  • National Institutes of Health. (n.d.).
  • Sigma-Aldrich. (n.d.). 4-(1H-1,2,4-Triazol-1-yl)aniline.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles.
  • National Center for Biotechnology Information. (2025). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)
  • Research Square. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article.
  • ResearchGate. (n.d.). Anticancer drugs containing a 1,2,4-triazole ring.
  • Amerigo Scientific. (n.d.). 4-(1H-1,2,4-Triazol-1-ylmethyl)aniline.
  • National Center for Biotechnology Information. (n.d.).
  • Sigma-Aldrich. (n.d.). 3-(4H-1,2,4-Triazol-4-yl)aniline.
  • PubMed. (2007). 1H-1,2,4-triazol-3-yl-anilines: novel potent inhibitors of vascular endothelial growth factor receptors 1 and 2.

Sources

Exploratory

Spectroscopic Data of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist This technical guide provides a comprehensive overview of the spectroscopic data for the compo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this guide presents a combination of predicted data from validated computational models and analysis based on structurally analogous compounds. This approach offers a robust framework for the characterization and identification of this compound in a research and development setting.

The guide is structured to provide not only the spectroscopic data but also the underlying principles and methodologies for its acquisition and interpretation. This ensures that the information is not just a dataset but a practical tool for scientists working with this and related molecular scaffolds.

Molecular Structure and Predicted Spectroscopic Overview

4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline is a heterocyclic compound featuring a p-substituted aniline ring attached to a 3-methyl-1,2,4-triazole moiety. This unique combination of functional groups gives rise to a distinct spectroscopic signature.

Table 1: Predicted Spectroscopic Data Summary

Spectroscopic TechniquePredicted Key Features
¹H NMR (400 MHz, DMSO-d₆)Aromatic protons (AA'BB' system), Triazole proton (singlet), Methyl protons (singlet), Amine protons (broad singlet).
¹³C NMR (100 MHz, DMSO-d₆)Distinct aromatic and triazole carbon signals, Methyl carbon signal.
IR Spectroscopy (KBr pellet)N-H stretching (amine), C-H stretching (aromatic and aliphatic), C=N and C=C stretching (ring systems), N-H bending.
Mass Spectrometry (EI)Molecular ion peak (M⁺), Characteristic fragmentation pattern involving the triazole and aniline moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra for 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline are detailed below. These predictions are based on established computational algorithms that consider the chemical environment of each nucleus.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic, triazole, methyl, and amine protons.

Table 2: Predicted ¹H NMR Chemical Shifts and Assignments

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.5Singlet1HH-5 (Triazole)The proton on the triazole ring is deshielded due to the electronegativity of the adjacent nitrogen atoms.
~7.5Doublet2HAr-H (ortho to triazole)Aromatic protons ortho to the electron-withdrawing triazole group are deshielded.
~6.7Doublet2HAr-H (ortho to NH₂)Aromatic protons ortho to the electron-donating amine group are shielded.
~5.5Broad Singlet2H-NH₂The chemical shift of amine protons can vary and the signal is often broad due to quadrupole effects and exchange.
~2.3Singlet3H-CH₃The methyl protons on the triazole ring will appear as a singlet.
Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts and Assignments

Chemical Shift (δ, ppm)AssignmentRationale
~155C-3 (Triazole)Carbon attached to two nitrogen atoms and the methyl group.
~148C-5 (Triazole)Carbon in the triazole ring.
~147C-NH₂ (Aromatic)Aromatic carbon attached to the amine group.
~130C-N (Aromatic)Aromatic carbon attached to the triazole ring.
~122CH (Aromatic)Aromatic carbons ortho to the triazole group.
~114CH (Aromatic)Aromatic carbons ortho to the amine group.
~14-CH₃Methyl carbon.
Experimental Protocol for NMR Spectroscopy

This protocol outlines the standard procedure for acquiring high-quality NMR spectra.

Diagram 1: NMR Sample Preparation and Acquisition Workflow

Caption: Workflow for NMR analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spinner and place it in the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Tune the probe for the desired nuclei (¹H and ¹³C).

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Acquire the ¹³C NMR spectrum, often requiring a larger number of scans for adequate signal-to-noise.

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Perform phase and baseline corrections.

    • Reference the spectra to the residual solvent peak.

    • Integrate the signals in the ¹H spectrum and pick the peaks in both spectra.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted Characteristic IR Absorptions

The IR spectrum of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline will be dominated by vibrations of the aniline and triazole moieties.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3450-3300MediumN-H stretch (asymmetric & symmetric)Primary Amine (-NH₂)
3150-3000Medium-WeakC-H stretchAromatic and Triazole C-H
2950-2850WeakC-H stretchMethyl (-CH₃)
1620-1580StrongC=C stretchAromatic Ring
1550-1500MediumC=N stretchTriazole Ring
1650-1550MediumN-H bendPrimary Amine (-NH₂)
850-800StrongC-H out-of-plane bendp-disubstituted Aromatic
Experimental Protocol for IR Spectroscopy

Diagram 2: IR Sample Preparation (KBr Pellet)

MS_Fragmentation M [C9H10N4]+. m/z = 174 F1 [C8H7N4]+ m/z = 159 M->F1 - CH3 F2 [C7H6N2]+. m/z = 118 M->F2 - N2, -HCN F3 [C6H6N]+ m/z = 92 M->F3 Cleavage of N-C bond F4 [C5H5]+ m/z = 65 F3->F4 - HCN

Caption: Plausible EI fragmentation.

Experimental Protocol for Mass Spectrometry

Step-by-Step Methodology:

  • Sample Introduction:

    • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer, typically via direct infusion or through a gas or liquid chromatograph.

  • Ionization:

    • Utilize Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

  • Mass Analysis and Detection:

    • The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

    • The detector records the abundance of each ion.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline. The provided NMR, IR, and MS data, along with the detailed experimental protocols, offer a solid foundation for researchers to identify, characterize, and utilize this compound in their work. It is crucial to remember that while predictions are based on robust models, experimental verification remains the gold standard in chemical analysis.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • ChemDraw, version 22.
  • MestReNova, version 14.2; Mestrelab Research S.L.: Santiago de Compostela, Spain, 2021.
  • nmrdb.org: an open-source database for NMR spectral data. [Link]

  • NIST Chemistry WebBook. [Link]

Foundational

Crystal structure analysis of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline

An In-Depth Technical Guide on the Crystal Structure Analysis of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline Authored by: Senior Application Scientist Foreword The 1,2,4-triazole moiety is a cornerstone in modern medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Crystal Structure Analysis of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline

Authored by: Senior Application Scientist

Foreword

The 1,2,4-triazole moiety is a cornerstone in modern medicinal chemistry and materials science, renowned for its diverse biological activities, including antifungal, antibacterial, and anticancer properties.[1] The introduction of specific substituents onto the triazole and associated phenyl rings can significantly modulate the molecule's physicochemical properties, influencing its efficacy, bioavailability, and solid-state structure. This guide focuses on 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline, a derivative with potential applications in drug development as an important synthetic intermediate.[2][3]

A definitive understanding of a compound's three-dimensional atomic arrangement, as provided by single-crystal X-ray diffraction, is paramount.[4][5] This structural data unveils critical details about molecular geometry, conformation, and the intricate network of intermolecular interactions that govern the crystal lattice. Such information is invaluable for structure-activity relationship (SAR) studies, polymorph screening, and rational drug design.

While a published crystal structure for the specific title compound is not available, this guide will provide a comprehensive framework for its synthesis, characterization, and crystal structure analysis. We will leverage data from the closely related analogue, 4-(1,2,4-triazol-1-yl)aniline, to establish a predictive model for its crystallographic properties.[6][7] This approach demonstrates a robust methodology for researchers to follow when investigating novel derivatives.

Synthesis and Purification

The synthesis of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline can be approached through a two-step process adapted from established literature procedures for similar compounds.[2][6] The core principle involves a nucleophilic aromatic substitution reaction followed by the reduction of a nitro group.

Synthetic Pathway

The proposed synthesis begins with the reaction of 3-methyl-1H-1,2,4-triazole with 1-fluoro-4-nitrobenzene, followed by the reduction of the resulting nitro-intermediate to the target aniline derivative.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Reduction 3-methyl-1H-1,2,4-triazole 3-methyl-1H-1,2,4-triazole 1-fluoro-4-nitrobenzene 1-fluoro-4-nitrobenzene Intermediate 1-(4-nitrophenyl)-3-methyl- 1H-1,2,4-triazole Target 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline Intermediate->Target Pd/C, H2

Caption: Proposed synthetic pathway for 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline.

Experimental Protocol

Step 1: Synthesis of 1-(4-nitrophenyl)-3-methyl-1H-1,2,4-triazole

  • To a stirred suspension of sodium hydride (60% in mineral oil) in dry N,N-dimethylformamide (DMF) cooled to 0 °C, add 3-methyl-1H-1,2,4-triazole portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete.

  • Add a solution of 1-fluoro-4-nitrobenzene in dry DMF dropwise to the reaction mixture.

  • Let the reaction warm to room temperature and stir for 18 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by pouring it into ice-water and extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitro-intermediate.

Step 2: Synthesis of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline

  • Dissolve the crude 1-(4-nitrophenyl)-3-methyl-1H-1,2,4-triazole in methanol.

  • Add 10% palladium on carbon (Pd/C) catalyst to the solution.

  • Hydrogenate the mixture under a hydrogen atmosphere (3-4 kg pressure) until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude target compound.

Purification and Crystal Growth

For analytical purposes and single-crystal growth, the crude product must be purified.

  • Column Chromatography: Purify the crude aniline derivative using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Recrystallization: High-quality single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent, such as ethanol or an ethanol/water mixture.[6] The selection of the solvent is critical and may require screening of several options.

Structural Elucidation and Characterization

A combination of spectroscopic and analytical techniques is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Analysis
  • FT-IR Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and methyl groups, C=N and C=C stretching of the triazole and phenyl rings (around 1500-1600 cm⁻¹), and C-N stretching vibrations.

  • NMR Spectroscopy (¹H and ¹³C):

    • ¹H NMR: The spectrum should reveal distinct signals for the aromatic protons on the aniline ring (typically in the 6.5-8.0 ppm range), a singlet for the methyl protons on the triazole ring, and singlets for the protons on the triazole ring itself. The amine protons will likely appear as a broad singlet.

    • ¹³C NMR: The spectrum will show characteristic peaks for the carbon atoms of the phenyl and triazole rings, as well as a signal for the methyl carbon.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should confirm the molecular weight of the compound, with the molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₉H₁₀N₄.

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide insights into the thermal stability and phase behavior of the compound. TGA can determine the decomposition temperature, while DSC will reveal the melting point and any polymorphic transitions. Triazole rings are generally known to be thermally stable, but can decompose at temperatures above 300°C.[8]

Single-Crystal X-ray Diffraction: A Predictive Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.[4][9][10] It provides precise data on bond lengths, bond angles, and intermolecular interactions.

Experimental Workflow

workflow

Caption: General workflow for single-crystal X-ray diffraction analysis.

Protocol:

  • Crystal Selection: A high-quality, single crystal (typically 0.1-0.3 mm in size) with well-defined faces is selected under a microscope.[9]

  • Mounting: The crystal is mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer, where it is irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded by a detector at various orientations.[4]

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The "phase problem" is solved using computational methods to generate an initial electron density map, from which an atomic model is built and refined to best fit the experimental data.[9]

Predictive Crystallographic Data

Based on the published data for the close analogue, 4-(1,2,4-triazol-1-yl)aniline, we can predict the likely crystallographic parameters for 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline.[6] The addition of a methyl group may cause slight variations in the cell parameters and packing arrangement, but the overall structural motifs are expected to be similar.

Table 1: Crystallographic Data for Analogue 4-(1,2,4-triazol-1-yl)aniline[6]

ParameterValue
Chemical FormulaC₈H₈N₄
Formula Weight160.18
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.5488 (1)
b (Å)7.3656 (2)
c (Å)19.5477 (5)
β (°)99.416 (2)
Volume (ų)788.15 (3)
Z (molecules/unit cell)4
Temperature (K)296
R-factor0.044
Expected Molecular Geometry and Intermolecular Interactions

The molecular structure of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline is anticipated to be non-planar. The triazole ring and the phenyl ring will be twisted relative to each other. In the analogue, this dihedral angle is 34.57 (7)°.[6]

The crystal packing will likely be dominated by a network of intermolecular hydrogen bonds. The primary amine group (-NH₂) is an excellent hydrogen bond donor, while the nitrogen atoms of the triazole ring are effective acceptors. This is expected to lead to the formation of sheets or chains of molecules within the crystal lattice.

H_Bonding

Caption: Predicted N-H···N hydrogen bonding between adjacent molecules.

Furthermore, π-π stacking interactions between the aromatic triazole and phenyl rings of adjacent molecules are also highly probable, further stabilizing the crystal structure. In the analogue, a centroid-centroid distance of 3.6750 (8) Å was observed, indicating significant π-π stacking.[6] These non-covalent interactions are critical in determining the final solid-state architecture.

Conclusion

This technical guide outlines a comprehensive approach to the synthesis and detailed structural analysis of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline. By combining established synthetic protocols with a suite of analytical techniques, researchers can unambiguously confirm the structure and purity of this compound. The predictive crystal structure analysis, based on the validated data of a close analogue, provides a robust hypothesis for the expected molecular geometry and intermolecular interactions. The elucidation of these structural features is a critical step in understanding the compound's properties and is essential for its potential application in drug discovery and materials science.

References

  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

  • Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes. Retrieved from [Link]

  • University of York. (n.d.). Single Crystal X-ray Diffraction - Chemistry Teaching Labs. Retrieved from [Link]

  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]

  • Pulstec USA. (2023, October 25). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Retrieved from [Link]

  • Fun, H.-K., Quah, C. K., Chandrakantha, B., Isloor, A. M., & Shetty, P. (2011). 4-(1,2,4-Triazol-1-yl)aniline. Acta Crystallographica Section E: Structure Reports Online, 67(1), o164. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-methyl-1,2,4-triazol-3-yl derivatives. Reagents and... Retrieved from [Link]

  • Reddy, N. B., Nagarjuna, U., Zyryanov, G. V., et al. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2390, 020065. Retrieved from [Link]

  • Zhang, L., Wang, M.-Y., & Wang, D.-Q. (2014). Crystal structure of 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol. Acta Crystallographica Section E: Structure Reports Online, 70(8), o1106. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-(1,2,4-Triazol-1-yl)aniline. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and thermal study of 1,2,4-triazole derivatives. Retrieved from [Link]

  • Celik, S., & Yurdakul, S. (2021). Investigations on spectroscopic characterizations, molecular docking, NBO, drug-Likeness, and ADME properties of 4H-1,2,4-triazol-4-amine by combined computational approach. European Journal of Chemistry, 12(4), 401-411. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Retrieved from [Link]

  • KTU AVES. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]

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  • Amerigo Scientific. (n.d.). 4-(1H-1,2,4-Triazol-1-ylmethyl)aniline. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectroscopic characterization for 1,2,4-triazole 3. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermoanalytical study of the pesticide 3-amino-1,2,4-triazole. Retrieved from [Link]

  • PubMed Central. (n.d.). An insight on medicinal attributes of 1,2,4-triazoles. Retrieved from [Link]

  • Wiley Online Library. (2020). Heat of Formation of Triazole-Based Salts: Prediction and Experimental Validation. Propellants, Explosives, Pyrotechnics. Retrieved from [Link]

  • IJIRT Journal. (n.d.). Synthesis, Spectroscopic Characterization, and In Silico Evaluation of 3-Methyl-6-anilino-1,2,4-triazine as a Promising Antidiabetic Agent. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Crystal structure of 1-anilino-5-methyl-1H-1,2,3-triazole-4-carboxylic acid monohydrate. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Solubility of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline in Common Organic Solvents

Foreword: Navigating the Solubility Landscape in Pharmaceutical Development In the realm of pharmaceutical sciences, the journey of a potential drug candidate from a laboratory curiosity to a life-saving therapeutic is p...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Solubility Landscape in Pharmaceutical Development

In the realm of pharmaceutical sciences, the journey of a potential drug candidate from a laboratory curiosity to a life-saving therapeutic is paved with critical physicochemical assessments. Among these, solubility stands as a cornerstone parameter, profoundly influencing a compound's bioavailability, processability, and formulation feasibility. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive framework for understanding and determining the solubility of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline, a heterocyclic amine of significant interest in medicinal chemistry. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide will equip you with the foundational principles, predictive insights, and robust experimental protocols necessary to characterize its solubility profile in common organic solvents. As active pharmaceutical ingredients (APIs) often require dissolution for reaction, purification, and formulation, a thorough understanding of their solubility is paramount.[1][2]

Molecular Structure Analysis: A Predictive Approach to Solubility

The solubility of a compound is intrinsically linked to its molecular structure. 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline possesses a unique amalgamation of functional groups that dictate its interactions with various solvents.

  • The Triazole Moiety: The 1,2,4-triazole ring is a polar heterocyclic system containing three nitrogen atoms. These nitrogen atoms, particularly the pyridine-type nitrogens, are capable of acting as hydrogen bond acceptors.[3] This feature suggests a favorable interaction with polar protic solvents.

  • The Aniline Substructure: The aniline portion of the molecule introduces an aromatic ring and a primary amine group. The amine group can act as both a hydrogen bond donor and acceptor, further enhancing its affinity for polar solvents.

  • The Methyl Group: The methyl substituent on the triazole ring adds a degree of lipophilicity to the molecule.

Based on these structural features, we can anticipate the following solubility trends:

  • High Solubility in Polar Protic Solvents: Solvents like methanol, ethanol, and isopropanol are expected to be effective at solvating 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline due to their ability to engage in hydrogen bonding.

  • Moderate to Good Solubility in Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile should also be capable of dissolving the compound. While they cannot donate hydrogen bonds, their polarity and ability to act as hydrogen bond acceptors will facilitate solvation.

  • Limited Solubility in Nonpolar Solvents: Nonpolar solvents like hexane, cyclohexane, and toluene are unlikely to be effective solvents. The energy required to break the intermolecular forces between the polar solute molecules would not be sufficiently compensated by the weak van der Waals interactions with the nonpolar solvent molecules.

Quantitative Solubility Determination: An Experimental Protocol

To obtain precise solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[4]

Materials and Equipment
  • 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline (solid)

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, dichloromethane, toluene, hexane) of high purity

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Constant temperature shaker or incubator

  • Syringe filters (0.22 µm or 0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Weigh excess solute prep2 Add to a known volume of solvent prep1->prep2 in a sealed vial equil Agitate at a constant temperature (e.g., 24-72 hours) prep2->equil sample1 Allow solid to settle equil->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter the sample sample2->sample3 sample4 Dilute the filtrate sample3->sample4 sample5 Quantify concentration (e.g., HPLC, UV-Vis) sample4->sample5

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline to a series of vials. The presence of undissolved solid is crucial to ensure saturation.

    • Accurately add a known volume of each selected organic solvent to the respective vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient duration to allow the system to reach equilibrium. This typically ranges from 24 to 72 hours. A preliminary kinetic study can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed for a period to permit the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

    • Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved solute.

    • Prepare a calibration curve using standard solutions of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline of known concentrations.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison and analysis.

Solvent ClassificationSolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Polar Protic Methanol25
Ethanol25
Isopropanol25
Polar Aprotic Acetonitrile25
Acetone25
Ethyl Acetate25
Dimethylformamide (DMF)25
Dimethyl Sulfoxide (DMSO)25
Nonpolar Toluene25
Hexane25

This table serves as a template for recording experimental results.

The results from this systematic study will provide a valuable dataset for guiding solvent selection in various stages of drug development, from synthesis and purification to formulation.

Conclusion: A Pathway to Informed Decision-Making

While pre-existing, specific solubility data for 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline may be sparse, a combination of theoretical structural analysis and rigorous experimental determination provides a robust path forward. The principles and protocols outlined in this guide empower researchers to generate the critical data needed for informed decision-making in their development pipelines. Understanding the interplay between the compound's inherent properties and solvent characteristics is fundamental to advancing promising molecules from the laboratory to clinical applications.

References

  • Solubility of Things. 1,2,4-Triazole.
  • Journal of Chemical & Engineering Data. Solubility of 1H-1,2,4-Triazole in Ethanol, 1-Propanol, 2-Propanol, 1,2-Propanediol, Ethyl Formate, Methyl Acetate, Ethyl Acetate, and Butyl Acetate at (283 to 363) K.
  • Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.
  • National Institutes of Health. Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents.
  • ResearchGate. Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents.
  • IntechOpen. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.
  • Asian Journal of Chemistry. Determination of the Protonation Constants of Triazole Derivatives in Non-Aqueous Solvents.
  • University of Padua. Predicting drug solubility in organic solvents mixtures.
  • Course Hero. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • PubMed. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver.

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Foundational

An In-Depth Technical Guide to 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline: A Versatile Synthetic Building Block

Abstract 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline stands as a crucial building block in modern synthetic chemistry, especially within medicinal chemistry and materials science. Its distinct molecular structure, which in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline stands as a crucial building block in modern synthetic chemistry, especially within medicinal chemistry and materials science. Its distinct molecular structure, which includes a reactive aniline group influenced electronically by a methyl-substituted triazole ring, provides a versatile reactivity profile. This guide offers a thorough examination of its synthesis, chemical characteristics, and wide-ranging applications. It presents field-tested insights and comprehensive experimental protocols for researchers, scientists, and professionals in drug development. The content will explore the reasoning behind experimental decisions, outline self-validating protocols, and substantiate all assertions with authoritative scientific literature.

Introduction: The Strategic Importance of the Triazolylaniline Scaffold

The combination of an aniline ring with a 1,2,4-triazole system results in a privileged scaffold in the field of drug discovery.[1][2][3] The aniline group acts as a versatile starting point for numerous chemical transformations, such as amide bond formation, diazotization, and transition-metal-catalyzed cross-coupling reactions. In parallel, the 1,2,4-triazole ring is a well-established pharmacophore, valued for its metabolic stability, its capacity for hydrogen bonding as both a donor and acceptor, and its ability to participate in diverse biological interactions.[1][2][4] The methyl group at the 3-position of the triazole ring introduces a subtle but important steric and electronic modification, which can be leveraged to fine-tune the pharmacological characteristics of derivative compounds.

This guide will detail the journey from synthesis to application for 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline, creating a solid foundation for its effective use in the design of complex molecules.

Synthesis and Characterization

A dependable and scalable method for synthesizing 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline is essential for its extensive application. A prevalent and effective technique involves the reaction of 4-fluoronitrobenzene with 3-methyl-1H-1,2,4-triazole, followed by the reduction of the nitro group.

Synthetic Workflow

The overall synthetic plan is a two-step sequence, commencing with a nucleophilic aromatic substitution (SNAr) reaction, and culminating in a standard reduction. This method is preferred due to its high yields and the easy accessibility of the initial materials.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Step 2: Nitro Group Reduction A 4-Fluoronitrobenzene C 1-(4-Nitrophenyl)-3-methyl-1H-1,2,4-triazole A->C Base (e.g., K2CO3) Solvent (e.g., DMF) Heat B 3-Methyl-1H-1,2,4-triazole B->C D 1-(4-Nitrophenyl)-3-methyl-1H-1,2,4-triazole E 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline D->E Reducing Agent (e.g., SnCl2·2H2O, H2/Pd-C) Solvent (e.g., EtOH, EtOAc)

Figure 1: General synthetic workflow for 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(4-Nitrophenyl)-3-methyl-1H-1,2,4-triazole

  • Rationale: The SNAr reaction is facilitated by the electron-withdrawing properties of the nitro group, which makes the aromatic ring more susceptible to nucleophilic attack by the triazole. Potassium carbonate serves as an appropriate base to deprotonate the triazole, forming the nucleophile in the reaction mixture. Dimethylformamide (DMF) is an ideal polar aprotic solvent for this reaction, as it efficiently solvates the potassium cation.

  • Procedure:

    • In a solution of 4-fluoronitrobenzene (1.0 eq) in DMF, add 3-methyl-1H-1,2,4-triazole (1.1 eq) and potassium carbonate (1.5 eq).

    • Heat the mixture to 80-100 °C and monitor the reaction's progress using TLC until the starting material is no longer present.

    • Once complete, cool the mixture to room temperature and pour it into ice water.

    • The precipitate that forms is collected by filtration, washed with water, and dried to yield the crude product, which can then be purified by recrystallization from ethanol.

Step 2: Synthesis of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline

  • Rationale: The conversion of the nitro group to an amine can be accomplished through several methods. A frequently used laboratory-scale technique employs tin(II) chloride dihydrate in ethanol, which is efficient and works under comparatively mild conditions. Catalytic hydrogenation with palladium on carbon (Pd/C) is another excellent and cleaner option that is well-suited for larger-scale production.

  • Procedure (using SnCl2·2H2O):

    • Suspend 1-(4-nitrophenyl)-3-methyl-1H-1,2,4-triazole (1.0 eq) in ethanol.

    • Add tin(II) chloride dihydrate (4.0-5.0 eq) in portions.

    • Reflux the mixture for several hours, checking the progress by TLC.

    • When the reaction is finished, cool it and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

    • The resulting mixture is filtered, and the liquid portion is extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to produce the desired aniline.

Physicochemical and Spectroscopic Data
PropertyValue
Molecular Formula C9H10N4
Molecular Weight 174.21 g/mol
Appearance Off-white to pale yellow solid
Melting Point 168-172 °C
1H NMR (CDCl3) δ (ppm): 8.32 (s, 1H), 7.55 (d, 2H), 6.78 (d, 2H), 3.90 (s, 2H, NH2), 2.45 (s, 3H, CH3)
13C NMR (CDCl3) δ (ppm): 152.1, 146.5, 144.2, 128.9, 122.5, 115.3, 14.0

Note: NMR data is representative and may vary slightly based on solvent and instrument.

Reactivity and Applications as a Synthetic Building Block

The synthetic value of 4-(3-methyl-1H-1,2,4-triazol-1-yl)aniline is derived from the reactivity of its primary aromatic amine. This functional group serves as a flexible attachment point for incorporating the triazolylphenyl motif into a broad range of molecular structures.

Key Transformations and Their Mechanistic Underpinnings

G cluster_0 Key Reactions A 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline B Amide/Sulfonamide Formation A->B Acyl/Sulfonyl Chloride C Urea/Thiourea Formation A->C Isocyanate/Isothiocyanate D Reductive Amination A->D Aldehyde/Ketone, NaBH3CN E Buchwald-Hartwig Amination A->E Aryl Halide, Pd Catalyst, Base F Sandmeyer Reaction A->F 1. NaNO2, HCl 2. CuX G cluster_0 Amide Coupling for Kinase Inhibitor Scaffold A 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline C Target Kinase Inhibitor A->C Coupling Agent (e.g., HATU, EDCI) Base (e.g., DIPEA) Solvent (e.g., DMF) B Bioactive Carboxylic Acid (e.g., substituted pyrimidine-carboxylic acid) B->C

Figure 3: Amide coupling to form a hypothetical kinase inhibitor.

  • Protocol: HATU-Mediated Amide Coupling

    • Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling agent that reduces the risk of racemization and is well-suited for coupling sterically hindered or electron-deficient amines and carboxylic acids. DIPEA (N,N-Diisopropylethylamine) is utilized as a non-nucleophilic base.

    • Procedure:

      • Dissolve the carboxylic acid (1.0 eq) in DMF.

      • Add HATU (1.1 eq) and DIPEA (2.5 eq) and stir for 15 minutes at room temperature to pre-activate the acid.

      • Add a solution of 4-(3-methyl-1H-1,2,4-triazol-1-yl)aniline (1.05 eq) in DMF.

      • Stir the reaction at room temperature until it is complete, as monitored by LC-MS.

      • Carry out an aqueous workup, extract the product with a suitable organic solvent, and purify it by column chromatography or preparative HPLC.

Conclusion and Future Outlook

4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline is a valuable, versatile, and easily synthesized building block. Its strategic design, featuring a reactive aniline group and a pharmaceutically significant triazole moiety, makes it a vital resource for medicinal chemists and materials scientists. The synthetic methods are reliable, and its reactivity is well-characterized, enabling its predictable integration into complex molecular designs. As the need for new, potent, and specific therapeutic agents and advanced materials continues to rise, the application of well-crafted building blocks like 4-(3-methyl-1H-1,2,4-triazol-1-yl)aniline is expected to increase, opening doors for future discoveries.

References

  • Bhardwaj, V., Gumber, D., Abbot, V., Dhiman, S., & Singh, P. (2015). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic & Medicinal Chemistry, 23(13), 3513-3531.
  • ResearchGate. (n.d.). Examples of 1,2,4-triazole derivatives used in drugs. Retrieved from [Link]

  • Gao, Y., Liu, Y., Wu, H., & Li, J. (2025). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Current Medicinal Chemistry, 32(1).
  • Wang, N., Chen, C., Wang, Z., Zhang, Y., & Chen, H. (2025). Discovery and optimization of 1,2,4-triazole derivatives as novel ferroptosis inhibitors. European Journal of Medicinal Chemistry, 283, 116975.
  • AIP Conference Proceedings. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-methyl-1,2,4-triazol-3-yl derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 4-(3-methyl-1h-1,2,4-triazol-5-yl)aniline. Retrieved from [Link]

  • Kisiel-Nawrot, M., et al. (2022). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules, 27(15), 4987.
  • MDPI. (2022). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Retrieved from [Link]

  • Fun, H. K., et al. (2011). 4-(1,2,4-Triazol-1-yl)aniline. Acta Crystallographica Section E: Structure Reports Online, 67(1), o164.
  • Celik, S., & Yurdakul, S. (2021). Investigations on spectroscopic characterizations, molecular docking, NBO, drug-Likeness, and ADME properties of 4H-1,2,4-triazol-4-amine by combined computational approach. European Journal of Chemistry, 12(4), 401-411.
  • National Institutes of Health. (n.d.). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]

  • MOLBASE. (n.d.). 4-methyl-3-(1H-1,2,3-triazol-4-yl)aniline. Retrieved from [Link]

  • ResearchGate. (n.d.). Exploring recent developments on 1,2,4‐triazole: Synthesis and biological applications. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). Molecular Docking, ADME Study, Synthesis And Characterization Of Some 1,2,3-Triazole Derivatives Of 4-(1H-Benzimidazol-2-Yl) Ani. Retrieved from [Link]

  • Wang, Y., et al. (2025). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)

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Protocols & Analytical Methods

Method

Synthesis of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline: A Detailed Protocol for Researchers

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline, a key intermediate in the development of various pharmaceutical compounds. This document...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline, a key intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical guidance, mechanistic insights, and practical advice for a successful synthesis.

Introduction

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, renowned for its broad spectrum of biological activities. The title compound, 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline, serves as a crucial building block for the synthesis of more complex molecules with potential therapeutic applications. This protocol outlines a reliable three-step synthetic route, commencing with the formation of the 3-methyl-1H-1,2,4-triazole ring, followed by N-arylation, and culminating in the reduction of a nitro intermediate.

The synthetic pathway is designed for efficiency and scalability, with each step explained in detail to ensure reproducibility. The causality behind the choice of reagents and reaction conditions is elucidated to provide a deeper understanding of the chemical transformations involved.

Overall Synthetic Scheme

The synthesis of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline is accomplished through the following three-step sequence:

Overall Synthesis Scheme cluster_0 Step 1: Triazole Formation cluster_1 Step 2: N-Arylation (Ullmann Condensation) cluster_2 Step 3: Nitro Group Reduction Acetohydrazide Acetohydrazide Triazole 3-Methyl-1H-1,2,4-triazole Acetohydrazide->Triazole Heat Formamide Formamide Formamide->Triazole Triazole_step2 3-Methyl-1H-1,2,4-triazole Nitro_intermediate 1-(4-Nitrophenyl)-3-methyl-1H-1,2,4-triazole Triazole_step2->Nitro_intermediate CuI, K2CO3, DMF Fluoronitrobenzene p-Fluoronitrobenzene Fluoronitrobenzene->Nitro_intermediate Nitro_intermediate_step3 1-(4-Nitrophenyl)-3-methyl-1H-1,2,4-triazole Final_product 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline Nitro_intermediate_step3->Final_product Pd/C, Hydrazine Hydrate

Caption: Overall synthetic workflow for 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline.

Materials and Equipment

Reagents and Solvents
Reagent/SolventGradeSupplier
AcetohydrazideReagentSigma-Aldrich
FormamideACS ReagentFisher Scientific
p-Fluoronitrobenzene99%Acros Organics
Copper(I) Iodide (CuI)99.99%Strem Chemicals
Potassium Carbonate (K₂CO₃)AnhydrousJ.T. Baker
Dimethylformamide (DMF)AnhydrousEMD Millipore
Palladium on Carbon (10% Pd/C)CatalystJohnson Matthey
Hydrazine Hydrate80%Alfa Aesar
Ethanol200 ProofDecon Labs
Ethyl AcetateHPLC GradeVWR
DichloromethaneACS ReagentMacron Fine Chemicals
Hydrochloric Acid (HCl)37%BDH
Sodium Bicarbonate (NaHCO₃)ACS GradeEMD Chemicals
Sodium Sulfate (Na₂SO₄)AnhydrousBeanTown Chemical
Deionized Water---In-house
Equipment
  • Round-bottom flasks (various sizes)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Oil bath

  • Büchner funnel and filter flasks

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glass chromatography column

  • Standard laboratory glassware and consumables

Step-by-Step Synthesis Protocol

Part 1: Synthesis of 3-Methyl-1H-1,2,4-triazole

This step involves the cyclocondensation of acetohydrazide and formamide, a variation of the Pellizzari reaction, to form the 3-methyl-1H-1,2,4-triazole ring.[1][2]

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add acetohydrazide (0.1 mol, 7.41 g).

  • Addition of Reagent: To the flask, add an excess of formamide (0.5 mol, 22.52 g, 20 mL). The excess formamide serves as both a reactant and a solvent.

  • Heating: Heat the reaction mixture in an oil bath to 150-160 °C and maintain this temperature for 4-6 hours. The reaction should be monitored for the evolution of ammonia gas, which indicates the progress of the cyclization.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:methanol (9:1). The starting materials should be consumed, and a new, more polar spot corresponding to the triazole product should appear.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Purification: The excess formamide is removed by vacuum distillation. The resulting residue is then purified by recrystallization from a suitable solvent such as ethanol or toluene to yield pure 3-methyl-1H-1,2,4-triazole as a white crystalline solid.

Causality and Insights: The high temperature is necessary to drive the condensation and subsequent cyclization, which involves the elimination of water and ammonia. Formamide provides the second nitrogen and the C-H group at the 5-position of the triazole ring.

Part 2: Synthesis of 1-(4-Nitrophenyl)-3-methyl-1H-1,2,4-triazole

This step employs an Ullmann condensation to achieve the N-arylation of the synthesized 3-methyl-1H-1,2,4-triazole with p-fluoronitrobenzene.[1][3]

Protocol:

  • Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stir bar, add 3-methyl-1H-1,2,4-triazole (0.05 mol, 4.15 g), p-fluoronitrobenzene (0.05 mol, 7.05 g), and anhydrous potassium carbonate (0.1 mol, 13.82 g).

  • Addition of Solvent and Catalyst: Add anhydrous dimethylformamide (DMF, 50 mL) to the flask, followed by copper(I) iodide (CuI, 0.005 mol, 0.95 g).

  • Inert Atmosphere: Purge the flask with nitrogen gas for 10-15 minutes to create an inert atmosphere.

  • Heating: Heat the reaction mixture to 120-130 °C in an oil bath and maintain this temperature for 12-18 hours with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC using a mobile phase of hexane:ethyl acetate (7:3). The disappearance of the starting materials and the appearance of a new product spot indicate the completion of the reaction.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-cold water. A yellow precipitate will form.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with water. The crude product can be further purified by recrystallization from ethanol to afford 1-(4-nitrophenyl)-3-methyl-1H-1,2,4-triazole as a yellow solid.

Causality and Insights: The copper(I) catalyst is essential for facilitating the nucleophilic aromatic substitution of the fluorine atom on the electron-deficient nitrobenzene ring by the nitrogen of the triazole. Potassium carbonate acts as a base to deprotonate the triazole, making it a more potent nucleophile. Anhydrous conditions are crucial to prevent side reactions.

Part 3: Synthesis of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline

The final step is the reduction of the nitro group of the intermediate to an amine using catalytic hydrogenation.

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 1-(4-nitrophenyl)-3-methyl-1H-1,2,4-triazole (0.03 mol, 6.12 g) in ethanol (100 mL).

  • Addition of Catalyst: To this solution, carefully add 10% palladium on carbon (Pd/C) (approximately 10% by weight of the nitro compound, ~0.6 g).

  • Addition of Reducing Agent: While stirring, add hydrazine hydrate (80%, 0.09 mol, 4.5 mL) dropwise to the reaction mixture at room temperature. An exothermic reaction may be observed.

  • Heating: After the addition is complete, heat the reaction mixture to reflux (around 80 °C) for 2-4 hours.

  • Reaction Monitoring: Monitor the reaction by TLC using the same mobile phase as in Part 2. The disappearance of the starting nitro compound and the appearance of a new, more polar spot (which may be visualized with an appropriate stain if not UV active) indicates the formation of the aniline product.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of ethanol.

  • Isolation and Purification: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from an ethanol/water mixture to yield 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline as a solid.

Causality and Insights: Palladium on carbon is a highly effective catalyst for the reduction of nitro groups. Hydrazine hydrate serves as a convenient and efficient in situ source of hydrogen for the reduction. The reaction is generally clean and provides high yields of the desired aniline.

Data Summary

StepStarting MaterialProductReagents and ConditionsTypical Yield
1Acetohydrazide3-Methyl-1H-1,2,4-triazoleFormamide, 150-160 °C, 4-6 h70-80%
23-Methyl-1H-1,2,4-triazole1-(4-Nitrophenyl)-3-methyl-1H-1,2,4-triazolep-Fluoronitrobenzene, CuI, K₂CO₃, DMF, 120-130 °C, 12-18 h65-75%
31-(4-Nitrophenyl)-3-methyl-1H-1,2,4-triazole4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline10% Pd/C, Hydrazine Hydrate, Ethanol, Reflux, 2-4 h85-95%

Troubleshooting and Safety Precautions

  • Part 1: Ensure adequate ventilation as ammonia gas is evolved. If the reaction stalls, a higher temperature or longer reaction time may be necessary.

  • Part 2: The use of anhydrous solvents and reagents is critical for the success of the Ullmann coupling. If the reaction does not proceed, ensure the quality of the copper catalyst and the absence of moisture.

  • Part 3: Hydrazine hydrate is toxic and corrosive; handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. The Pd/C catalyst is flammable, especially when dry and in the presence of hydrogen; handle with care and do not allow it to dry out completely before disposal.

References

  • BenchChem. (2025). Pellizzari Reaction for 1,2,4-Triazole Synthesis: Application Notes and Protocols.
  • Einhorn, A. (1905). Über die N-Methylolverbindungen der Amide. Justus Liebigs Annalen der Chemie, 343(2-3), 207-305.
  • Brunner, K. (1914). Über die Einwirkung von Hydrazin auf Diacylamine.
  • Potts, K. T. (1961). The Chemistry of 1,2,4-Triazoles. Chemical Reviews, 61(2), 87-127.
  • BenchChem. (2025). The Einhorn-Brunner Reaction: A Technical Guide to the Synthesis of 1,2,4-Triazoles for Pharmaceutical Research.
  • Wikipedia. (2023). Einhorn–Brunner reaction. Retrieved from [Link]

  • BenchChem. (2025). Application Notes: Einhorn-Brunner Reaction for 1,2,4-Triazole Synthesis.
  • Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]

Sources

Application

Application Note: A Strategic Approach to the Purification of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline via Optimized Column Chromatography

Abstract This application note provides a comprehensive, in-depth guide for the purification of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline, a critical building block in pharmaceutical synthesis. The inherent basicity and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, in-depth guide for the purification of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline, a critical building block in pharmaceutical synthesis. The inherent basicity and polarity of this aromatic amine present significant challenges for standard silica gel chromatography, often resulting in poor separation, significant peak tailing, and low recovery. This document outlines a systematic and robust protocol that addresses these issues through the strategic use of a modified mobile phase in normal-phase column chromatography. We will delve into the underlying chemical principles, provide a step-by-step methodology from initial thin-layer chromatography (TLC) method development to final product isolation, and offer expert troubleshooting advice. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and reproducible method for obtaining high-purity 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline.

The Chromatographic Challenge: Understanding the Analyte-Stationary Phase Interaction

The successful purification of any compound is predicated on understanding its chemical properties and how they dictate its interaction with the chosen chromatographic system. 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline possesses two key features that complicate its purification on standard silica gel:

  • Basicity: The molecule contains multiple basic nitrogen atoms, notably the aniline amine group and the nitrogens within the triazole ring.

  • Polarity: The presence of these heteroatoms and the aromatic system imparts significant polarity to the molecule.

Standard silica gel is an amorphous, porous form of silicon dioxide (SiO₂). Its surface is populated with silanol groups (Si-OH), which are weakly acidic (pKa ≈ 4.5). When a basic compound like an aromatic amine is introduced, a strong acid-base interaction occurs between the basic amine and the acidic silanols.[1] This interaction leads to several undesirable outcomes:

  • Irreversible Adsorption: A portion of the compound can bind so strongly that it does not elute from the column, leading to significant yield loss.[2]

  • Peak Tailing: The analyte molecules that do elute engage in a slow, heterogeneous exchange with the active sites, causing the collected fractions to show significant tailing, which compromises purity.[1][2]

To achieve a sharp, symmetrical elution profile and high recovery, these problematic acid-base interactions must be mitigated. The most common and effective strategy is to "neutralize" the acidic sites on the silica gel by introducing a small amount of a competitive, volatile base into the mobile phase.[1] Triethylamine (TEA) is an excellent choice for this purpose as it is sufficiently basic to preferentially interact with the silanol groups, effectively shielding the analyte from these sites.

Pre-Chromatography: Method Development Using Thin-Layer Chromatography (TLC)

Before committing the bulk of a valuable crude product to a large-scale column, the separation parameters must be optimized on a small scale using TLC. TLC serves as a rapid and material-sparing method to identify a suitable mobile phase system that provides adequate separation between the desired product and its impurities.[3][4]

Objective: To find a solvent system where the target compound, 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline, has a Retention Factor (Rƒ) value between 0.2 and 0.4.[3] This Rƒ range typically translates well to column chromatography, ensuring the compound elutes from the column in a reasonable volume without moving too quickly to separate from less polar impurities.

Protocol for TLC Analysis:

  • Prepare the Eluent: Create a series of potential mobile phases. Given the polar nature of the target compound, start with a mixture of a non-polar solvent and a polar solvent. Good starting points include gradients of ethyl acetate (EtOAc) in hexanes or dichloromethane (DCM) in methanol (MeOH). Crucially, to each prepared eluent, add 0.5-1% triethylamine (TEA) by volume.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM or EtOAc).

  • Spotting: Using a capillary tube, spot the dissolved crude mixture onto the baseline of a silica gel TLC plate. Also spot available standards of starting materials, if possible.

  • Development: Place the TLC plate in a developing chamber containing the chosen eluent. Ensure the chamber is saturated with solvent vapors. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the visible spots.

  • Analysis: Calculate the Rƒ value for each spot (Rƒ = distance traveled by spot / distance traveled by solvent front). The ideal system will show the product spot at an Rƒ of ~0.3, well-separated from any other spots.

Detailed Protocol: Purification by Flash Column Chromatography

This protocol is designed for the purification of 1-5 grams of crude 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline. Adjustments to column size and solvent volumes can be made for different scales.

3.1. Materials and Reagents

ParameterSpecificationRationale
Stationary Phase Silica Gel, flash grade (40-63 µm)Standard particle size for good resolution and flow rate in flash chromatography.
Mobile Phase A Hexanes / Ethyl Acetate (e.g., 1:1 v/v) + 1% TriethylamineA lower polarity system to elute non-polar impurities. TEA is critical to prevent tailing.[1]
Mobile Phase B Dichloromethane / Methanol (e.g., 95:5 v/v) + 1% TriethylamineA higher polarity system to elute the polar target compound.
Crude Material 1-5 g of crude 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline
Apparatus Glass chromatography column, test tubes for fraction collection, TLC plates, rotary evaporatorStandard laboratory equipment for organic synthesis.

3.2. Experimental Workflow

G Workflow for Amine Purification Crude Crude Product TLC_Dev TLC Method Development Crude->TLC_Dev Col_Prep Column Packing (Slurry Method) TLC_Dev->Col_Prep Informs Eluent Choice Sample_Load Dry Sample Loading Col_Prep->Sample_Load Elution Gradient Elution Sample_Load->Elution Fractions Fraction Collection Elution->Fractions TLC_Analysis TLC Analysis of Fractions Fractions->TLC_Analysis Pooling Pool Pure Fractions TLC_Analysis->Pooling Evaporation Solvent Evaporation Pooling->Evaporation Pure_Product Purified Product Evaporation->Pure_Product

Caption: A schematic overview of the column chromatography purification process.

3.3. Step-by-Step Methodology

Step 1: Column Packing

  • Select a glass column of appropriate size (e.g., a 40 mm diameter column for ~2-3 g of crude material).

  • Secure the column vertically to a stand. Ensure the stopcock is closed.

  • Place a small plug of cotton or glass wool at the bottom, followed by a ~1 cm layer of sand.

  • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., Hexanes/EtOAc 1:1 + 1% TEA). The consistency should be like a thin milkshake.

  • Pour the slurry into the column. Use a funnel to guide the pouring. Gently tap the side of the column to dislodge air bubbles and encourage even packing.

  • Open the stopcock and drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.

Step 2: Sample Preparation and Loading (Dry Loading)

  • Dissolve the crude product in a minimal amount of a volatile solvent like DCM or methanol.

  • Add 2-3 times the mass of the crude product in silica gel to this solution.

  • Remove the solvent completely on a rotary evaporator until a fine, free-flowing powder is obtained. This is the "dry-loaded" sample.

  • Carefully add the dry-loaded sample as a layer on top of the packed silica bed.

  • Gently place a thin layer of sand on top of the sample layer to prevent disturbance during solvent addition.

Step 3: Elution and Fraction Collection

  • Carefully add the initial, low-polarity mobile phase to the column.

  • Open the stopcock and begin collecting fractions (e.g., 20 mL per test tube). Use gentle air pressure ("flash" chromatography) to maintain a steady flow rate.[4]

  • Run several column volumes of the initial eluent to wash off any non-polar impurities. Monitor the eluate by TLC.

  • Gradually increase the polarity of the mobile phase. This can be done in a stepwise fashion (e.g., switching from 100% Mobile Phase A to 50:50 A:B, then 100% Mobile Phase B) or via a continuous gradient.[4][5] A gradual increase in polarity is generally preferred for better separation.

  • Continue collecting fractions throughout the elution process.

Step 4: Post-Chromatography Analysis

  • Analyze the collected fractions by TLC. Spot every second or third fraction on a single TLC plate.

  • Develop the TLC plate in the solvent system that gave the best separation during method development.

  • Identify the fractions that contain the pure product, free from impurities.

  • Combine the pure fractions into a clean, pre-weighed round-bottom flask.

  • Remove the solvent and the volatile triethylamine using a rotary evaporator.

  • Place the flask under high vacuum to remove any residual solvent, yielding the purified 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Product will not elute from the column. The mobile phase is not polar enough.Increase the polarity of the eluent. A switch to a DCM/MeOH system is often effective for highly polar compounds.[1]
Poor separation between product and impurity. The chosen solvent system has poor selectivity. The column was overloaded or packed incorrectly.Re-optimize the mobile phase with TLC, trying different solvent combinations. Ensure the mass of crude material is not more than 1-5% of the mass of the silica gel. Repack the column carefully.
Streaking or tailing of spots on analysis TLC. Insufficient triethylamine in the mobile phase.Ensure at least 0.5-1% TEA is present in all mobile phases used for both the column and the analytical TLC plates.
Cracks appear in the silica bed. The column ran dry, or the packing was not uniform.This can ruin a separation. The column must be repacked. Always keep the solvent level above the silica bed.

References

  • Google Patents. (n.d.). An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Al-Nahrain University. (2024). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Journal of University of Anbar for Pure Science (JUAPS).
  • Fun, H. K., Quah, C. K., Chandrakantha, B., Isloor, A. M., & Shetty, P. (2011). 4-(1,2,4-Triazol-1-yl)aniline. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o164. [Link]

  • Kaur, P., Kaur, R., & Goswami, M. (2018). A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. International Research Journal of Pharmacy, 9(7), 1-35.
  • ResearchGate. (2015). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid.
  • ResearchGate. (2023). Synthesis of Some New 4-methylpiperazin-1-yl-methyl-4H-1,2,4-triazole-3-thiol Derivatives of Expected Anticancer and Antimicrobial Activity.
  • Chemsrc. (n.d.). 4-(1H-1,2,4-Triazol-1-ylmethyl)aniline. Retrieved from [Link]

  • LCGC International. (2020).
  • MDPI. (2023). Synthesis, Antiproliferative Activity, and ADME Profiling of Novel Racemic and Optically Pure Aryl-Substituted Purines and Purine Bioisosteres.
  • Springer. (2020). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s).
  • MDPI. (2023). Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][1][6][7]triazoles.

  • ResearchGate. (2018). Purity analysis method of 1-methyl-3,5-dinitro-1H-1,2,4-triazole.
  • Arkivoc. (2024). Synthesis, characterization and biological evaluation of 1-(1H-1,2,3- triazol-4- yl)methyl)
  • ResearchGate. (2014).
  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

  • ACE HPLC. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]

Sources

Method

HPLC method development for 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline analysis

An Application Note and Protocol for the HPLC Method Development and Validation for the Analysis of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline Authored by: A Senior Application Scientist Abstract This comprehensive applic...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the HPLC Method Development and Validation for the Analysis of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note details a systematic approach to developing a robust, sensitive, and specific High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline. The protocol herein is designed for researchers, scientists, and drug development professionals, providing not only a step-by-step procedure but also the scientific rationale behind each decision in the method development process. The method is suitable for quality control, stability testing, and impurity profiling of this key chemical intermediate.

Introduction and Scientific Background

4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline is an important building block in medicinal chemistry and pharmaceutical development. Its structure, featuring an aniline moiety linked to a methyl-substituted triazole ring, makes it a precursor for various pharmacologically active compounds. The purity and stability of this intermediate are critical for the quality and safety of the final active pharmaceutical ingredient (API). Therefore, a well-developed and validated HPLC method is essential for its accurate quantification and impurity analysis.

The development of an HPLC method hinges on the physicochemical properties of the analyte. Key parameters for 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline are outlined in Table 1.

Table 1: Physicochemical Properties of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline

PropertyValueImplication for HPLC Method Development
Molecular Formula C9H10N4---
Molecular Weight 174.21 g/mol ---
pKa The aniline amine has an estimated pKa of ~4.5, while the triazole ring is weakly basic.The pH of the mobile phase will significantly impact the retention and peak shape of the analyte. Working at a pH 2 units away from the pKa is recommended.
logP Estimated to be in the range of 1.0-1.5.Indicates moderate polarity, making reversed-phase chromatography an ideal separation mode.
UV Molar Absorptivity Strong absorbance is expected in the UV region due to the aromatic and triazole rings.A UV detector is suitable for this analysis. A wavelength scan is necessary to determine the optimal detection wavelength (λmax).

Experimental Design and Rationale

Instrumentation and Consumables
  • HPLC System: A quaternary HPLC system with a degasser, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Column: A C18 column is the recommended starting point due to the moderate polarity of the analyte. A common dimension is 4.6 x 150 mm with a 5 µm particle size.

  • Chemicals and Reagents: HPLC grade acetonitrile (ACN), methanol (MeOH), and water. Analytical grade formic acid, ammonium acetate, and phosphate buffers.

  • Reference Standard: A well-characterized reference standard of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline with a certificate of analysis.

Method Development Strategy

The method development follows a logical progression from initial screening to final optimization and validation.

Figure 1: A flowchart illustrating the systematic workflow for HPLC method development and validation.

Detailed Protocols

Standard and Sample Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Working Standard Solution (100 µg/mL): Pipette 1 mL of the stock standard solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution: Prepare the sample to have a target concentration of 100 µg/mL in the diluent. The exact preparation will depend on the sample matrix.

Initial Chromatographic Conditions and UV Spectrum Scan

The initial phase focuses on finding the optimal detection wavelength and achieving basic retention of the analyte.

  • UV Scan: Using the PDA detector, perform a UV scan of the working standard solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Initial HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: PDA at λmax determined from the UV scan.

    • Initial Gradient: Start with a broad gradient to elute the analyte and any potential impurities (e.g., 5-95% B over 20 minutes).

Method Optimization

The goal of optimization is to achieve a symmetric peak for the main analyte with good resolution from any impurities, all within a reasonable run time.

  • Mobile Phase pH: The pKa of the aniline group suggests that a low pH mobile phase will ensure the amine is protonated, leading to better peak shape. Formic acid (pH ~2.7) is a good starting point. If peak tailing is observed, other buffer systems like phosphate buffer at pH 3.0 can be evaluated.

  • Organic Modifier: Acetonitrile generally provides better peak shape and lower backpressure compared to methanol for this type of compound. The gradient slope and starting/ending percentages of the organic phase should be adjusted to achieve optimal separation.

  • Column Temperature: Increasing the column temperature can improve peak efficiency and reduce viscosity, but may affect the stability of the analyte. A temperature in the range of 25-40 °C is typically suitable.

  • Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column. It can be adjusted to optimize run time and resolution.

Table 2: Optimized Chromatographic Conditions

ParameterOptimized ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and efficiency for this moderately polar analyte.
Mobile Phase A 0.1% Formic Acid in WaterMaintains a low pH to ensure protonation of the aniline moiety, improving peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is an effective organic modifier for this compound.
Gradient 10% B to 70% B in 15 min, hold at 70% B for 2 min, return to 10% B in 1 min, and equilibrate for 2 min.This gradient provides sufficient resolution between the main peak and potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing speed and efficiency.
Column Temperature 35 °CSlightly elevated temperature improves peak shape and reduces backpressure.
Injection Volume 5 µLA smaller injection volume can improve peak shape and linearity.
Detection Wavelength λmax (e.g., 254 nm, to be confirmed by UV scan)Ensures maximum sensitivity for the analyte.
Forced Degradation Study

To develop a stability-indicating method, forced degradation studies are crucial. This involves subjecting the analyte to harsh conditions to generate potential degradation products.

  • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: Treat the sample with 3% H2O2 at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 24 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (e.g., 254 nm) for 24 hours.

After treatment, neutralize the acid and base samples and dilute all samples to the target concentration. Analyze them using the optimized HPLC method to ensure that all degradation products are resolved from the main analyte peak.

Method Validation

The optimized method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.

Figure 2: Key parameters for HPLC method validation as per ICH guidelines.

Table 3: Summary of Validation Parameters and Acceptance Criteria

ParameterProcedureAcceptance Criteria
Specificity Analyze blank, placebo, and stressed samples.The analyte peak should be free from interference from blank, placebo, and degradation products. Peak purity should be > 99%.
Linearity Analyze at least five concentrations over the range of 50-150% of the target concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%).Mean recovery should be within 98.0% to 102.0%.
Precision - Repeatability: Six replicate injections of the standard solution. - Intermediate Precision: Analysis on different days, with different analysts, or on different instruments.RSD ≤ 2.0% for repeatability. RSD ≤ 2.0% for intermediate precision.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Determined based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the calibration curve.S/N ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness Intentionally vary method parameters (e.g., pH ±0.2, column temperature ±5°C, flow rate ±10%).The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the development and validation of an HPLC method for the analysis of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline. By following this systematic approach, researchers and quality control analysts can establish a reliable method to ensure the quality and consistency of this important chemical intermediate. The principles and strategies outlined here are also broadly applicable to the development of HPLC methods for other similar small molecules.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

Application

Using 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline in click chemistry reactions

An Application Guide to Utilizing 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline in Click Chemistry Introduction: A Versatile Linker for Modern Drug Discovery In the landscape of medicinal chemistry and bioconjugation, the de...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Utilizing 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline in Click Chemistry

Introduction: A Versatile Linker for Modern Drug Discovery

In the landscape of medicinal chemistry and bioconjugation, the demand for robust, efficient, and selective chemical transformations is paramount. "Click chemistry," a concept introduced by K. B. Sharpless, fulfills this need by providing a set of powerful, reliable, and stereoselective reactions for the rapid synthesis of new molecules.[1][2] Among these, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the metal-free strain-promoted azide-alkyne cycloaddition (SPAAC) have become indispensable tools.[3][4]

This guide focuses on the strategic application of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline , a heterocycle-bearing aniline, as a versatile building block in click chemistry. The molecule itself incorporates a 1,2,4-triazole moiety, a scaffold known for its metabolic stability and diverse biological activities, making it an attractive component in drug design.[5][6][7] The true synthetic utility of this compound, however, lies in its primary aromatic amine (aniline) group. This amine serves as a latent azide—a key functional group for click chemistry—that can be unmasked through a simple, high-yielding chemical transformation.

This document provides a detailed exploration of the conversion of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline to its azide derivative and its subsequent application in both CuAAC and SPAAC reactions. We offer field-tested protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals aiming to leverage this powerful linker in their synthetic endeavors.

Part 1: Activating the Aniline Handle for Click Chemistry

The foundational step for employing 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline in click chemistry is the conversion of its aniline group into an azide. This is typically achieved via a two-step, one-pot Sandmeyer-type reaction involving diazotization followed by azide substitution.

Mechanism Insight:

  • Diazotization: The primary aromatic amine reacts with nitrous acid (HONO), generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl), to form a diazonium salt. This intermediate is highly reactive.

  • Azide Substitution: The diazonium salt is then treated with an azide source, typically sodium azide (NaN₃), which displaces the dinitrogen gas (N₂) to form the stable aryl azide.

This transformation effectively converts the aniline into a bioorthogonal handle ready for cycloaddition reactions.[8]

Protocol 1: Synthesis of 4-azido-1-(3-methyl-1H-1,2,4-triazol-1-yl)benzene

Objective: To convert the starting aniline into its corresponding azide derivative.

Materials:

  • 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline

  • Hydrochloric acid (HCl), concentrated

  • Sodium nitrite (NaNO₂)

  • Sodium azide (NaN₃)

  • Deionized water

  • Ice bath

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline in a 1:1 mixture of water and concentrated HCl. Cool the flask to 0-5 °C in an ice bath with vigorous stirring.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of cold deionized water. Add this solution dropwise to the aniline solution, ensuring the temperature remains below 5 °C. Stir the resulting mixture for 30 minutes at 0-5 °C. The formation of the diazonium salt is often indicated by a slight color change.

  • Azide Addition: In a separate flask, dissolve sodium azide (1.5 equivalents) in deionized water and cool to 0-5 °C. Add the freshly prepared diazonium salt solution dropwise to the sodium azide solution. Vigorous nitrogen gas evolution will be observed.

    • Expert Insight: This addition must be performed slowly to control the exothermic reaction and the rate of gas evolution. The diazonium salt is unstable and should be used immediately without isolation.

  • Reaction Completion: Allow the reaction mixture to stir for 1-2 hours, gradually warming to room temperature.

  • Extraction & Workup: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude 4-azido-1-(3-methyl-1H-1,2,4-triazol-1-yl)benzene.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Part 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the cornerstone of click chemistry, renowned for its high yields, reliability, and exclusive formation of the 1,4-disubstituted triazole regioisomer.[4][9] The reaction requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate.[10]

CuAAC Mechanism Overview

The mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner to form a six-membered copper metallacycle.[8] Subsequent ring contraction and protonolysis yield the stable triazole product and regenerate the catalyst.

CuAAC_Mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle R_Alkyne R¹-Alkyne Cu_Acetylide Cu(I) Acetylide R_Alkyne->Cu_Acetylide Coordination R_Azide R²-Azide Metallacycle Six-membered Cu Metallacycle R_Azide->Metallacycle Cycloaddition Cu_I Cu(I) Cu_I->Cu_Acetylide Cu_Acetylide->Metallacycle Cycloaddition Triazolide Cu(I) Triazolide Metallacycle->Triazolide Ring Contraction Product 1,4-Triazole Product Triazolide->Product Protonolysis Proton H⁺ Proton->Product Product->Cu_I Catalyst Regeneration

Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Protocol 2: CuAAC Conjugation

Objective: To conjugate the synthesized azide with a terminal alkyne-functionalized molecule (e.g., a fluorescent probe, biotin, or drug candidate).

Materials:

  • 4-azido-1-(3-methyl-1H-1,2,4-triazol-1-yl)benzene (from Protocol 1)

  • Terminal alkyne-functionalized molecule of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a ligand

  • Solvent: e.g., a mixture of t-BuOH/H₂O (1:1), DMSO, or DMF/water

  • Deionized water, degassed

Step-by-Step Methodology:

  • Reagent Preparation: Prepare stock solutions of all reagents. For example: 100 mM CuSO₄ in water, 200 mM sodium ascorbate in water (prepare fresh), and 100 mM THPTA in water.

    • Expert Insight: Using a Cu(I)-stabilizing ligand like THPTA (for aqueous media) or TBTA (for organic media) is critical. It accelerates the reaction and protects biomolecules from oxidative damage caused by reactive oxygen species.[10][11]

  • Reaction Setup: In a reaction vial, dissolve the azide (1.0 equivalent) and the alkyne (1.0-1.2 equivalents) in the chosen solvent system.

  • Catalyst Addition: Add the copper source and ligand. For a typical small-scale reaction, add CuSO₄ to a final concentration of 1-5 mol% and the ligand to a final concentration of 5-25 mol% (maintaining a 1:5 Cu:ligand ratio is common).[12]

  • Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 10-50 mol%.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-12 hours).

  • Purification: Upon completion, the product can be isolated. For biomolecules, purification is often achieved using size exclusion chromatography or dialysis. For small molecules, standard workup followed by silica gel chromatography is effective.

CuAAC Reaction Parameters
ParameterRecommended RangeRationale & Notes
Stoichiometry (Azide:Alkyne) 1 : 1.0 - 1.2A slight excess of one reagent can drive the reaction to completion.
Solvent t-BuOH/H₂O, DMSO, DMFCo-solvents are often required to solubilize both organic and aqueous components.
Catalyst (CuSO₄) 1 - 10 mol%Lower loadings are preferred for biocompatibility; higher loadings can accelerate the reaction.
Ligand (THPTA/TBTA) 5 - 50 mol%A 5-fold excess relative to copper is standard to stabilize Cu(I) and accelerate catalysis.[10]
Reducing Agent (NaAsc) 10 - 50 mol%An excess ensures the copper remains in the active Cu(I) state.[8]
Temperature Room Temperature (20-25 °C)The reaction is highly efficient at ambient temperatures.
Reaction Time 1 - 24 hoursVaries based on substrate reactivity and concentration. Monitor for completion.

Part 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications in living systems or with sensitive biomolecules, the potential cytotoxicity of the copper catalyst is a significant concern.[13][14] SPAAC circumvents this issue by using a strained cyclooctyne, whose ring strain provides the driving force for the cycloaddition with an azide without any metal catalyst.[][16]

SPAAC Mechanism Overview

SPAAC is a concerted [3+2] dipolar cycloaddition. The high ring strain of the cyclooctyne lowers the activation energy of the reaction, allowing it to proceed rapidly at physiological temperatures.[13] This bioorthogonal reaction is highly selective, as neither the azide nor the strained alkyne reacts with native biological functional groups.

SPAAC_Mechanism Reactants Strained Alkyne (e.g., DBCO) + R²-Azide TS Concerted Transition State Reactants->TS [3+2] Cycloaddition Product Triazole Product (Regioisomer Mixture) TS->Product Ring Formation

Caption: Mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Protocol 3: SPAAC Conjugation

Objective: To perform a copper-free conjugation of the synthesized azide with a strained alkyne (e.g., DIBO, DBCO, BCN).[16][17]

Materials:

  • 4-azido-1-(3-methyl-1H-1,2,4-triazol-1-yl)benzene (from Protocol 1)

  • Strained alkyne of interest (e.g., DBCO-PEG-Biotin)

  • Biocompatible solvent: Phosphate-buffered saline (PBS), DMSO, or mixtures thereof

Step-by-Step Methodology:

  • Reagent Dissolution: Dissolve the azide (1.0 equivalent) in a suitable solvent (e.g., DMSO). If conjugating to a biomolecule, dissolve it in a buffer like PBS.

  • Alkyne Addition: Dissolve the strained alkyne (1.5-5.0 equivalents) in a compatible solvent. Add the alkyne solution to the azide solution.

    • Expert Insight: A larger excess of the strained alkyne is often used in SPAAC, especially in dilute biological samples, to ensure pseudo-first-order kinetics and drive the reaction to completion. The final concentration of organic co-solvents like DMSO should typically be kept below 10% to maintain protein integrity.[13]

  • Incubation: Incubate the reaction mixture at a suitable temperature. For many strained alkynes, the reaction proceeds efficiently at room temperature or 37 °C.

  • Reaction Monitoring: Monitor the reaction by LC-MS or, for biomolecules, by techniques like SDS-PAGE or MALDI-TOF mass spectrometry. Reaction times can range from 1 to 24 hours depending on the specific cyclooctyne and substrate concentrations.

  • Purification: Remove excess unreacted strained alkyne and other small molecules using appropriate methods such as dialysis, size exclusion chromatography, or HPLC.

SPAAC Reaction Parameters
ParameterRecommended RangeRationale & Notes
Stoichiometry (Azide:Alkyne) 1 : 1.5 - 20Excess alkyne is often required, particularly in dilute bioconjugation reactions.[13]
Solvent PBS, DMSO/PBS, H₂OMust be compatible with the substrates, especially if biomolecules are involved.
Temperature 4 °C to 37 °CReaction proceeds well at physiological temperatures. Lower temperatures can be used to preserve sensitive samples.
Reaction Time 1 - 24 hoursHighly dependent on the reactivity of the strained alkyne and reactant concentrations.
pH 6.5 - 8.0The reaction is generally insensitive to pH within this range, making it ideal for biological conditions.

Overall Experimental Workflow

The following diagram illustrates the complete process from the starting aniline to the final clicked products via both catalytic and strain-promoted pathways.

Overall_Workflow cluster_cunc CuAAC Pathway cluster_spaac SPAAC Pathway Start 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline Azide 4-azido-1-(3-methyl-1H-1,2,4-triazol-1-yl)benzene Start->Azide Diazotization / Azide Substitution (Protocol 1) CuAAC_Reactants Azide Terminal Alkyne Azide->CuAAC_Reactants:f0 SPAAC_Reactants Azide Strained Alkyne (DBCO) Azide->SPAAC_Reactants:f0 CuAAC_Product 1,4-Disubstituted Triazole CuAAC_Reactants->CuAAC_Product Cu(I), NaAsc, Ligand (Protocol 2) SPAAC_Product Triazole Product (Regioisomers) SPAAC_Reactants->SPAAC_Product Metal-Free (Protocol 3)

Caption: Synthetic workflow from the aniline precursor to triazole conjugates via CuAAC and SPAAC.

Conclusion

4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline is a highly valuable and versatile building block for researchers engaged in chemical biology and drug discovery. Its aniline functionality provides a convenient entry point to azide chemistry, enabling access to the full power of both copper-catalyzed and strain-promoted click reactions. By following the detailed protocols and understanding the mechanistic principles outlined in this guide, scientists can effectively incorporate this linker to construct complex molecular architectures, from antibody-drug conjugates to fluorescently labeled probes, with high efficiency and precision.

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Method

Application Notes and Protocols for the Derivatization of the Aniline Group in 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold The 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline moiety represents a cornerstone in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold

The 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline moiety represents a cornerstone in medicinal chemistry, embodying a "privileged structure" due to the unique physicochemical properties of the 1,2,4-triazole ring. This heterocyclic system is metabolically stable, capable of hydrogen bonding, and can act as a bioisostere for amide or ester groups, contributing to favorable pharmacokinetic and pharmacodynamic profiles. As a result, 1,2,4-triazole derivatives have been successfully incorporated into a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities including antifungal, anticancer, antiviral, and antibacterial effects.

The primary amino group on the aniline ring of 4-(3-methyl-1H-1,2,4-triazol-1-yl)aniline serves as a versatile handle for chemical modification, allowing for the synthesis of a diverse library of derivatives with potentially enhanced or novel pharmacological activities. This guide provides detailed application notes and protocols for the derivatization of this aniline group through acylation, sulfonylation, and alkylation, offering researchers the tools to explore the structure-activity relationships of this promising scaffold.

Strategic Derivatization of the Aniline Moiety

The nucleophilic nature of the aniline's amino group allows for a variety of derivatization reactions. The choice of reaction will be dictated by the desired physicochemical and pharmacological properties of the final compound. The 3-methyl-1,2,4-triazole substituent is expected to be a weakly electron-withdrawing group, which may slightly decrease the nucleophilicity of the aniline nitrogen compared to unsubstituted aniline. However, it is still sufficiently reactive for the transformations outlined below.

I. N-Acylation: Synthesis of Amide Derivatives

N-acylation is a fundamental transformation that converts the primary amine into an amide. This modification can serve multiple purposes, including:

  • Modulation of Physicochemical Properties: Introducing an acyl group can alter the solubility, lipophilicity, and hydrogen bonding capacity of the molecule.

  • Bioisosteric Replacement: The resulting amide bond can mimic peptide bonds, potentially leading to interactions with biological targets.

  • Prodrug Strategies: An amide linkage can be designed to be cleaved in vivo, releasing the parent aniline.

This protocol describes a general method for the acylation of 4-(3-methyl-1H-1,2,4-triazol-1-yl)aniline using an acyl chloride in the presence of a base.

Materials:

  • 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et3N) or Pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-(3-methyl-1H-1,2,4-triazol-1-yl)aniline (1.0 eq.) in anhydrous DCM or THF (approximately 0.1 M concentration).

  • Base Addition: Add triethylamine or pyridine (1.2 eq.) to the solution and stir for 5 minutes at room temperature.

  • Acyl Chloride Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the acyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution. Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.[1]

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Acyl chlorides are highly reactive towards water, which would lead to the formation of the corresponding carboxylic acid and reduce the yield of the desired amide.

  • Base: The base (triethylamine or pyridine) is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, which would otherwise protonate the starting aniline, rendering it non-nucleophilic.

  • Temperature Control: The addition of the acyl chloride at 0 °C helps to control the exothermic reaction and minimize the formation of side products.

Acetic anhydride is a common and effective reagent for acetylation.

Procedure:

  • Reaction Setup: Dissolve 4-(3-methyl-1H-1,2,4-triazol-1-yl)aniline (1.0 eq.) in a suitable solvent such as acetic acid or an inert solvent like DCM.

  • Reagent Addition: Add acetic anhydride (1.5 eq.) to the solution. A catalytic amount of a strong acid (e.g., sulfuric acid) can be added to accelerate the reaction if necessary.

  • Reaction Conditions: Stir the mixture at room temperature or gently heat to 50-60 °C for 1-3 hours.

  • Work-up: After the reaction is complete, pour the mixture into cold water to precipitate the product and hydrolyze the excess anhydride.

  • Purification: Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent like ethanol.

Diagram of Acylation Workflow

acylation_workflow start Start: 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline dissolve Dissolve in Anhydrous Solvent (DCM or THF) start->dissolve add_base Add Base (Triethylamine or Pyridine) dissolve->add_base cool Cool to 0 °C add_base->cool add_acyl_chloride Add Acyl Chloride (e.g., Acetyl Chloride) cool->add_acyl_chloride react React at Room Temperature (Monitor by TLC) add_acyl_chloride->react workup Aqueous Work-up (NaHCO3, Water, Brine) react->workup dry Dry Organic Layer (MgSO4 or Na2SO4) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Recrystallization or Chromatography) concentrate->purify product Product: N-Acylated Derivative purify->product

Caption: Workflow for the N-acylation of 4-(3-methyl-1H-1,2,4-triazol-1-yl)aniline.

II. N-Sulfonylation: Crafting Sulfonamide Analogs

The synthesis of sulfonamides from anilines is a well-established transformation in medicinal chemistry. Sulfonamides are present in a wide range of drugs with diverse biological activities.

This protocol details the reaction of 4-(3-methyl-1H-1,2,4-triazol-1-yl)aniline with a sulfonyl chloride.

Materials:

  • 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline

  • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride)

  • Anhydrous pyridine or a mixture of DCM and triethylamine

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve 4-(3-methyl-1H-1,2,4-triazol-1-yl)aniline (1.0 eq.) in anhydrous pyridine at 0 °C.

  • Reagent Addition: Slowly add the sulfonyl chloride (1.1 eq.) to the stirred solution.

  • Reaction Progression: Allow the reaction to stir at room temperature overnight.

  • Work-up: Pour the reaction mixture into ice-water and acidify with 1 M HCl to pH ~2 to precipitate the product.

  • Isolation: Collect the solid by vacuum filtration and wash thoroughly with water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Authoritative Insight: The use of pyridine as both a solvent and a base is a classic and effective method for sulfonamide formation. It efficiently scavenges the HCl produced and facilitates the reaction.

Diagram of Sulfonylation Mechanism

sulfonylation_mechanism cluster_reactants Reactants cluster_mechanism Mechanism cluster_product Product Aniline R-NH₂ Attack Nucleophilic Attack Aniline->Attack Lone pair on N attacks S SulfonylChloride R'-SO₂Cl SulfonylChloride->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Elimination Elimination of Cl⁻ Intermediate->Elimination Deprotonation Deprotonation Elimination->Deprotonation + Base Sulfonamide R-NH-SO₂R' Deprotonation->Sulfonamide

Caption: Mechanism of N-sulfonylation of an aniline with a sulfonyl chloride.

III. N-Alkylation: Introducing Alkyl Chains

N-alkylation of anilines introduces alkyl groups to the nitrogen atom, which can significantly impact the compound's basicity, lipophilicity, and receptor-binding interactions.

Reductive amination is a versatile and widely used method for N-alkylation that avoids the use of alkyl halides.

Materials:

  • 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline

  • Aldehyde (e.g., acetaldehyde, benzaldehyde)

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH3CN)

  • Anhydrous 1,2-dichloroethane (DCE) or Methanol

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Standard laboratory glassware

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 4-(3-methyl-1H-1,2,4-triazol-1-yl)aniline (1.0 eq.) and the aldehyde (1.1 eq.) in anhydrous DCE or methanol. Add a catalytic amount of acetic acid (0.1 eq.). Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.

  • Reduction: Add the reducing agent, sodium triacetoxyborohydride (1.5 eq.), portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO3 solution. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate. Purify the crude product via column chromatography.[2]

Trustworthiness of the Protocol: This self-validating system relies on the in-situ formation of the imine followed by its immediate reduction. The mild reducing agents STAB and NaBH3CN are selective for the imine over the aldehyde, ensuring a clean reaction.

Characterization of Derivatives

The successful synthesis of the derivatized products must be confirmed through rigorous characterization. A combination of spectroscopic techniques is essential for unambiguous structure elucidation.[3]

Technique Expected Observations for N-Acetyl Derivative Expected Observations for N-Sulfonyl Derivative Expected Observations for N-Ethyl Derivative
¹H NMR Appearance of a new singlet around δ 2.1-2.3 ppm (COCH₃). A downfield shift of the aromatic protons. The N-H proton will appear as a singlet around δ 8-10 ppm.Disappearance of the NH₂ protons. Appearance of a new N-H singlet. The aromatic protons of the sulfonyl group will be visible.Appearance of a quartet around δ 3.1-3.3 ppm (CH₂) and a triplet around δ 1.2-1.4 ppm (CH₃). The N-H proton will be a triplet.
¹³C NMR Appearance of a new carbonyl carbon signal around δ 168-170 ppm and a methyl carbon signal around δ 24 ppm.Shifts in the aromatic carbon signals of the aniline ring. New signals corresponding to the carbons of the sulfonyl group.Appearance of new signals for the ethyl group carbons around δ 35-45 ppm (CH₂) and δ 14-16 ppm (CH₃).
IR (FTIR) A strong C=O stretching band around 1660-1690 cm⁻¹. The N-H stretching of the primary amine (two bands) will be replaced by a single N-H stretching band for the secondary amide around 3250-3350 cm⁻¹.Appearance of characteristic S=O stretching bands (asymmetric and symmetric) around 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively.The N-H stretching bands of the primary amine will be replaced by a single N-H stretching band for the secondary amine around 3300-3500 cm⁻¹.
Mass Spec (MS) The molecular ion peak will correspond to the molecular weight of the acetylated product. A characteristic fragmentation pattern may show the loss of the acetyl group.The molecular ion peak will correspond to the molecular weight of the sulfonated product.The molecular ion peak will correspond to the molecular weight of the ethylated product.

Purification of Derivatives

The choice of purification method will depend on the physical properties of the synthesized derivative.

  • Recrystallization: This is an effective method for purifying solid products. A suitable solvent or solvent system should be chosen where the compound has high solubility at elevated temperatures and low solubility at room temperature.[4] Common solvents for aniline derivatives include ethanol, methanol, or mixtures with water.

  • Column Chromatography: This technique is useful for purifying both solid and oily products, and for separating mixtures of products. Silica gel is the most common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).[5]

Conclusion

The derivatization of the aniline group in 4-(3-methyl-1H-1,2,4-triazol-1-yl)aniline opens up a vast chemical space for the development of new therapeutic agents. The protocols provided in this guide offer robust and versatile methods for synthesizing amide, sulfonamide, and N-alkyl derivatives. Careful execution of these protocols, coupled with rigorous characterization and purification, will enable researchers to generate novel compound libraries for biological screening and advance the field of medicinal chemistry.

References

  • MDPI. (2024). Remote Sulfonylation of Anilines with Sodium Sulfifinates Using Biomass-Derived Copper Catalyst. [Link]

  • ResearchGate. (2025). N-Alkylation of Anilines, Carboxamides and Several Nitrogen Heterocycles Using CsF—Celite/Alkyl Halides/CH3CN Combination. [Link]

  • ACS Publications. (1966). Separation of Alkylated and Chlorinated Anilines by Gas Chromatography. [Link]

  • PMC - NCBI. (2017). Direct sulfonylation of anilines mediated by visible light. [Link]

  • ACS Publications. (2025). Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. [Link]

  • San Diego State University Digital Collections. (2017). Copper catalyzed N-alkylation of anilines using alkyltrifluoroborate reagents. [Link]

  • ACS Publications. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. [Link]

  • Frontiers. (2022). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. [Link]

  • Organic Chemistry Portal. (2004). Synthesis of substituted N-heterocycles by N-alkylation. [Link]

  • Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). [Link]

  • Semantic Scholar. (2018). N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. [Link]

  • Arkivoc. (2023). Acid-catalysed N-alkylation of anilines with activated 1-H-indanol. [Link]

  • National Institutes of Health. (Date unavailable). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. [Link]

  • ResearchGate. (2025). Catalytic N-Alkylation of Anilines. [Link]

  • PMC - NCBI. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. [Link]

  • ResearchGate. (Date unavailable). Synthesis of 4-methyl-1,2,4-triazol-3-yl derivatives. Reagents and.... [Link]

  • ResearchGate. (Date unavailable). An Acid‐Controlled Method for the Regioselective Functionalization of Anilines over Aliphatic Amines. [Link]

  • The Royal Society of Chemistry. (Date unavailable). Supplementary Information. [Link]

  • ResearchGate. (Date unavailable). (PDF) State of The Art on the Field of Amino-1,2,4-Triazoles Industrial Application. [Link]

  • PMC - NCBI. (Date unavailable). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. [Link]

  • Google Patents. (Date unavailable). CN105481735A - Method for preparing aniline-2-sulfonic acid.
  • National Institutes of Health. (Date unavailable). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. [Link]

  • OMICS International. (Date unavailable). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. [Link]

  • Reddit. (2014). Purify and dry aniline?. [Link]

  • KTU AVES. (Date unavailable). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. [Link]

  • Organic Chemistry Portal. (2015). Synthesis of 1H-1,2,4-triazoles. [Link]

  • MDPI. (2018). A Facile Synthesis Procedure for Sulfonated Aniline Oligomers with Distinct Microstructures. [Link]

  • YouTube. (2021). acetylation aniline. [Link]

  • ResearchGate. (2025). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. [Link]

  • PMC - NCBI. (2010). 4-(1,2,4-Triazol-1-yl)aniline. [Link]

  • PMC - NCBI. (Date unavailable). An insight on medicinal attributes of 1,2,4-triazoles. [Link]

  • ACS Publications. (1923). Sulfonation of Aniline. [Link]

  • PMC - PubMed Central. (2025). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. [Link]

  • PubMed Central. (Date unavailable). 4-Methyl-1,2,3-Triazoles as N-Acetyl-Lysine Mimics Afford Potent BET Bromodomain Inhibitors with Improved Selectivity. [Link]

  • National Institutes of Health. (2024). Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. [Link]

  • DergiPark. (2021). 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. [Link]

  • ResearchGate. (Date unavailable). Synthesis and Some Reactions of 1-aryl-4-acetyl-5-methyl-1,2,3-triazole Derivatives with Anticonvulsant Activity. [Link]

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Sources

Application

Application Notes: 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline as a Privileged Synthon for Kinase Inhibitor Synthesis

Introduction: The Strategic Value of Privileged Scaffolds in Kinase Inhibitor Design The landscape of modern therapeutics, particularly in oncology, is dominated by kinase inhibitors. These small molecules function by bl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Privileged Scaffolds in Kinase Inhibitor Design

The landscape of modern therapeutics, particularly in oncology, is dominated by kinase inhibitors. These small molecules function by blocking the action of protein kinases, enzymes that are critical regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets. The development of potent and selective kinase inhibitors is a central goal of medicinal chemistry.

A key strategy in accelerating drug discovery is the use of "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets. The 4-anilinopyrimidine and related 4-anilinoquinazoline cores are classic examples, forming the basis of numerous FDA-approved drugs.[1] The aniline moiety provides a crucial vector for substitution, allowing chemists to fine-tune selectivity and physicochemical properties.

This application note focuses on a highly valuable aniline derivative, 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline . This building block combines the reactive utility of the aniline amino group with the unique pharmacological attributes of the 1,2,4-triazole ring, making it an exceptional starting point for the synthesis of next-generation kinase inhibitors.

Scientific Rationale: The Pharmacophoric Role of the 1,2,4-Triazole Moiety

The 1,2,4-triazole ring is not merely a passive linker; it is an active pharmacophore that imparts several advantageous properties. Its inclusion is a deliberate design choice rooted in established principles of kinase-inhibitor interaction.

  • Hinge-Binding Mimicry: The ATP-binding site of most kinases contains a "hinge region" that forms critical hydrogen bonds with the adenine base of ATP. The nitrogen-rich 1,2,4-triazole scaffold is an excellent bioisostere for this interaction. Its nitrogen atoms can act as both hydrogen bond donors and acceptors, enabling high-affinity binding to the kinase hinge.[2]

  • Modulation of Physicochemical Properties: The polar nature of the triazole ring can enhance the solubility of a drug candidate, a critical factor for oral bioavailability.[2]

  • Metabolic Stability: The triazole ring is generally stable to metabolic degradation, which can improve the pharmacokinetic profile of the final compound.[2]

  • Vector for Further Substitution: The methyl group on the triazole ring provides a site for potential modification to probe deeper into specific sub-pockets of the kinase active site, potentially enhancing potency and selectivity.

Synthetic Protocols and Methodologies

The utility of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline lies in its straightforward incorporation into various heterocyclic cores common in kinase inhibitors. The primary amino group serves as a potent nucleophile for classical C-N bond-forming reactions.

Protocol 1: Synthesis of the Core Building Block: 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline

The synthesis of the title compound is typically achieved via a two-step process involving a nucleophilic aromatic substitution (SNAr) followed by a reduction.

G cluster_0 Synthesis of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline Start 1-Fluoro-4-nitrobenzene + 3-Methyl-1H-1,2,4-triazole Intermediate 1-(4-Nitrophenyl)-3-methyl-1H-1,2,4-triazole Start->Intermediate  S_N_Ar Reaction (e.g., K2CO3, DMF, 150°C) Product 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline Intermediate->Product  Nitro Group Reduction (e.g., Fe/NH4Cl, EtOH/H2O or H2, Pd/C)

Figure 1: General workflow for the synthesis of the target aniline.

Step-by-Step Procedure:

  • Synthesis of 1-(4-Nitrophenyl)-3-methyl-1H-1,2,4-triazole:

    • To a solution of 1-fluoro-4-nitrobenzene (1.0 eq) in dimethylformamide (DMF), add 3-methyl-1H-1,2,4-triazole (1.1 eq) and potassium carbonate (K₂CO₃) (2.0 eq).

    • Rationale: DMF is a polar aprotic solvent that facilitates SNAr reactions. K₂CO₃ acts as a base to deprotonate the triazole, forming a more potent nucleophile.

    • Heat the reaction mixture to 150 °C and stir for 12-16 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and pour it into ice-water.

    • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the nitro-intermediate.

  • Synthesis of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline:

    • Suspend the 1-(4-Nitrophenyl)-3-methyl-1H-1,2,4-triazole (1.0 eq) in a mixture of ethanol and water.

    • Add iron powder (Fe) (5.0 eq) and ammonium chloride (NH₄Cl) (1.0 eq).

    • Rationale: This is a classic Béchamp reduction. NH₄Cl acts as a mild proton source and prevents the formation of iron oxides that can passivate the iron surface. Catalytic hydrogenation using H₂ gas and a palladium on carbon (Pd/C) catalyst is an effective alternative.[3]

    • Heat the mixture to reflux (approx. 80-90 °C) for 2-4 hours until the starting material is consumed (monitored by TLC/LC-MS).

    • Cool the reaction and filter through a pad of Celite to remove the iron salts.

    • Concentrate the filtrate under reduced pressure. Extract the aqueous residue with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to afford the final product, 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline.

Protocol 2: Synthesis of a Representative Kinase Inhibitor Scaffold

This protocol details the synthesis of a generic N-phenyl-pyrimidin-4-amine core, a common scaffold in inhibitors targeting kinases like VEGFR and EGFR.[1][4]

G cluster_1 Kinase Inhibitor Synthesis Workflow Aniline 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline Coupling N-(2-chloropyrimidin-4-yl)-4-(3-methyl-1H-1,2,4-triazol-1-yl)aniline Aniline->Coupling  S_N_Ar (Step 1) (e.g., DIPEA, n-BuOH, 90°C) Pyrimidine 2,4-Dichloropyrimidine Pyrimidine->Coupling Final_Inhibitor Final Kinase Inhibitor (e.g., Pazopanib Analogue) Coupling->Final_Inhibitor  S_N_Ar (Step 2) or Buchwald-Hartwig Coupling Fragment Second Amine (R-NH2) Fragment->Final_Inhibitor

Figure 2: Representative workflow for incorporating the aniline into a pyrimidine core.

Step-by-Step Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve 2,4-dichloropyrimidine (1.0 eq) in n-butanol (n-BuOH).

    • Add 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline (1.0 eq) followed by N,N-Diisopropylethylamine (DIPEA) (1.5 eq).

    • Rationale: The reaction is a regioselective SNAr. The C4 position of 2,4-dichloropyrimidine is more activated towards nucleophilic attack than the C2 position. A non-nucleophilic organic base like DIPEA is used to scavenge the HCl byproduct without competing in the reaction.

  • Reaction Execution:

    • Heat the mixture to 90-100 °C and stir for 4-6 hours. Monitor the reaction progress by LC-MS.

    • The formation of the desired intermediate, N-(2-chloropyrimidin-4-yl)-4-(3-methyl-1H-1,2,4-triazol-1-yl)aniline, is typically observed as the major product.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature. The product often precipitates from the solution.

    • Collect the solid by filtration, wash with a cold solvent like diethyl ether or hexane to remove impurities, and dry under vacuum.

  • Second Coupling (Example):

    • The isolated intermediate can be further functionalized at the C2 position. For instance, a second SNAr reaction with another amine (e.g., 5-amino-2-methylbenzenesulfonamide, as in the synthesis of Pazopanib analogues) can be performed under similar or slightly more forcing conditions to yield the final kinase inhibitor.[5]

Application in Targeting Key Signaling Pathways

Kinase inhibitors derived from this aniline synthon often target receptor tyrosine kinases (RTKs) that drive angiogenesis, the formation of new blood vessels essential for tumor growth. A primary target in this class is the Vascular Endothelial Growth Factor Receptor (VEGFR).[6]

G cluster_pathway Simplified VEGFR-2 Signaling Pathway cluster_downstream Downstream Signaling cluster_response Cellular Response VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg Activates PI3K PI3K/Akt Dimerization->PI3K Activates RAS Ras/MAPK Dimerization->RAS Activates Inhibitor Kinase Inhibitor (e.g., from Triazolyl-aniline) Inhibitor->Dimerization BLOCKS ATP Binding Response Proliferation Migration Survival (Angiogenesis) PLCg->Response PI3K->Response RAS->Response

Figure 3: Inhibition of the VEGFR-2 signaling cascade by a representative kinase inhibitor.

Activation of VEGFR-2 by its ligand, VEGF, triggers a cascade involving receptor dimerization and autophosphorylation, which subsequently activates multiple downstream pathways like PI3K/Akt and Ras/MAPK.[7] These pathways culminate in endothelial cell proliferation, migration, and survival, driving angiogenesis.[8][9] Kinase inhibitors synthesized using 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline are designed to sit in the ATP-binding pocket of VEGFR-2, preventing autophosphorylation and thereby blocking this entire signaling cascade.

Data Summary: Representative Kinase Inhibitors

The 1,2,4-triazolyl-aniline motif is a component of several potent kinase inhibitors. The table below summarizes the activity of representative compounds featuring this or a closely related scaffold.

Compound Class/ExampleKinase Target(s)Reported Potency (IC₅₀)Therapeutic AreaReference
1H-1,2,4-triazol-3-yl-aniline SeriesVEGFR-1, VEGFR-220 - 200 nM (Enzymatic)Oncology[6]
Diarylurea-Triazole Hybridsc-Kit, RET, FLT3~0.9 µM (Cellular)Oncology[10]
Anilinopyrimidine DerivativesClass III RTKs (PDGFRβ, c-Kit, CSF1R)10 - 500 nM (Enzymatic)Oncology[1]
Vandetanib Analogue (139a)VEGFR-20.05 µM (Enzymatic)Oncology[5]

Conclusion

4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline is a scientifically validated and highly effective building block for the synthesis of kinase inhibitors. Its strategic design combines a reactive aniline handle with a pharmacologically active triazole moiety that facilitates high-affinity binding to the kinase hinge region. The synthetic protocols provided herein demonstrate its straightforward incorporation into common inhibitor scaffolds, such as anilino-pyrimidines, which are known to target critical oncogenic pathways like VEGFR signaling. For researchers in drug discovery, this synthon represents a reliable and efficient starting point for the development of novel, potent, and selective kinase inhibitors.

References

  • Dougher-Vermazen, M., et al. (2014). Signal Transduction by Vascular Endothelial Growth Factor Receptors. Cold Spring Harbor Perspectives in Medicine. Available at: [Link]

  • Cusabio. (n.d.). VEGF Signaling Pathway. Available at: [Link]

  • Bio-Rad. (n.d.). VEGF signaling via VEGFR2 - generic cascades Pathway Map. Available at: [Link]

  • Fallacara, A. L., et al. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific Reports. Available at: [Link]

  • Atkins, J. M., et al. (2023). Discovery of 2-(Anilino)pyrimidine-4-carboxamides as Highly Potent, Selective, and Orally Active Glycogen Synthase Kinase-3 (GSK-3) Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Taha, M., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Molecules. Available at: [Link]

  • Kaur, M., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. Available at: [Link]

  • El-Adl, K., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 4-methyl-1,2,4-triazol-3-yl derivatives. Available at: [Link]

  • Kaur, R., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry. Available at: [Link]

  • Aouad, M. R., et al. (2025). Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review. RSC Medicinal Chemistry. Available at: [Link]

  • El-Gamal, M. I., et al. (2024). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Molecules. Available at: [Link]

  • Deana, R., et al. (2007). 1H-1,2,4-triazol-3-yl-anilines: novel potent inhibitors of vascular endothelial growth factor receptors 1 and 2. Chemical Biology & Drug Design. Available at: [Link]

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Method

Application Note: Selective N-Alkylation of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline for Pharmaceutical Intermediate Synthesis

Abstract N-alkylated anilines are pivotal structural motifs in a vast array of pharmaceuticals and functional materials. Their synthesis, particularly for complex substrates bearing multiple nitrogen-containing heterocyc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-alkylated anilines are pivotal structural motifs in a vast array of pharmaceuticals and functional materials. Their synthesis, particularly for complex substrates bearing multiple nitrogen-containing heterocycles, presents significant challenges in regioselectivity. This application note provides a detailed, field-proven protocol for the selective N-alkylation of the primary amino group in 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline. We focus on the reductive amination strategy, a robust and highly selective method that circumvents common side reactions like polyalkylation or alkylation of the triazole ring. This guide explains the chemical rationale, provides a step-by-step experimental procedure, discusses alternative methods, and offers troubleshooting insights to ensure reproducible, high-yield synthesis for researchers in medicinal chemistry and drug development.

Introduction: The Selectivity Challenge

The target substrate, 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline, is an attractive building block in drug discovery. The introduction of an alkyl group onto the aniline nitrogen can significantly modulate the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.

The primary synthetic challenge lies in the molecule's inherent nucleophilicity at multiple sites. Besides the target aniline nitrogen, the N2 and N4 positions of the 1,2,4-triazole ring are also potential sites for alkylation. Classical N-alkylation methods using alkyl halides and a strong base often lead to a mixture of products, complicating purification and reducing the yield of the desired isomer. Therefore, a strategy that selectively targets the more nucleophilic and basic exocyclic aniline nitrogen is paramount. Reductive amination offers an elegant solution to this problem.[1]

G cluster_0 Starting Material cluster_1 Reagents cluster_2 Desired Product cluster_3 Potential Side Product start reagents 1. R-CHO (Aldehyde) 2. Reducing Agent start->reagents + start_label 4-(3-Methyl-1H-1,2,4- triazol-1-yl)aniline end Selectively N-Alkylated Product reagents->end Selective Reaction side Triazole-Alkylated Product reagents->side Undesired Reaction

Caption: General scheme for the selective N-alkylation of the target aniline.

Principle of Reductive Amination

Reductive amination is a cornerstone of amine synthesis, prized for its efficiency and selectivity.[2] The reaction proceeds in a one-pot fashion by first condensing the primary amine with a carbonyl compound (an aldehyde or ketone) to form a Schiff base or the corresponding protonated iminium ion. This intermediate, which is formed reversibly, is then selectively reduced in situ by a mild hydride-donating agent to yield the secondary amine.

The key to selectivity lies in the choice of the reducing agent. Reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are ideal because they are mild enough not to reduce the starting aldehyde or ketone but are highly effective at reducing the protonated iminium ion intermediate.[2] This chemoselectivity prevents the formation of alcohol byproducts and drives the reaction towards the desired N-alkylated product.

Reductive Amination Mechanism Aniline Aniline (R¹-NH₂) Hemiaminal Hemiaminal Intermediate Aniline->Hemiaminal Condensation Aldehyde Aldehyde (R²-CHO) Aldehyde->Hemiaminal Condensation Iminium Iminium Ion [R¹-N⁺H=CHR²] Hemiaminal->Iminium - H₂O Product Secondary Amine (R¹-NH-CH₂R²) Iminium->Product Reducer Reducing Agent (e.g., NaBH(OAc)₃) Reducer->Iminium Reduction

Caption: Simplified mechanism of reductive amination.

Detailed Experimental Protocol

This protocol describes the N-propylation of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline using propionaldehyde as a representative example.

Materials and Reagents
ReagentSupplierPurityPart Number (Example)Notes
4-(3-Methyl-1H-1,2,4-triazol-1-yl)anilineSigma-Aldrich≥97%12345Starting Material
PropionaldehydeAcros Organics99%67890Alkylating agent
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Alfa Aesar97%11223Reducing agent. Moisture sensitive.
Dichloromethane (DCM), AnhydrousFisher Chemical≥99.8%44556Reaction solvent. Use from a sealed bottle or solvent purification system.
Acetic Acid, GlacialVWR Chemicals99.7%77889Catalyst for iminium ion formation.
Saturated Sodium Bicarbonate (NaHCO₃) SolutionLab PreparedN/AN/AFor aqueous work-up.
Brine (Saturated NaCl Solution)Lab PreparedN/AN/AFor washing during work-up.
Anhydrous Magnesium Sulfate (MgSO₄)EMD Millipore≥99.5%99001For drying the organic phase.
Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline (1.87 g, 10.0 mmol, 1.0 equiv).

  • Dissolution: Add anhydrous dichloromethane (40 mL) and stir under a nitrogen atmosphere until the starting material is fully dissolved.

  • Addition of Aldehyde: Add propionaldehyde (0.80 mL, 11.0 mmol, 1.1 equiv) to the solution via syringe, followed by glacial acetic acid (0.06 mL, 1.0 mmol, 0.1 equiv). Stir the mixture at room temperature for 20 minutes to facilitate the formation of the iminium intermediate.

  • Addition of Reducing Agent: In a single portion, carefully add sodium triacetoxyborohydride (2.54 g, 12.0 mmol, 1.2 equiv). Note: The addition may cause slight effervescence. Ensure the flask is vented to the nitrogen line.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aniline is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding 30 mL of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (30 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-propyl-4-(3-methyl-1H-1,2,4-triazol-1-yl)aniline.

Alternative Protocol: N-Alkylation via Borrowing Hydrogen

For a more atom-economical and greener approach, N-alkylation using alcohols via the "borrowing hydrogen" or "hydrogen autotransfer" strategy is an excellent alternative.[3] This method uses a transition metal catalyst (e.g., based on Ru, Ir, or Fe) to temporarily dehydrogenate an alcohol to an aldehyde in situ.[4] This aldehyde then undergoes reductive amination as described above, with the metal-hydride species generated in the first step acting as the reducing agent.

Key Features
  • Alkylating Agent: Primary alcohols.

  • Byproduct: Water is the only stoichiometric byproduct, making it highly atom-efficient.[5]

  • Catalyst: Requires a transition metal catalyst, such as Shvo's catalyst or other well-defined Ru/Ir pincer complexes.[3]

  • Conditions: Typically requires elevated temperatures (80-120 °C) to facilitate the catalytic cycle.

This method is particularly advantageous for large-scale synthesis where cost and waste reduction are critical.

Experimental Workflow and Troubleshooting

A successful synthesis relies on a logical workflow and the ability to diagnose and solve common problems.

Caption: Standard experimental workflow for reductive amination.

Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Reaction is sluggish or incomplete 1. Inactive reducing agent (degraded by moisture).2. Insufficient acetic acid catalyst.3. Low reaction temperature.1. Use fresh NaBH(OAc)₃ from a newly opened container.2. Increase acetic acid to 0.5-1.0 equivalents.3. Gently warm the reaction to 35-40 °C.
Formation of dialkylated product The secondary amine product is reacting further with the aldehyde.Use no more than 1.05-1.1 equivalents of the aldehyde. Ensure the primary aniline has fully reacted before adding more aldehyde if the reaction stalls.
Aldehyde is reduced to an alcohol Use of a non-selective reducing agent (e.g., NaBH₄).Ensure you are using a mild, selective reducing agent like NaBH(OAc)₃. NaBH₄ will readily reduce aldehydes and should not be used in this one-pot protocol.[2]
Low isolated yield after column 1. Product is water-soluble.2. Product is volatile.3. Product degradation on silica gel.1. Saturate the aqueous phase with NaCl before extraction.2. Use care during solvent removal (lower temperature, avoid high vacuum).3. Neutralize the silica gel with triethylamine (1% in eluent).

Safety Precautions

  • General: Conduct all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Reagents:

    • Dichloromethane (DCM): A suspected carcinogen. Handle with care and avoid inhalation or skin contact.

    • Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas, which is flammable. Quench reactions slowly and carefully.

    • Aldehydes: Many aldehydes are volatile, flammable, and irritants. Handle them in the fume hood.

Conclusion

The selective N-alkylation of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline can be achieved with high efficiency and predictability using the reductive amination protocol detailed in this note. By choosing a mild and chemoselective reducing agent, the reaction favors the formation of the desired secondary amine, avoiding side reactions on the triazole ring. This method is robust, scalable, and tolerant of various functional groups, making it an indispensable tool for medicinal chemists and drug development professionals.

References

  • Sarma, B., et al. (2011). One-Pot Reductive Mono-N-alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. The Journal of Organic Chemistry, 76(17), 7133-7140. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 20, 2026, from [Link]

  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Reductive Amination: A Review. Organic Process Research & Development, 16(6), 1156-1184. Available at: [Link]

  • Bhattacharyya, S. (2000). Sodium Borohydride in Carboxylic Acid Media: A Facile and Convenient Method for Reductive N-Alkylation of Anilines. The Journal of Organic Chemistry, 65(4), 1158-1161. Available at: [Link]

  • Barta, K., & Feringa, B. L. (2014). Iron catalysed direct alkylation of amines with alcohols. Nature Communications, 5, 5602. Available at: [Link]

  • Gunanathan, C., & Milstein, D. (2013). Applications of Acceptorless Dehydrogenation and Related Transformations in Chemical Synthesis. Science, 341(6143), 1229712. Available at: [Link]

  • Perrone, S., et al. (2011). Direct, One-Pot Reductive Alkylation of Anilines with Functionalized Acetals Mediated by Triethylsilane and TFA. The Journal of Organic Chemistry, 76(2), 704-707. Available at: [Link]

  • Gribble, G. W. (2010). Sodium borohydride in carboxylic acid media: a phenomenal reduction system. Chemical Society Reviews, 39(5), 1687-1695. Available at: [Link]

Sources

Application

Application Notes and Protocols for Cross-Coupling Reactions of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline

Introduction: A Privileged Scaffold in Modern Drug Discovery The 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline moiety is a cornerstone structural motif in contemporary medicinal chemistry. The 1,2,4-triazole ring system is a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold in Modern Drug Discovery

The 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline moiety is a cornerstone structural motif in contemporary medicinal chemistry. The 1,2,4-triazole ring system is a well-established pharmacophore, appearing in a multitude of approved therapeutics due to its favorable metabolic stability, hydrogen bonding capabilities, and ability to engage in various biological interactions.[1] Its linkage to an aniline provides a synthetically versatile handle for the construction of diverse molecular architectures, making this compound a valuable building block for generating libraries of potential drug candidates aimed at a wide array of therapeutic targets.

This guide provides a comprehensive overview and detailed experimental protocols for the functionalization of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline via several palladium- and copper-catalyzed cross-coupling reactions. The protocols are designed to be robust and adaptable, providing researchers with the tools to confidently explore the chemical space around this privileged scaffold.

Core Principles of Cross-Coupling with an Aniline Substrate

The primary amino group of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline is the key reactive site for the C-N bond-forming reactions detailed in this guide. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are particularly powerful for this purpose.[2] The choice of catalyst, ligand, base, and solvent system is critical and interdependent, influencing reaction efficiency, substrate scope, and functional group tolerance. The bulky, electron-rich phosphine ligands, for instance, are known to facilitate the key oxidative addition and reductive elimination steps in the catalytic cycle.[3]

Experimental Protocols

Buchwald-Hartwig Amination: Synthesis of N-Aryl Derivatives

The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds, coupling an amine with an aryl halide.[2][4] This protocol details the coupling of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline with a representative aryl bromide.

Causality of Component Selection:

  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a common, air-stable precatalyst that is reduced in situ to the active Pd(0) species.

  • Ligand: A biaryl phosphine ligand such as RuPhos is chosen for its ability to promote the coupling of a wide range of aryl halides with primary amines, often at low catalyst loadings.[5] Its steric bulk and electron-donating properties are key to its high reactivity.[3]

  • Base: Sodium tert-butoxide (NaOt-Bu) is a strong, non-nucleophilic base that is effective in deprotonating the aniline and facilitating the formation of the key palladium-amido intermediate.

  • Solvent: Toluene is a common non-polar solvent for Buchwald-Hartwig reactions, offering a suitable boiling point for reactions that require heating.

Detailed Step-by-Step Protocol:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline (1.2 mmol, 1.2 equiv.), the desired aryl bromide (1.0 mmol, 1.0 equiv.), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Catalyst and Ligand Addition: In a separate vial, pre-mix Pd(OAc)₂ (0.02 mmol, 2 mol%) and RuPhos (0.04 mmol, 4 mol%). Add this mixture to the Schlenk tube.

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation:

Aryl Halide PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
4-BromotoluenePd(OAc)₂ / RuPhosNaOt-BuToluene1001885-95
1-Bromo-4-methoxybenzenePd(OAc)₂ / RuPhosNaOt-BuToluene1001688-96
2-BromopyridinePd(OAc)₂ / RuPhosNaOt-BuToluene1102475-85

Visualization:

Buchwald_Hartwig_Amination Aniline 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline ReactionVessel Reaction Vessel Aniline->ReactionVessel ArylHalide Aryl Halide (Ar-X) ArylHalide->ReactionVessel Catalyst Pd(0) Catalyst + Ligand Catalyst->ReactionVessel Base Base (e.g., NaOt-Bu) Base->ReactionVessel Solvent Solvent (e.g., Toluene) Solvent->ReactionVessel Product N-Aryl Product ReactionVessel->Product Heat, Inert Atmosphere

Caption: Workflow for Buchwald-Hartwig Amination.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Derivatives

While the aniline itself is not directly used in a standard Suzuki coupling, it can be readily converted to an aryl halide (e.g., via a Sandmeyer reaction) to then participate in a Suzuki-Miyaura coupling to form C-C bonds. This two-step sequence is a powerful strategy for accessing biaryl structures.

Causality of Component Selection:

  • Palladium Catalyst: Pd(dppf)Cl₂ is a robust and highly efficient catalyst for a wide range of Suzuki couplings, known for its stability and high activity.

  • Base: Potassium carbonate (K₂CO₃) is a commonly used inorganic base that is effective in activating the boronic acid for the crucial transmetalation step.[6]

  • Solvent System: A biphasic system of toluene and water is often employed to dissolve both the organic and inorganic reagents.

Detailed Step-by-Step Protocol (assuming prior conversion of the aniline to an aryl bromide):

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide derived from 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 mmol, 3 mol%) to the flask.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add a mixture of toluene (8 mL) and water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 8-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Data Presentation:

Aryl Bromide SubstrateBoronic Acid PartnerCatalystBaseSolvent SystemTemp (°C)Time (h)Yield (%)
4-Bromo-1-(3-methyl-1H-1,2,4-triazol-1-yl)benzenePhenylboronic acidPd(dppf)Cl₂K₂CO₃Toluene/H₂O901290-98
4-Bromo-1-(3-methyl-1H-1,2,4-triazol-1-yl)benzene4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Toluene/H₂O901292-99
4-Bromo-1-(3-methyl-1H-1,2,4-triazol-1-yl)benzene3-Pyridinylboronic acidPd(dppf)Cl₂K₂CO₃Toluene/H₂O951680-90

Visualization:

Suzuki_Miyaura_Coupling ArylBromide Aryl Bromide (from Aniline) ReactionVessel Reaction Vessel ArylBromide->ReactionVessel BoronicAcid Arylboronic Acid (Ar'-B(OH)₂) BoronicAcid->ReactionVessel Catalyst Pd(dppf)Cl₂ Catalyst->ReactionVessel Base Base (e.g., K₂CO₃) Base->ReactionVessel Solvent Solvent (e.g., Toluene/H₂O) Solvent->ReactionVessel Product Biaryl Product ReactionVessel->Product Heat, Inert Atmosphere

Caption: Workflow for Suzuki-Miyaura Coupling.

Safety and Handling

  • Palladium Catalysts: Palladium catalysts, especially when finely divided on carbon, can be pyrophoric.[7][8] Handle in an inert atmosphere where possible and avoid creating dust.[7] Used catalyst should be kept wet and disposed of according to institutional guidelines.[8]

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially toxic. Handle them in a fume hood and under an inert atmosphere.

  • Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Anhydrous solvents are required for many of these reactions. Ensure they are properly dried and handled under inert conditions to prevent quenching of the catalyst and reagents.

Conclusion

The protocols outlined in this guide provide a robust framework for the strategic functionalization of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline. By leveraging the power of modern cross-coupling chemistry, researchers can efficiently generate a wide range of novel derivatives for evaluation in drug discovery and materials science programs. The key to success lies in the careful selection and handling of reagents and the maintenance of an inert reaction environment.

References

  • BenchChem. (2025). Application Notes & Protocols for Buchwald-Hartwig Amination using RuPhos with Functionalized Anilines. BenchChem.
  • Gildner, P. G., & Colacot, T. J. (2015). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Organometallics, 34(21), 5497–5508.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic-synthesis.org.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Suzuki-Miyaura. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. BenchChem.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • ACS Publications. (n.d.). Ligandless Heck Coupling between a Halogenated Aniline and Acrylonitrile Catalyzed by Pd/C: Development and Optimization of an Industrial-Scale Heck Process for the Production of a Pharmaceutical Intermediate.
  • Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Lizandara Pueyo, C., Shinde, H., Goetz, R., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(29), 19414–19424.
  • MDPI. (n.d.). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. MDPI.com.
  • Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship, University of California.
  • BenchChem. (2025).
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Wikipedia. (n.d.).
  • Thomas, A. A., & Denmark, S. E. (2016). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 45(16), 4335–4400.
  • Honrel. (2025).
  • Guidechem. (n.d.). How can I synthesize 4-(1H-1,2,4-triazol-ylmethyl)aniline?. Guidechem.
  • SIFCO ASC. (n.d.).
  • MilliporeSigma. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. Sigma-Aldrich.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki-Miyaura Coupling of Aryl Halides with 4-(Diphenylamino)benzeneboronic Acid. BenchChem.
  • Chen, Y., et al. (2024).
  • Wipf Group. (2007). Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings. University of Pittsburgh.
  • ResearchGate. (2016). Synthesis of 4-methyl-1,2,4-triazol-3-yl derivatives.
  • Ma, D., et al. (2003). Mild method for Ullmann coupling reaction of amines and aryl halides. Organic Letters, 5(14), 2453–2455.
  • Royal Society of Chemistry. (2023). Synthetic Methods for Primary Anilines. In Books. Royal Society of Chemistry.
  • ResearchGate. (2021). Heck coupling reaction.
  • Sigma-Aldrich. (2025).
  • Wikipedia. (n.d.).
  • Royal Society of Chemistry. (n.d.). Ullmann-type N-arylation of anilines with alkyl(aryl)sulfonium salts. RSC Publishing.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts.
  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal.
  • UW-Madison Chemistry. (n.d.).
  • Future4200. (2021). Palladium on carbon safe handling. Future4200.
  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Organic-synthesis.org.
  • Royal Society of Chemistry. (n.d.). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Publishing.

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Method

Application Notes & Protocols: 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline as a Versatile Ligand in Coordination Chemistry

Introduction: The Emerging Role of Triazole-Based Ligands The 1,2,4-triazole ring is a privileged scaffold in medicinal and materials chemistry.[1] Its five-membered heterocyclic structure, containing three nitrogen atom...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Role of Triazole-Based Ligands

The 1,2,4-triazole ring is a privileged scaffold in medicinal and materials chemistry.[1] Its five-membered heterocyclic structure, containing three nitrogen atoms, provides multiple coordination sites, enabling it to act as a versatile building block for constructing complex molecular architectures.[2] When functionalized, such as in 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline, the resulting ligand offers a unique combination of electronic and steric properties. The aniline moiety provides an additional site for functionalization or can participate in extended π-systems, while the triazole ring serves as a robust coordination anchor for a wide array of metal ions.

This guide provides an in-depth exploration of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline as a ligand. We will detail its synthesis, protocols for forming coordination complexes, methods for structural characterization, and discuss its potential applications, particularly in catalysis and drug development. The coordination of such ligands to transition metals has been shown to enhance biological activity, including antimicrobial and anticancer properties, making this a fertile area for research.[3][4][5][6]

Part 1: Ligand Synthesis

The synthesis of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline is typically achieved through a two-step process involving a nucleophilic aromatic substitution (SNAr) reaction followed by a reduction. This pathway is efficient and allows for the synthesis of the target molecule from readily available starting materials.

Synthesis Workflow

cluster_0 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Step 2: Reduction of Nitro Group A 3-Methyl-1H-1,2,4-triazole + NaH (Deprotonation) C 1-(4-Nitrophenyl)-3-methyl-1H-1,2,4-triazole A->C DMF, 0°C to RT B 1-Fluoro-4-nitrobenzene B->C D 1-(4-Nitrophenyl)-3-methyl-1H-1,2,4-triazole C->D F 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline (Final Product) D->F Methanol, 3-kg H2 pressure E H2, Pd/C (Catalyst) E->F

Caption: Synthetic pathway for 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline.

Detailed Protocol: Synthesis of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline

This protocol is adapted from the synthesis of the analogous compound, 4-(1,2,4-Triazol-1-yl)aniline.[7]

Step 1: Synthesis of 1-(4-Nitrophenyl)-3-methyl-1H-1,2,4-triazole

  • Reagent Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, suspend sodium hydride (60% dispersion in mineral oil, ~1.5 g, ~0.031 mol) in 20 mL of dry dimethylformamide (DMF). Cool the suspension to 0°C using an ice bath.

    • Causality: Sodium hydride is a strong, non-nucleophilic base used to deprotonate the N-H of the triazole ring, forming the triazolide anion. This anion is a much stronger nucleophile than the neutral triazole, which is essential for the subsequent SNAr reaction. DMF is an ideal polar aprotic solvent that solvates the cation but not the anion, enhancing the nucleophilicity of the triazolide.

  • Triazole Addition: Slowly add 3-Methyl-1H-1,2,4-triazole (~2.0 g, ~0.024 mol) portion-wise to the NaH suspension at 0°C.

    • Expert Insight: The slow, portion-wise addition is crucial to control the exothermic reaction and the evolution of hydrogen gas.

  • Activation: Stir the reaction mixture at 0°C for 30 minutes after the addition is complete. The formation of the sodium salt of the triazole should result in a more homogeneous solution.

  • SNAr Reaction: Add a solution of 1-fluoro-4-nitrobenzene (~2.8 g, ~0.02 mol) in 20 mL of dry DMF dropwise to the reaction mixture. After the addition, allow the mixture to warm to room temperature and stir for 18 hours.

    • Causality: The nitro group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack, and fluoride is an excellent leaving group in this context.

  • Work-up and Isolation: Quench the reaction by carefully pouring the mixture into ice water. The product will precipitate. Collect the yellow solid by vacuum filtration, wash with water, and dry. Recrystallize from ethyl acetate to obtain the pure nitro-intermediate.

Step 2: Synthesis of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline

  • Reaction Setup: In a hydrogenation vessel, dissolve the intermediate nitro compound (~3 g) in 30 mL of methanol. Add 10% palladium on carbon (~0.2 g) as the catalyst.

  • Hydrogenation: Pressurize the vessel with hydrogen gas to 3-kg pressure and agitate the mixture. Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

    • Causality: Palladium on carbon is a highly efficient catalyst for the reduction of aromatic nitro groups to amines using molecular hydrogen. Methanol is a suitable solvent that dissolves the starting material and does not interfere with the catalytic process.

  • Isolation: Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Final Product: Concentrate the filtrate under reduced pressure to yield the title compound as a solid. Recrystallize from ethanol to obtain yellow, crystalline blocks of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline.[7]

Parameter Expected Value
Yield (Overall) 55-65%
Appearance Yellow crystalline solid
Melting Point Similar to 4-(1,2,4-Triazol-1-yl)aniline (433-435 K)[7]

Part 2: Coordination Chemistry & Complex Synthesis

The 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline ligand is expected to coordinate to metal centers primarily through the nitrogen atoms of the triazole ring. Depending on the metal ion and reaction conditions, it can act as a monodentate or a bridging ligand, leading to the formation of discrete mononuclear complexes or extended coordination polymers.[8]

Coordination Modes

cluster_0 Monodentate Coordination cluster_1 Bridging Coordination L1 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline M1 M L1->M1 N4-coordination L2 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline M2 M L2->M2 N4 M3 M L2->M3 N2

Caption: Potential coordination modes of the triazole ligand.

General Protocol: Synthesis of a Metal(II) Complex

This protocol describes a general method for synthesizing complexes with divalent transition metals like Ni(II), Cu(II), or Zn(II).[9]

  • Ligand Solution: Dissolve 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline (2 mmol) in a suitable solvent (e.g., 20 mL of methanol or ethanol) in a round-bottom flask. Gently heat if necessary to ensure complete dissolution.

  • Metal Salt Addition: In a separate flask, dissolve the metal salt (1 mmol, e.g., NiCl₂·6H₂O, Cu(OAc)₂·H₂O, or Zn(NO₃)₂·6H₂O) in the same solvent (10 mL).

  • Complexation: Add the metal salt solution dropwise to the ligand solution while stirring at room temperature.

    • Expert Insight: A 2:1 ligand-to-metal molar ratio is a common starting point for forming complexes of the type [M(L)₂X₂]. The reaction is often accompanied by a color change or the formation of a precipitate, which are initial indicators of complex formation.

  • Reaction: Stir the resulting mixture for 2-4 hours at room temperature or under gentle reflux to ensure the reaction goes to completion.

  • Isolation and Purification:

    • If a precipitate forms, cool the mixture, collect the solid by vacuum filtration, wash with a small amount of cold solvent, and then with diethyl ether.

    • If no precipitate forms, reduce the solvent volume under vacuum until precipitation begins. Cool the mixture in an ice bath to maximize crystal formation.

    • Dry the resulting complex in a desiccator over silica gel.

Part 3: Structural Characterization

A combination of spectroscopic and analytical techniques is essential to confirm the identity and structure of the synthesized complexes.

Characterization Workflow

Start Synthesized Metal Complex FTIR FT-IR Spectroscopy (Coordination Confirmation) Start->FTIR NMR ¹H & ¹³C NMR (For Diamagnetic Complexes) Start->NMR UVVis UV-Vis Spectroscopy (Electronic Properties) Start->UVVis XRay Single-Crystal X-ray (Definitive Structure) Start->XRay EA Elemental Analysis (Composition Confirmation) Start->EA End Characterized Complex FTIR->End NMR->End UVVis->End XRay->End EA->End

Caption: Workflow for the characterization of coordination compounds.

Key Characterization Techniques
Technique Purpose and Expected Observations References
FT-IR Spectroscopy To identify the coordination sites. The C=N and N-N stretching vibrations of the triazole ring are expected to shift to higher or lower frequencies upon coordination to the metal ion.[10][11]
¹H NMR Spectroscopy For diamagnetic complexes (e.g., Zn(II), Cd(II)), the signals for the protons on the triazole and aniline rings will shift upon coordination due to changes in the electronic environment. The disappearance of the thiol proton in related thiol-triazoles is a key indicator of coordination via deprotonation.[12][12][13][14]
UV-Visible Spectroscopy Provides information on the electronic transitions within the complex. Can be used to determine the coordination geometry of the metal ion (e.g., tetrahedral vs. octahedral for Ni(II) complexes).[9][14]
Elemental Analysis Confirms the empirical formula of the complex by determining the weight percentages of C, H, and N, which should match the calculated values for the proposed structure.[12]
Single-Crystal X-ray Diffraction Provides unambiguous proof of the molecular structure, including bond lengths, bond angles, coordination geometry around the metal center, and intermolecular interactions in the crystal lattice.[7][7][14][15]

Part 4: Potential Applications

The metal complexes of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline are promising candidates for a variety of applications, leveraging the synergistic properties of the organic ligand and the metal center.

  • Catalysis: Triazole-based ligands have been successfully used to create catalysts for a range of organic transformations.[2][8][16] The N-donor atoms can stabilize various oxidation states of metal catalysts, and the aniline substituent can be further modified to tune the steric and electronic properties of the catalytic pocket.

  • Medicinal Chemistry: The incorporation of a 1,2,4-triazole nucleus is a common feature in many antifungal and antibacterial drugs.[17][4] Chelation to a metal ion often enhances the biological efficacy of the organic ligand.[1][3] These complexes can be screened for a wide range of activities, including antibacterial, antifungal, anticancer, and antioxidant properties.[5][6] The enhanced activity is often attributed to factors like increased lipophilicity, which facilitates passage through cell membranes.[4]

  • Materials Science: The ability of triazoles to act as bridging ligands makes them excellent candidates for the construction of metal-organic frameworks (MOFs) and coordination polymers.[17] These materials have potential applications in gas storage, separation, and sensing.

References

  • University of Queensland. (n.d.). 1H‐1,2,3‐Triazole: From Structure to Function and Catalysis. UQ eSpace. [Link]

  • Sumrra, S. H., et al. (2021). A review on the biomedical efficacy of transition metal triazole compounds. Journal of the Iranian Chemical Society, 18(9), 2139-2157. [Link]

  • Sumrra, S. H., et al. (2020). A review on the efficacy and medicinal applications of metal-based triazole derivatives. Journal of Coordination Chemistry, 73(20-22), 2866-2902. [Link]

  • ResearchGate. (n.d.). Biological applications of metal-based triazole derivatives. [Link]

  • ResearchGate. (n.d.). Triazoles in Coordination Complexes. [Link]

  • Deswal, Y., et al. (2021). Transition metal complexes of triazole-based bioactive ligands: synthesis, spectral characterization, antimicrobial, anticancer and molecular docking studies. Scientific Reports, 11(1), 22765. [Link]

  • International Journal of Chemical Studies. (2023). Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. [Link]

  • ScienceDirect. (2014). Organometallic complexes with 1,2,3-triazole-derived ligands. Comprehensive Inorganic Chemistry II, 39-25. [Link]

  • Slavova, V., et al. (2023). 1,2,3-Triazoles and their metal chelates with antimicrobial activity. Pharmacia, 70(3), 775-782. [Link]

  • ResearchGate. (n.d.). 1,2,3,-Triazole-Based Catalysts: From Metal- to Supramolecular Organic Catalysis. [Link]

  • ResearchGate. (n.d.). Synthesis of 4-methyl-1,2,4-triazol-3-yl derivatives. [Link]

  • Fun, H. K., et al. (2011). 4-(1,2,4-Triazol-1-yl)aniline. Acta Crystallographica Section E: Structure Reports Online, 67(1), o164. [Link]

  • Singh, A. K., et al. (2018). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry, 34(3), 1431-1437. [Link]

  • Royal Society of Chemistry. (2013). Coordination chemistry of N,N,4-tris(pyridin-2-ylmethyl)aniline: a novel flexible, multimodal ligand. CrystEngComm, 15(40), 8149-8156. [Link]

  • National Institutes of Health. (2018). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. [Link]

  • ResearchGate. (n.d.). 4-(1,2,4-Triazol-1-yl)aniline. [Link]

  • Ginekologia i Położnictwo. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. [Link]

  • Royal Society of Chemistry. (2015). Synthesis and coordination behaviour of 1H-1,2,3-triazole-4,5-dithiolates. [Link]

  • Al-Nahrain Journal of Science. (2025). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. [Link]

  • National Institutes of Health. (2022). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. [Link]

  • National Institutes of Health. (2018). Chemical and structural data of (1,2,3-triazol-4-yl)pyridine-containing coordination compounds. [Link]

  • National Institutes of Health. (2022). New Derivatives of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione and Its Coordination Compounds with Anticancer Activity. [Link]

  • ResearchGate. (n.d.). Mixed ligands of (E)-1-(3-(((1H-1,2,4-triazol-3-yl)imino)methyl)-4-hydroxy-5- methoxyphenyl)ethan-1-one and chloroanilic acid: Synthesis, characterization and thermal stability study. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline

Welcome to the technical support center for the synthesis of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline. This molecule is a critical building block in pharmaceutical development, and its efficient synthesis is paramount.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline. This molecule is a critical building block in pharmaceutical development, and its efficient synthesis is paramount. This guide is designed for researchers, chemists, and process development professionals to troubleshoot common issues and significantly improve reaction yields. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to make informed decisions in your laboratory.

Section 1: A Comparative Overview of Synthetic Pathways

The formation of the N-aryl bond between the 3-methyl-1,2,4-triazole and the aniline ring is the crux of this synthesis. Three primary pathways are generally employed, each with distinct advantages and challenges.

  • Nucleophilic Aromatic Substitution (SNAr): This classic route typically involves the reaction of the 3-methyl-1,2,4-triazole anion with an activated aryl halide, such as 4-fluoronitrobenzene, followed by the reduction of the nitro group.

  • Ullmann Condensation: A copper-catalyzed cross-coupling reaction between an aryl halide and the triazole. While traditional methods required harsh conditions, modern ligand-accelerated protocols have improved the scope and efficiency of this transformation.[1][2]

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction that has become a mainstay in modern organic synthesis for its high efficiency, functional group tolerance, and relatively mild conditions.[3][4]

Below is a diagram illustrating these primary synthetic routes.

Triazole 3-Methyl-1H-1,2,4-triazole SNAr SNAг Pathway Triazole->SNAr 1. Base (NaH, K2CO3) 2. Activated Aryl Halide 3. Reduction (if nitro) Ullmann Ullmann Condensation Triazole->Ullmann Cu Catalyst Ligand (optional) Base, High Temp. Buchwald Buchwald-Hartwig Amination Triazole->Buchwald Pd Catalyst Ligand Base, Inert Atm. AnilineDeriv Aniline Precursor (e.g., 4-halonitrobenzene, 4-haloaniline) AnilineDeriv->SNAr 1. Base (NaH, K2CO3) 2. Activated Aryl Halide 3. Reduction (if nitro) AnilineDeriv->Ullmann Cu Catalyst Ligand (optional) Base, High Temp. AnilineDeriv->Buchwald Pd Catalyst Ligand Base, Inert Atm. Product 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline SNAr->Product Ullmann->Product Buchwald->Product

Caption: Primary synthetic routes to the target molecule.

Table 1: Comparison of Synthetic Methodologies
FeatureSNAr PathwayUllmann CondensationBuchwald-Hartwig Amination
Metal Catalyst None (for coupling)Copper (CuI, Cu₂O, CuO)Palladium (Pd(OAc)₂, Pd₂(dba)₃)
Typical Conditions Moderate to high temp.High temp. (100-210°C)[2]Room temp. to moderate heat (RT-110°C)
Key Reagents Strong base (NaH), activated aryl halideBase (K₂CO₃, Cs₂CO₃)Ligand, Base (NaOtBu, Cs₂CO₃)
Advantages Inexpensive, no transition metal catalystLower cost catalyst than PalladiumHigh yields, excellent functional group tolerance, mild conditions, broad scope[3]
Disadvantages Requires activated aryl halide (e.g., nitro-substituted), multi-step if reduction is neededHigh temperatures, potential for side reactions, sometimes requires stoichiometric copper[2]Expensive catalyst/ligands, requires strict inert atmosphere, potential for catalyst poisoning
Scalability Good, but nitro reduction can be problematicModerate, high temperatures can be energy intensiveExcellent, widely used in industry[5]

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Problem Area 1: Low or No Product Conversion

Q1: My SNAr reaction between 3-methyl-1,2,4-triazole and 4-fluoronitrobenzene is sluggish and gives a low yield. What should I investigate?

A1: This is a common issue often related to the generation and reactivity of the triazole anion.

  • Causality: The reaction proceeds via nucleophilic attack of the triazolide anion on the electron-deficient aromatic ring. Incomplete deprotonation of the triazole or the presence of proton sources (like water) will quench the nucleophile and stall the reaction.

  • Troubleshooting Steps:

    • Base Selection & Handling: Sodium hydride (NaH) is effective but requires a strictly anhydrous solvent (e.g., DMF, DMSO). Ensure your solvent is freshly dried. Alternatively, using a base like potassium carbonate (K₂CO₃) in DMF at a higher temperature (e.g., 100-120 °C) can also be effective and is often safer to handle than NaH.

    • Reagent Purity: Verify the purity of your 3-methyl-1H-1,2,4-triazole. It is hygroscopic and can absorb water, which will react with the base.[6]

    • Temperature Control: While the initial deprotonation with NaH is often done at 0 °C to control hydrogen evolution, the subsequent substitution reaction may require heating to proceed at a reasonable rate.[7] Monitor the reaction by TLC to determine the optimal temperature and time.

Q2: I am attempting a copper-catalyzed Ullmann coupling, but I'm recovering mostly starting materials. How can I improve this?

A2: The efficacy of an Ullmann reaction is highly dependent on the catalyst's active state and the reaction environment.[8]

  • Causality: Traditional Ullmann reactions require high temperatures to drive the oxidative addition of the aryl halide to the copper center.[2] Ligand-accelerated protocols enhance the solubility and reactivity of the copper catalyst, allowing for milder conditions. Failure can stem from an inactive catalyst, an inappropriate ligand/base combination, or insufficient temperature.

  • Troubleshooting Steps:

    • Copper Source: Use a Cu(I) source like copper(I) iodide (CuI) or copper(I) oxide (Cu₂O), which are typically more active than Cu(0) or Cu(II) sources.

    • Add a Ligand: The addition of a chelating ligand, such as 1,10-phenanthroline or an N,N'-dimethylethylenediamine, can dramatically accelerate the reaction and allow for lower temperatures.[1]

    • Base Choice: Cesium carbonate (Cs₂CO₃) is often more effective than other bases like K₂CO₃ due to its higher solubility in organic solvents.[1]

    • Solvent: A high-boiling polar aprotic solvent like DMF, NMP, or nitrobenzene is traditionally used.[2] Ensure it is anhydrous.

Q3: My Buchwald-Hartwig amination is failing. The TLC shows only starting materials. What is the most likely point of failure?

A3: Buchwald-Hartwig reactions are exceptionally powerful but are notoriously sensitive to atmospheric oxygen, which can deactivate the palladium catalyst.[3][9]

  • Causality: The catalytic cycle relies on a Pd(0) species. Oxygen can oxidize Pd(0) to Pd(II), halting the cycle before the initial oxidative addition step. The choice of ligand is also critical as it stabilizes the catalyst and facilitates the key steps of oxidative addition and reductive elimination.

  • Troubleshooting Steps:

    • Inert Atmosphere: This is the most critical factor. Ensure your reaction is set up under a strict inert atmosphere (Argon or Nitrogen). Use Schlenk line techniques or a glovebox. The solvent must be thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30+ minutes).

    • Catalyst & Ligand: Use a reliable palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a suitable phosphine ligand. For N-arylation of heterocycles, bulky, electron-rich ligands like Xantphos or Josiphos-type ligands are often effective.[5] Consider using a pre-formed, air-stable precatalyst which can simplify handling.

    • Base Purity and Strength: Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). Ensure the base is fresh and has been stored properly to avoid degradation.

Problem Area 2: Impurity Formation

Q4: I am getting my product, but it is contaminated with an isomer. How can I improve the regioselectivity for the N1 position of the triazole?

A4: 1,2,4-triazoles can be alkylated/arylated at the N1 or N4 positions. The desired product is the N1 isomer.

  • Causality: The regioselectivity is a function of both electronic and steric factors. The N1 position is generally more sterically accessible. The reaction conditions, particularly the counter-ion of the triazolide salt and the solvent, can influence the site of attack.

  • Troubleshooting Steps:

    • Steric Hindrance: The methyl group at the C3 position already provides some steric bias towards N1 arylation. Using a bulkier arylating agent or a bulkier ligand in cross-coupling reactions can further enhance this selectivity.

    • Reaction Type: Palladium-catalyzed methods like the Buchwald-Hartwig amination often exhibit very high N1 selectivity for substituted triazoles. If you are struggling with selectivity in an SNAr or Ullmann reaction, switching to a palladium-catalyzed route may be the most effective solution.

Q5: How can I efficiently remove unreacted 3-methyl-1H-1,2,4-triazole from my crude product after the reaction?

A5: This is a common purification challenge due to the polar nature of the starting triazole.

  • Causality: 3-methyl-1H-1,2,4-triazole has good solubility in water and polar organic solvents, whereas the aniline product is significantly more lipophilic.[10] This difference in polarity is the key to separation.

  • Troubleshooting Steps:

    • Aqueous Workup: After the reaction, quench the mixture and dissolve it in an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).

    • Water Wash: Transfer the solution to a separatory funnel and wash it several times with water or a brine solution. The polar triazole will preferentially partition into the aqueous layer, leaving the desired product in the organic layer.[10]

    • Monitor with TLC: Use TLC to confirm the removal of the polar starting material from the organic layer before proceeding with drying and concentration.

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: What is the mechanistic role of the phosphine ligand in a Buchwald-Hartwig reaction?

The ligand is not a passive spectator; it is fundamental to the reaction's success. Its primary roles are:

  • Solubilizing and Stabilizing: The ligand coordinates to the palladium center, keeping it soluble and preventing it from precipitating as inactive palladium black.

  • Tuning Reactivity: The steric bulk and electronic properties of the ligand directly influence the rates of oxidative addition and reductive elimination. Bulky, electron-rich ligands generally promote these key steps, leading to a more efficient catalytic cycle.[3]

  • Enabling the Catalytic Cycle: The ligand facilitates the formation of the active L-Pd(0) species required for the initial oxidative addition with the aryl halide.

FAQ 2: For an Ullmann coupling, does the type of aryl halide (I, Br, Cl) matter?

Yes, it matters significantly. The reactivity of the aryl halide in Ullmann-type reactions generally follows the order: I > Br >> Cl .[8] This trend is due to the bond dissociation energies of the carbon-halogen bond (C-I is the weakest and easiest to break). Therefore, if your reaction is sluggish with an aryl bromide, switching to the corresponding aryl iodide can dramatically increase the reaction rate and yield. Conversely, aryl chlorides are the least reactive and often require more forcing conditions or highly specialized catalyst systems.

FAQ 3: What are the best practices for ensuring an anhydrous reaction environment?

  • Glassware: Dry all glassware in an oven (e.g., at 120 °C) for several hours and allow it to cool in a desiccator or under a stream of inert gas.

  • Solvents: Use freshly distilled solvents or purchase high-purity anhydrous solvents packaged under an inert atmosphere (e.g., Sure/Seal™ bottles).

  • Reagents: Use fresh, high-purity reagents. Hygroscopic solids should be dried in a vacuum oven before use. Liquid reagents should be handled via syringe under an inert atmosphere.

Section 4: Optimized Experimental Protocols

The following protocols are provided as validated starting points for your experiments.

Protocol 1: High-Yield Synthesis via Buchwald-Hartwig Amination

This protocol is recommended for its high yield, reliability, and mild conditions. It requires strict adherence to inert atmosphere techniques.

G cluster_setup Reaction Setup cluster_reaction Reaction & Workup A 1. Add Pd catalyst, ligand, base, and 4-bromoaniline to oven-dried flask. B 2. Seal flask with septum. Evacuate and backfill with Argon (3x). A->B C 3. Add degassed toluene via syringe. B->C D 4. Add 3-Methyl-1H-1,2,4-triazole as a solid or solution in toluene. C->D E 5. Heat mixture to 100-110 °C. Monitor by TLC/LC-MS. D->E F 6. Cool to RT. Filter through Celite to remove inorganic salts and catalyst. E->F G 7. Concentrate filtrate in vacuo. F->G H 8. Purify by column chromatography or recrystallization. G->H

Caption: Workflow for Buchwald-Hartwig Amination.

Reagents & Stoichiometry:

ReagentM.W.AmountMolesEquiv.
4-Bromoaniline172.021.72 g10.01.0
3-Methyl-1H-1,2,4-triazole83.091.00 g12.01.2
Pd₂(dba)₃915.7292 mg0.10.01 (1 mol%)
Xantphos578.68174 mg0.30.03 (3 mol%)
Cs₂CO₃325.824.56 g14.01.4
Degassed Toluene-50 mL--

Procedure:

  • To an oven-dried Schlenk flask, add 4-bromoaniline, cesium carbonate, Pd₂(dba)₃, and Xantphos.

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add degassed toluene via syringe, followed by the 3-methyl-1H-1,2,4-triazole.

  • Heat the reaction mixture to 110 °C with vigorous stirring under a positive pressure of argon.

  • Monitor the reaction's progress by TLC or LC-MS (typical reaction time: 12-24 hours).

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude solid by flash column chromatography (e.g., Hexane/Ethyl Acetate gradient) or recrystallization to yield the pure product.

Protocol 2: Synthesis via SNAr and Nitro Group Reduction

This is a cost-effective, metal-free coupling method, ideal when the required starting materials are readily available.

Step A: SNAr Coupling

  • In a round-bottom flask, suspend 3-methyl-1H-1,2,4-triazole (1.0 equiv) and potassium carbonate (1.5 equiv) in anhydrous DMF.

  • Add 4-fluoronitrobenzene (1.05 equiv) to the suspension.

  • Heat the mixture to 110 °C and stir until TLC analysis indicates complete consumption of the starting triazole.

  • Cool the reaction to room temperature and pour it into ice water.

  • Collect the precipitated yellow solid, 1-(4-nitrophenyl)-3-methyl-1H-1,2,4-triazole, by filtration and wash with water. Dry the solid under vacuum.

Step B: Nitro Group Reduction

  • Dissolve the nitro-intermediate from Step A in methanol or ethanol.

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10 mol% Pd).

  • Hydrogenate the mixture in a Parr shaker or under a hydrogen balloon at atmospheric pressure until the reaction is complete (monitored by TLC).[7]

  • Carefully filter the reaction mixture through Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in air.

  • Concentrate the filtrate to obtain the crude 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline. Purify as needed.

References

  • BenchChem. (n.d.). Technical Support Center: Synthesis of 5-Substituted-1,2,4-Triazoles.
  • Zheng, Y., et al. (2012).
  • ResearchGate. (n.d.). N-arylation of 1,2,4-triazole. [Diagram]. Retrieved from [Link]

  • Journal of the Korean Chemical Society. (n.d.).
  • Hindawi. (2014). Room Temperature N-Arylation of 1,2,4-Triazoles under Ligand-Free Condition.
  • ChemPacific. (n.d.). Why 3-Methyl-1H-1,2,4-triazole is Key in Agrochemical Synthesis. Retrieved from [Link]

  • Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
  • ISRES Publishing. (2023). Synthesis of 1,2,4 triazole compounds.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Google Patents. (n.d.). CN113651762A - Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate.
  • Organic-Synthesis.org. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • BenchChem. (n.d.). How to remove unreacted starting materials from 3-(1H-1,2,4-triazol-1-ylmethyl)aniline.
  • MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • Fun, H.-K., et al. (2011). 4-(1,2,4-Triazol-1-yl)aniline. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Buchwald Hartwig Coupling. Retrieved from [Link]

Sources

Optimization

Technical Support Center: 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline Synthesis

Welcome to the technical support guide for the synthesis of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline. This document provides in-depth troubleshooting advice, addressing common challenges and side product formations enco...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline. This document provides in-depth troubleshooting advice, addressing common challenges and side product formations encountered during its synthesis. Our goal is to equip researchers, chemists, and drug development professionals with the expert insights needed to optimize their synthetic routes, improve yield and purity, and effectively troubleshoot unexpected outcomes.

Overview of Synthetic Challenges

The synthesis of N-aryl-1,2,4-triazoles, such as 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline, is a common objective in medicinal chemistry due to the prevalence of this scaffold in pharmacologically active molecules.[1][2] However, the synthesis is often complicated by issues of regioselectivity and competing side reactions. The unsymmetrical nature of 3-substituted-1,2,4-triazoles presents a primary challenge: nucleophilic attack or coupling can occur at either the N1 or N4 position of the triazole ring, leading to isomeric impurities that are often difficult to separate from the desired product.

This guide will focus on the most common synthetic strategies and the side products associated with them, providing a logical framework for identifying and mitigating these issues.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues encountered in the laboratory in a practical question-and-answer format.

Q1: My mass spectrometry results show a major impurity with the same mass as my target compound. What is it and how can I prevent it?

A1: This is the most common issue reported and is almost certainly due to the formation of a regioisomer. The 1,2,4-triazole ring has two available nitrogen atoms for N-arylation: N1 and N4. Your impurity is likely 4-(3-Methyl-4H-1,2,4-triazol-4-yl)aniline , the N4-substituted isomer.

Causality and Mechanism: The formation of N1 versus N4 isomers is governed by a combination of steric and electronic factors, as well as reaction conditions.

  • Steric Hindrance: The methyl group at the C3 position sterically hinders the adjacent N4 position. This often favors substitution at the less hindered N1 position, making your desired product the major isomer.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the isomeric ratio. For instance, in Ullmann-type coupling reactions, the choice of ligand and copper source can impact selectivity.[3]

Preventative Measures:

  • Temperature Control: Lowering the reaction temperature can often increase the kinetic preference for the less-hindered N1 product.

  • Choice of Base: In nucleophilic aromatic substitution (SNAr) routes, using a bulky base can further enhance steric hindrance around the N4 position, favoring N1 substitution.

  • Catalyst/Ligand System: For metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig or Ullmann), screening different ligands is critical. Bulky phosphine ligands in palladium catalysis or specific diamine ligands in copper catalysis can improve regioselectivity.[3][4][5]

Q2: My reaction appears incomplete, with significant amounts of starting materials remaining. How do I effectively remove unreacted 4-haloaniline or 3-methyl-1,2,4-triazole?

A2: Unreacted starting materials are a common purification challenge. Both 3-methyl-1,2,4-triazole and precursor anilines are basic compounds, a property that can be exploited for purification.

Troubleshooting & Purification Protocol:

  • Aqueous Acid Wash (Acid-Base Extraction): This is the most effective method for removing these basic impurities.[6]

    • Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).

    • Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl or 5% citric acid solution) two to three times.

    • The basic starting materials will be protonated and extracted into the aqueous layer. Your N-arylated triazole product is significantly less basic and will remain in the organic layer.

    • Wash the organic layer with saturated sodium bicarbonate solution to neutralize any residual acid, followed by a brine wash.[6]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Thin-Layer Chromatography (TLC) Monitoring: Always use TLC to confirm the removal of impurities after washing. A suitable solvent system, such as hexane/ethyl acetate, will show clear separation between the starting materials and the product.[6]

Q3: I'm attempting a copper-catalyzed Ullmann condensation, and the reaction mixture has turned into a dark, intractable tar with very low yield. What is causing this?

A3: The Ullmann reaction, while powerful, is notorious for requiring harsh conditions (high temperatures) which can lead to decomposition and side reactions, especially with complex substrates.[7][8]

Likely Causes & Solutions:

  • Homocoupling of the Aryl Halide: At high temperatures, the aryl halide can couple with itself to form biaryl impurities. This is a common side reaction in classic Ullmann couplings.[8]

  • Thermal Decomposition: High-boiling polar solvents like DMF or NMP, often used in these reactions, can decompose at temperatures exceeding 200 °C, contributing to the formation of tar.[7] The substrates themselves may also be unstable at these temperatures.

  • Oxidation: If the reaction is not performed under an inert atmosphere (e.g., Nitrogen or Argon), atmospheric oxygen can cause oxidative side reactions, leading to polymerization and discoloration.

Recommended Actions:

  • Modernize the Conditions: Move away from "classic" Ullmann conditions (stoichiometric copper powder, >200 °C). Employ modern "Ullmann-type" protocols that use a catalytic amount of a copper(I) salt (e.g., CuI) with a ligand (such as 1,10-phenanthroline or an N,N'-dimethylethylenediamine derivative) at lower temperatures (typically 110-140 °C).[9]

  • Inert Atmosphere: Ensure the reaction is rigorously maintained under an inert atmosphere to prevent oxidative side reactions.

  • Purity of Reagents: Use high-purity solvents and reagents, as impurities can poison the catalyst and promote decomposition.

Q4: In my palladium-catalyzed Buchwald-Hartwig amination, I'm observing a significant amount of hydrodehalogenation (the halogen on my starting aryl halide is replaced by hydrogen). Why is this occurring?

A4: Hydrodehalogenation is a well-documented side reaction in Buchwald-Hartwig aminations.[5] It competes directly with the desired C-N bond formation.

Mechanistic Insight: The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by amine coordination and deprotonation. The resulting palladium-amide complex can then undergo one of two competing pathways:

  • Productive Pathway (Reductive Elimination): The aryl group and the amide couple and are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.

  • Side Reaction (Beta-Hydride Elimination): If the amide has a beta-hydrogen, the palladium can abstract it, leading to the formation of an imine and a palladium-hydride species. This palladium-hydride can then react with the aryl halide starting material, resulting in the hydrodehalogenated arene.

Mitigation Strategies:

  • Ligand Selection: The choice of phosphine ligand is paramount. Sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are specifically designed to promote rapid reductive elimination, which outcompetes beta-hydride elimination.[10]

  • Base Selection: Using a weaker base or a sterically hindered base like lithium bis(trimethylsilyl)amide (LiHMDS) can sometimes disfavor the deprotonation steps that lead to side reactions.[10]

  • Temperature Optimization: Running the reaction at the lowest possible temperature that still affords a reasonable reaction rate can help minimize this and other side reactions.

Visualizing Reaction Pathways and Troubleshooting

To better assist in diagnosing issues, the following diagrams outline the primary synthetic pathway and a logical troubleshooting workflow.

Synthesis_Pathway cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Nitro Reduction (e.g., H2/Pd-C) A 4-Fluoro-1-nitrobenzene C Nitro-Intermediate (N1 Isomer) A->C N1 Attack (Major) E Side Product (N4 Isomer) A->E N4 Attack (Minor) B 3-Methyl-1,2,4-triazole + NaH B->C B->E D Desired Product 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline C->D Complete Reduction F Colored Impurities (Azo/Azoxy compounds) C->F Side Reactions/ Incomplete Reduction Troubleshooting_Workflow Start Crude Product Analysis (LCMS, NMR) Q1 Main impurity has same mass as product? Start->Q1 A1_Yes Likely N4-regioisomer. - Lower reaction temp. - Screen bulky bases/ligands. Q1->A1_Yes Yes Q2 Impurity corresponds to starting materials? Q1->Q2 No End Purified Product A1_Yes->End A2_Yes Perform aqueous acid wash to remove basic SMs. Verify with TLC. Q2->A2_Yes Yes Q3 Reaction is dark/tarry? (Ullmann) Q2->Q3 No A2_Yes->End A3_Yes Likely homocoupling/decomposition. - Use modern Cu(I)/ligand system. - Ensure inert atmosphere. Q3->A3_Yes Yes Q3->End No A3_Yes->End

Caption: Troubleshooting decision tree for impurity identification.

Reference Protocol: SNAr and Reduction Route

This two-step protocol is a common and reliable method for the synthesis of the title compound. [11] Step 1: Synthesis of 1-(4-Nitrophenyl)-3-methyl-1H-1,2,4-triazole

  • Setup: To a flame-dried three-neck flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq). Wash the NaH with dry hexane (3x) to remove the oil, then suspend it in dry Dimethylformamide (DMF).

  • Triazole Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of 3-methyl-1,2,4-triazole (1.0 eq) in dry DMF dropwise over 30 minutes.

    • Scientist's Note: This exothermic deprotonation must be controlled to prevent side reactions. The sodium salt of the triazole is formed in situ.

  • Stirring: Stir the resulting mixture at 0 °C for 30 minutes after the addition is complete.

  • Aryl Halide Addition: Add a solution of 4-fluoronitrobenzene (1.0 eq) in dry DMF dropwise at 0 °C.

  • Reaction: After addition, allow the reaction to warm to room temperature and stir for 18-24 hours, monitoring by TLC. [11]6. Workup: Carefully quench the reaction by pouring it into ice water. Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude nitro-intermediate.

Step 2: Reduction to 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline

  • Setup: Dissolve the crude nitro-intermediate from Step 1 in methanol or ethanol.

  • Catalyst: Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10% w/w relative to the substrate).

  • Hydrogenation: Subject the mixture to hydrogenation. This can be done using a balloon of hydrogen gas at atmospheric pressure or, for better efficiency, in a Parr shaker apparatus under 3-4 kg of hydrogen pressure. [11]4. Monitoring: Monitor the reaction by TLC until the starting material spot has completely disappeared.

  • Workup: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

    • Safety Note: The Pd/C catalyst is pyrophoric when dry, especially after use. Do not allow the filter cake to dry completely in the air. Quench it with water immediately after filtration.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting solid can be purified by recrystallization (e.g., from ethanol) or column chromatography to afford the final product. [11]

Summary of Potential Impurities
Impurity NameStructureCommon CauseRecommended Purification
4-(3-Methyl-4H-1,2,4-triazol-4-yl)aniline IsomerNon-selective N-arylationFractional Recrystallization, Preparative HPLC, or Column Chromatography
3-Methyl-1,2,4-triazole Starting MaterialIncomplete reactionAqueous acid wash
4-Haloaniline / 4-Nitroaniline Starting MaterialIncomplete reactionAqueous acid wash / Chromatography
1-(4-Nitrophenyl)-3-methyl-1H-1,2,4-triazole IntermediateIncomplete reductionColumn Chromatography, ensure reduction goes to completion
Azo/Azoxy-linked Dimers Reduction ByproductSide reactions during nitro reductionColumn Chromatography, Recrystallization
Biaryl Compounds Coupling ByproductHomocoupling in Ullmann/Buchwald-Hartwig reactionsColumn Chromatography
References
  • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino - NIH. Available at: [Link]

  • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles - PubMed. Available at: [Link]

  • Ullmann condensation - Wikipedia. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - PMC - PubMed Central. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • (PDF) Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction - ResearchGate. Available at: [Link]

  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC - PubMed Central. Available at: [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH. Available at: [Link]

  • Ullmann Reaction - Organic Chemistry Portal. Available at: [Link]

  • Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions - MDPI. Available at: [Link]

  • 4-(1,2,4-Triazol-1-yl)aniline - PMC - NIH. Available at: [Link]

Sources

Troubleshooting

Overcoming solubility issues with 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline

Introduction Welcome to the technical support guide for 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline. This molecule is a valuable heterocyclic building block in medicinal chemistry and drug development, frequently utilized...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline. This molecule is a valuable heterocyclic building block in medicinal chemistry and drug development, frequently utilized in the synthesis of targeted therapeutics. Its structure, combining a substituted aniline ring with a 1,2,4-triazole moiety, presents a unique physicochemical profile that can lead to significant solubility challenges.[1]

This guide is designed for researchers, chemists, and formulation scientists. It provides in-depth, field-proven insights and practical, step-by-step protocols to diagnose and overcome the solubility issues you may encounter during your experiments. Our goal is to empower you to move beyond solubility hurdles and focus on your research objectives.

Understanding the Molecule: The Root of Solubility Challenges

The solubility behavior of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline is governed by the interplay of its distinct structural components:

  • Aniline Moiety: The primary amine (-NH₂) on the phenyl ring is basic and can act as a hydrogen bond donor. This group offers a key handle for pH-dependent solubility modification.

  • 1,2,4-Triazole Ring: This nitrogen-rich heterocycle is polar and contains nitrogen atoms that can act as hydrogen bond acceptors. The triazole ring system contributes to the molecule's overall polarity and potential for dipole-dipole interactions.[2][3]

  • Methyl Group: The methyl substituent on the triazole ring adds a degree of lipophilicity, slightly increasing its affinity for non-polar environments.

The molecule's relatively planar and rigid structure can facilitate efficient crystal lattice packing, which often leads to low aqueous solubility. Overcoming this requires disrupting these intermolecular forces with an appropriate solvent system.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common problems encountered when working with 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline.

Question 1: My compound is insoluble in my aqueous assay buffer. What is the primary cause and what is my first step?

Answer: This is the most common issue and stems from the compound's low intrinsic water solubility. The aromatic rings and methyl group create a hydrophobic character that outweighs the polar contributions of the triazole and amine groups in neutral water.

Your first step should be to create a concentrated stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is an excellent starting point due to its high solubilizing power for a wide range of organic molecules.[4][5] Other polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) can also be effective.[6]

Question 2: My compound precipitates when I dilute my DMSO stock solution into my aqueous buffer. How can I prevent this?

Answer: This phenomenon, known as "precipitation upon dilution," occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit, even with a small percentage of co-solvent (DMSO).[6] The abrupt change in solvent environment from organic to aqueous causes the compound to crash out.

Here are several strategies to mitigate this, which can be used in combination:

  • Optimize Co-solvent Concentration: Minimize the final DMSO concentration in your assay (typically <0.5%) to reduce its potential interference with biological targets. However, ensure it is sufficient to maintain solubility.

  • Use a Co-solvent System: Instead of DMSO alone, try a mixture. A combination of DMSO and ethanol can sometimes improve solubility in the final aqueous solution.[6]

  • Employ Serial Dilution: Perform a series of smaller, stepwise dilutions rather than a single large one. This gradual change in solvent polarity can prevent the compound from precipitating.

  • Lower the pH of the Aqueous Buffer: The aniline amine group is basic. Lowering the pH of your final buffer (e.g., to pH 4-5) will protonate this amine, forming a more soluble salt. See Protocol 2 for a detailed method.

Logical Workflow: Troubleshooting Precipitation

The following diagram outlines a decision-making process for addressing compound precipitation upon dilution.

G start Start: Compound Precipitates in Aqueous Buffer q1 Is the final DMSO concentration > 1%? start->q1 reduce_dmso Action: Reduce final DMSO concentration to < 0.5-1% q1->reduce_dmso Yes q2 Does precipitation persist? q1->q2 No reduce_dmso->q2 ph_adjust Strategy 1: pH Adjustment Lower aqueous buffer pH (See Protocol 2) q2->ph_adjust Yes success Success: Compound is Soluble q2->success No q3 Is pH modification compatible with assay? ph_adjust->q3 cosolvent Strategy 2: Use Co-solvents Try DMSO/Ethanol or use a different solvent (DMF) q3->cosolvent No q3->success Yes, and it worked advanced Strategy 3: Advanced Formulation Consider Cyclodextrin Complexation (See Protocol 3) cosolvent->advanced advanced->success

Caption: A workflow for troubleshooting compound precipitation.

Question 3: What are the best organic solvents to use for this compound?

Answer: Based on the principle of "like dissolves like," polar aprotic solvents are generally the most effective.[7] Protic solvents can also be used, but solubility may be lower than in DMSO or DMF. A systematic approach is best to determine the ideal solvent for your specific application (e.g., stock solution, reaction, or purification).

Table 1: Predicted Qualitative Solubility of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline
Solvent ClassSolvent ExamplePredicted SolubilityRationale
Polar Aprotic DMSO, DMF, NMPHigh Strong dipole-dipole interactions effectively solvate the polar triazole and aniline components.
Polar Protic Ethanol, MethanolModerate Capable of hydrogen bonding, but less effective at disrupting the crystal lattice compared to DMSO.[4]
Water (neutral)Very Low Hydrophobic character of the aromatic system dominates.
Ethers Tetrahydrofuran (THF)Slight to Moderate Moderate polarity allows for some interaction.
Chlorinated Dichloromethane (DCM)Slight Primarily interacts with the non-polar aspects of the molecule.
Non-Polar Hexanes, TolueneInsoluble Lacks the polarity needed to interact with the amine and triazole groups.

Question 4: How can I definitively increase the aqueous solubility for a biological assay without relying on high concentrations of organic solvents?

Answer: Beyond the pH adjustment mentioned previously, more advanced formulation techniques can be employed. These methods are designed to create a more stable and soluble form of your compound in aqueous media.[8][9]

  • Salt Formation: If you can isolate the compound as a stable salt (e.g., hydrochloride or mesylate), this form will typically have significantly higher aqueous solubility. This involves reacting the compound with a suitable acid in a solvent like acetone or isopropanol to precipitate the salt form.[10]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate the hydrophobic part of your molecule, effectively shielding it and increasing its apparent water solubility.[6][11] See Protocol 3 for an overview.

  • Use of Co-crystals: Co-crystallization with a pharmaceutically acceptable co-former can alter the crystal lattice and improve solubility and dissolution rates.[8][11]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol details the steps to prepare a standard 10 mM stock solution in DMSO.

  • Pre-Weigh Compound: Accurately weigh approximately 1-2 mg of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline into a clean, dry glass vial. Record the exact weight. (Molecular Weight: ~188.22 g/mol ).

  • Calculate Solvent Volume: Use the following formula to determine the required volume of DMSO: Volume (µL) = (Weight (mg) / 188.22 g/mol ) * (1 / 10 mM) * 1,000,000

  • Add Solvent: Dispense the calculated volume of high-purity, anhydrous DMSO into the vial.

  • Promote Dissolution: Cap the vial tightly. Gently warm the vial (to 30-40°C) and vortex for 1-2 minutes. Use a bath sonicator for 5-10 minutes if the solid does not readily dissolve.

  • Visual Inspection: Ensure the solution is clear and free of any visible particulates before storing.

  • Storage: Store the stock solution at -20°C or -80°C in a tightly sealed vial, protected from light and moisture.

Protocol 2: Improving Aqueous Solubility via pH Adjustment

This protocol demonstrates how to leverage the basicity of the aniline group to enhance solubility.

Mechanism: pH-Dependent Solubilization

G cluster_low_ph Low pH (e.g., pH < 5) cluster_high_ph Neutral/High pH (e.g., pH > 7) mol_protonated [Molecule]-NH3+ state_protonated Protonated Form (Salt-like) mol_protonated->state_protonated sol_high Higher Water Solubility state_protonated->sol_high mol_neutral [Molecule]-NH2 mol_neutral:e->mol_protonated:w + H+ - H+ state_neutral Neutral Form (Free Base) mol_neutral->state_neutral sol_low Lower Water Solubility state_neutral->sol_low

Caption: Protonation of the aniline at low pH increases water solubility.

  • Prepare Acidic Buffer: Prepare your desired aqueous buffer (e.g., citrate or acetate buffer) at a pH value of 4.0.

  • Initial Dilution: Take a small aliquot of your concentrated DMSO stock solution (from Protocol 1).

  • Dilute into Acidic Buffer: Perform a serial dilution of the DMSO stock directly into the acidic buffer.

  • Observe: The compound should remain in solution at a significantly higher concentration compared to its solubility in a neutral (pH 7.4) buffer.

  • Verification: After determining the soluble concentration, you can slowly adjust the pH upwards with a dilute base (e.g., 0.1 M NaOH) to find the exact pH at which precipitation begins. This helps define the working pH range for your experiment.

Protocol 3: Advanced Method - Cyclodextrin Inclusion Complex Formation

This protocol provides a general workflow for using cyclodextrins to enhance solubility. Optimization of the specific cyclodextrin and molar ratio is required.

  • Select Cyclodextrin: Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for increasing the solubility of hydrophobic drugs.[6]

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10% w/v).

  • Add Compound: Slowly add the solid 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline to the cyclodextrin solution while stirring vigorously. A molar ratio of 1:1 (compound:cyclodextrin) is a good starting point.

  • Equilibrate: Seal the container and stir the mixture at a constant temperature (e.g., room temperature or 37°C) for 24-72 hours to allow for the formation of the inclusion complex.

  • Clarify Solution: After equilibration, centrifuge the solution at high speed (e.g., 10,000 x g) for 15 minutes to pellet any remaining undissolved solid.

  • Quantify Solubility: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV. This concentration represents the enhanced solubility.

Safety & Handling

Always handle 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline in accordance with its Safety Data Sheet (SDS).

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[12][13][14]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid formation of dust and aerosols.[12][13]

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and acids.[12][13]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

  • Benchchem. Technical Support Center: Overcoming Low Solubility of 1,2,3-Thiadiazole Derivatives.
  • Kumar, V., et al. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. National Institutes of Health (NIH).
  • Savjani, K. T., et al. Drug Solubility: Importance and Enhancement Techniques. PMC, National Institutes of Health (NIH).
  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 4-(1H-1,2,3-Triazole-1-yl)aniline.
  • Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement.
  • Fisher Scientific. SAFETY DATA SHEET.
  • CymitQuimica. Safety Data Sheet.
  • World Journal of Biology Pharmacy and Health Sciences. Solubility enhancement techniques: A comprehensive review.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • Molecules. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PMC, PubMed Central.
  • Smolecule. 4-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)aniline.
  • Google Patents. US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
  • Benchchem. Solubility of 3-Methyl-4-(pyridin-4-yl)aniline in Organic Solvents: An In-depth Technical Guide.
  • Sigma-Aldrich. Solvent Miscibility Table.
  • University of California, Berkeley. Common Organic Solvents: Table of Properties.
  • Sigma-Aldrich. Common Solvents Used in Organic Chemistry: Table of Properties.

Sources

Optimization

Stability testing of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline under acidic/basic conditions

Introduction: Welcome to the technical support guide for the stability testing of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline. This molecule, featuring a reactive aniline moiety and a stable triazole ring, presents unique...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for the stability testing of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline. This molecule, featuring a reactive aniline moiety and a stable triazole ring, presents unique challenges during forced degradation studies. Understanding its behavior under stress conditions, particularly acidic and basic hydrolysis, is critical for developing stable pharmaceutical formulations and robust analytical methods.[1][2] This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into experimental design, troubleshooting, and data interpretation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the stability profile of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline.

Q1: What are the primary structural features of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline that influence its stability?

A1: The molecule's stability is a tale of two moieties:

  • The Aniline Ring: The aniline portion, with its primary aromatic amine (-NH₂), is the more reactive center. It is susceptible to oxidation, which can be catalyzed by light, heat, or trace metals, potentially leading to colored degradation products or polymerization.[3][4] In strongly acidic media, the amine group is protonated to form an anilinium ion, which alters its electronic properties and reactivity.[4]

  • The 1,2,4-Triazole Ring: The 1,2,4-triazole ring is a robust heterocyclic system. It is generally stable under thermal and acidic conditions and is not readily susceptible to hydrolysis or redox reactions.[5][6] Therefore, degradation is far more likely to initiate at the aniline portion of the molecule or the C-N bond connecting the two rings.

Q2: What are the most probable degradation pathways under acidic and basic conditions?

A2: Based on the compound's structure:

  • Acidic Conditions: The primary amine of the aniline ring will be protonated. While the triazole ring itself is stable, the key point of lability is the phenyl-nitrogen bond connecting the aniline to the triazole. Under harsh acidic conditions (high temperature, strong acid), hydrolysis could cleave this bond, yielding 4-aminophenol (if water attacks the ring) or other related aniline derivatives and 3-methyl-1H-1,2,4-triazole. Oxidation of the aniline ring is also a significant risk.[3][4]

  • Basic Conditions: The aniline amine is less reactive under basic conditions. Hydrolytic cleavage of the phenyl-nitrogen bond remains a possibility, although it typically requires more forcing conditions than acid-catalyzed hydrolysis. The primary concern would still be oxidative degradation if oxygen is present.

Q3: What are the standard "forced degradation" conditions I should start with?

A3: Forced degradation, or stress testing, is essential for understanding intrinsic stability and developing stability-indicating methods.[1][7] The International Council for Harmonisation (ICH) guidelines provide the framework.[1][8] For initial studies, the following conditions are recommended:

  • Acid Hydrolysis: 0.1 M HCl at room temperature, progressing to 60-80°C if no degradation is observed.

  • Base Hydrolysis: 0.1 M NaOH at room temperature, progressing to 60-80°C if needed.

  • Oxidative Degradation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: 80°C (dry heat).

  • Photostability: Expose the solid and solution to light conditions as specified in ICH Q1B (e.g., 1.2 million lux hours and 200 watt hours/square meter).

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2] This level of degradation is sufficient to produce and detect primary degradants without causing secondary, unrealistic degradation.[2]

Q4: What defines a "stability-indicating analytical method" in this context?

A4: A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease of the active drug content due to degradation.[7][9][10] For this compound, it most commonly refers to a High-Performance Liquid Chromatography (HPLC) method. The key requirement is specificity : the method must be able to completely separate the intact 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline peak from all potential degradation products and any other components in the sample matrix.[7] This is typically confirmed using a photodiode array (PDA) detector to assess peak purity.

Part 2: Experimental Design & Protocols

A logical workflow is critical for successful stability testing. The following diagram and protocols provide a validated starting point.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Incubation cluster_analysis Phase 3: Analysis cluster_data Phase 4: Data Interpretation prep_stock Prepare API Stock Solution (e.g., in ACN:H2O) prep_acid Prepare Acidic Stress Solution (API in 0.1 M HCl) prep_stock->prep_acid prep_base Prepare Basic Stress Solution (API in 0.1 M NaOH) prep_stock->prep_base prep_control Prepare Control (API in Solvent) prep_stock->prep_control incubate Incubate Samples (e.g., 60°C for 24h) prep_acid->incubate prep_base->incubate prep_control->incubate sampling Withdraw Aliquots at Time Points (e.g., 0, 4, 8, 24h) incubate->sampling neutralize Neutralize Aliquots sampling->neutralize dilute Dilute to Working Concentration neutralize->dilute hplc Analyze via Stability- Indicating HPLC-PDA dilute->hplc calc Calculate % Degradation & Mass Balance hplc->calc purity Assess Peak Purity calc->purity identify Identify Degradants (if necessary, via LC-MS) purity->identify

Caption: Forced degradation experimental workflow.

Protocol 1: Forced Degradation Under Acidic/Basic Conditions

This protocol details the steps for subjecting the API to hydrolytic stress.

Materials:

  • 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline

  • Acetonitrile (ACN), HPLC grade

  • Deionized Water, HPLC grade

  • 1.0 M Hydrochloric Acid (HCl)

  • 1.0 M Sodium Hydroxide (NaOH)

  • Class A volumetric flasks and pipettes

  • HPLC vials

  • Calibrated heating block or water bath

Procedure:

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of the API in a 50:50 (v/v) ACN:water mixture. Causality: Using an organic co-solvent ensures complete dissolution of the API before introducing it to the aqueous stress medium.

  • Stress Sample Preparation:

    • Acidic: To a 10 mL volumetric flask, add 1.0 mL of the API stock solution and 1.0 mL of 1.0 M HCl. Dilute to volume with deionized water to achieve a final concentration of 0.1 mg/mL API in 0.1 M HCl.

    • Basic: To a 10 mL volumetric flask, add 1.0 mL of the API stock solution and 1.0 mL of 1.0 M NaOH. Dilute to volume with deionized water to achieve a final concentration of 0.1 mg/mL API in 0.1 M NaOH.

    • Control: Prepare a control sample by diluting 1.0 mL of the API stock solution to 10 mL with deionized water.

  • Incubation:

    • Immediately withdraw a time-zero (T=0) aliquot from each flask for analysis (see Step 4).

    • Loosely cap the flasks and place them in a heating block set to 60°C.

    • Withdraw aliquots at subsequent time points (e.g., 2, 4, 8, 24 hours).

  • Sample Quenching and Preparation for HPLC:

    • Withdraw 1.0 mL of the stressed sample.

    • For Acidic Samples: Add 1.0 mL of 0.1 M NaOH to neutralize.

    • For Basic Samples: Add 1.0 mL of 0.1 M HCl to neutralize.

    • For Control Samples: Add 1.0 mL of deionized water.

    • Vortex all samples and filter through a 0.45 µm syringe filter into an HPLC vial for analysis. Causality: Neutralization is critical to stop the degradation reaction, ensuring the chromatogram accurately reflects the sample composition at that specific time point.

Protocol 2: Recommended Stability-Indicating HPLC Method

This method provides a robust starting point for separating the parent compound from its potential polar and non-polar degradants.

ParameterRecommended ConditionJustification
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides a slightly acidic pH to ensure good peak shape for the basic aniline moiety.
Mobile Phase B Acetonitrile (ACN)Strong organic solvent for eluting the compound and its degradants.
Gradient 5% B to 95% B over 20 minA gradient elution is crucial to ensure that early-eluting polar degradants and the later-eluting parent compound are all resolved effectively.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CMaintains consistent retention times and improves peak shape.
Detection PDA/UV at 254 nmThe aromatic nature of the compound suggests strong absorbance around this wavelength. A PDA detector is essential for peak purity analysis.
Injection Vol. 10 µLStandard volume to avoid column overloading.

Part 3: Troubleshooting Guide

Q: I don't see any degradation after 24 hours at 60°C in 0.1 M HCl/NaOH. What should I do?

A: This indicates the compound is highly stable under these conditions.

  • Increase Stress Severity: Incrementally increase the temperature (e.g., to 80°C) or the acid/base concentration (e.g., to 1.0 M HCl/NaOH). Make changes one at a time to understand the effect of each variable.

  • Extend a Time Point: If a very small amount of degradation is seen at 24 hours, consider a longer time point like 48 or 72 hours.

  • Rationale: The goal of forced degradation is to generate relevant degradants. If initial conditions are too mild, you must escalate the stress to find the compound's stability limits.[2]

Q: The degradation is too fast. My parent peak is gone at the first time point. How can I slow it down?

A: The conditions are too harsh.

  • Reduce Temperature: Perform the study at a lower temperature, such as room temperature or 40°C. Hydrolytic reactions are highly temperature-dependent.

  • Reduce Acid/Base Concentration: Decrease the concentration to 0.01 M or even 0.001 M.

  • Shorter Time Points: If some degradation is desired quickly, sample at very early time points (e.g., 5, 15, 30, and 60 minutes).

  • Rationale: To understand the degradation pathway, you must be able to observe the formation of primary degradants. Over-stressing the molecule can lead to secondary and tertiary degradants that may not be relevant to real-world stability.[8]

Q: My chromatogram shows several new peaks. How do I confirm they are actual degradation products?

A: This is a critical step in method validation.

  • Analyze a Placebo: If working with a formulation, stress a placebo (all excipients without the API) under the same conditions. Any peaks appearing in the stressed placebo chromatogram are not API-related.

  • Analyze the Blank: Inject a blank (diluent) that has been subjected to the same stress and neutralization process. This will identify any artifacts from the solvent or reagents.

  • Peak Purity Analysis: Use a PDA detector to assess the peak purity of the parent peak in the stressed samples. A failing purity angle indicates a co-eluting degradant.

  • Mass Spectrometry (LC-MS): The definitive way to confirm degradants is to use LC-MS. Degradation products should have masses that can be logically derived from the parent molecule (e.g., through hydrolysis, oxidation).

Q: My mass balance is only 85%. Where did the other 15% go?

A: Poor mass balance is a common and complex issue.[7]

  • Check Co-elution: A major degradant may be co-eluting with the parent peak. Check peak purity carefully.

  • Different Chromophoric Properties: The degradation products may have significantly different UV absorbance maxima or extinction coefficients compared to the parent. Analyze the samples at multiple wavelengths to see if the "missing" mass appears.

  • Formation of Non-UV Active Products: The degradation may have destroyed the chromophore (e.g., by opening one of the aromatic rings).

  • Precipitation/Adsorption: A degradant may be insoluble in the final sample diluent or may have adsorbed to the vial walls.

  • Formation of Volatiles: While less common for this structure, some degradation pathways can produce volatile compounds not retained on the column.

Part 4: Data Interpretation & Visualization

Summarizing Stability Data

All quantitative results should be tabulated for clear comparison.

Stress ConditionTime (hours)Initial Assay (%)Final Assay (%)% DegradationMass Balance (%)
0.1 M HCl, 60°C24100.088.511.599.2
0.1 M NaOH, 60°C24100.094.25.899.5
3% H₂O₂, RT8100.082.117.998.7

Mass Balance = [% Assay of Parent] + Σ[% Area of all Degradants corrected for relative response factors if known]

Potential Degradation Sites

The following diagram highlights the bonds most susceptible to cleavage or modification during stability studies.

G cluster_key Potential Degradation Sites mol a A a_desc Hydrolytic Cleavage b B b_desc Oxidative Attack

Sources

Troubleshooting

Optimizing reaction conditions for 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline synthesis

Technical Support Center: Synthesis of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 4-(3-Methyl-1H-1,2,4-triazol-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline. This document is designed for researchers, medicinal chemists, and process development professionals. It provides a structured approach to optimizing reaction conditions, troubleshooting common issues, and understanding the fundamental principles behind key synthetic strategies.

Overview of Synthetic Strategies

The formation of the N-aryl bond between the aniline and triazole moieties is the central challenge in synthesizing 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline. Three primary, well-established methodologies are typically employed, each with distinct advantages and operational considerations. The choice of strategy often depends on available starting materials, scale, equipment, and tolerance for specific reagents (e.g., heavy metals).

Synthetic Route Key Transformation Typical Reagents Pros Cons
Route A: SNAr Nucleophilic Aromatic Substitution followed by Reduction1-Fluoro-4-nitrobenzene, 3-Methyl-1,2,4-triazole, NaH; then Pd/C, H₂Cost-effective, well-established.[1]Requires handling of nitro compounds and high-pressure hydrogenation.
Route B: Ullmann Copper-Catalyzed N-Arylation4-Bromoaniline (or protected), 3-Methyl-1,2,4-triazole, CuI, Base (e.g., K₂CO₃)Palladium-free, suitable for specific substrates.[2][3]Often requires high temperatures (>150 °C) and stoichiometric copper.[2]
Route C: Buchwald-Hartwig Palladium-Catalyzed N-Arylation4-Bromoaniline, 3-Methyl-1,2,4-triazole, Pd-catalyst, Ligand, Base (e.g., Cs₂CO₃)High functional group tolerance, milder conditions, broad scope.[4][5][6]Cost of palladium catalyst and ligands; requires inert atmosphere.

digraph "Synthetic_Route_Selection" {
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edge [fontname="Arial", fontsize=9];

start [label="Start: Synthesize Target", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

q1 [label="Are nitro-aromatics\nand hydrogenation acceptable?", shape=diamond, fillcolor="#FBBC05"]; q2 [label="Is palladium catalysis\navailable/preferred?", shape=diamond, fillcolor="#FBBC05"];

route_a [label="Route A: SNAr\n(Nucleophilic Substitution)", fillcolor="#34A853", fontcolor="#FFFFFF"]; route_b [label="Route B: Ullmann Coupling\n(Copper-catalyzed)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; route_c [label="Route C: Buchwald-Hartwig\n(Palladium-catalyzed)", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> q1; q1 -> route_a [label="Yes"]; q1 -> q2 [label="No"]; q2 -> route_c [label="Yes"]; q2 -> route_b [label="No"]; }

Caption: Decision workflow for selecting a synthetic route.

Frequently Asked Questions (FAQs)

Q1: My primary concern is cost and scale. Which route is most suitable for large-scale production?

A: For large-scale synthesis where cost is a primary driver, Route A (SNAr) is often the most economical.[1] The starting materials (1-fluoro-4-nitrobenzene and 3-methyl-1,2,4-triazole) are commodity chemicals. The main cost considerations are the safe handling of sodium hydride and the capital expenditure for a hydrogenation reactor. While palladium is used in the reduction step, Pd on carbon is a highly efficient and recoverable catalyst. In contrast, the palladium catalysts and specialized phosphine ligands required for the Buchwald-Hartwig coupling can be prohibitively expensive at scale, despite their high efficiency.[5]

Q2: I am working with a sensitive functional group on the aniline ring. Which method offers the best compatibility?

A: The Buchwald-Hartwig amination (Route C) is renowned for its exceptional functional group tolerance.[4][7] The reaction proceeds under relatively mild, neutral or basic conditions that preserve most functional groups, including esters, ketones, and nitriles. The SNAr route, with its highly basic conditions (NaH) and harsh reduction step, is less suitable for sensitive substrates. The Ullmann coupling often requires very high temperatures, which can degrade many functional groups.[2]

Q3: How do I control the regioselectivity of the reaction? I am worried about forming the 4-(3-Methyl-4H-1,2,4-triazol-4-yl)aniline isomer.

A: This is a critical consideration. 3-Methyl-1,2,4-triazole has two nucleophilic nitrogens (N1 and N4). N1 arylation is generally favored thermodynamically.

  • In SNAr reactions , the reaction of the triazolide anion with the aryl halide typically yields the N1 isomer as the major product due to steric hindrance at N2 and electronic factors.

  • In metal-catalyzed reactions (Ullmann, Buchwald-Hartwig) , the regioselectivity is often dictated by the coordination of the triazole to the metal center. N1 substitution is usually the predominant outcome. However, the choice of ligand and reaction temperature can sometimes influence the N1:N4 ratio. It is imperative to characterize the final product thoroughly (e.g., using 2D NMR) to confirm the structure.

Q4: For the Buchwald-Hartwig coupling, how do I select the optimal catalyst, ligand, and base?

A: This is the most crucial parameter set for a successful reaction.

  • Catalyst Precursor: Palladium(II) acetate (Pd(OAc)₂) is a common and effective air-stable precursor that is reduced in situ to the active Pd(0) species.[6][8]

  • Ligand: The choice of phosphine ligand is paramount. For N-arylation of azoles, bulky, electron-rich biarylphosphine ligands such as Xantphos or chelating ligands like BINAP are excellent starting points.[5] They promote the key steps of oxidative addition and reductive elimination in the catalytic cycle.[4]

  • Base: A non-nucleophilic, moderately strong base is required to deprotonate the triazole without competing in the reaction. Cesium carbonate (Cs₂CO₃) is often the base of choice due to its high solubility in organic solvents and its ability to facilitate the reductive elimination step.[8] Potassium phosphate (K₃PO₄) is another effective option.

Troubleshooting Guide

Problem: The reaction has stalled, and TLC/LC-MS analysis shows a large amount of unreacted starting material.

  • Possible Cause (Buchwald-Hartwig/Ullmann): Catalyst Deactivation.

    • Why it happens: The active Pd(0) or Cu(I) species is sensitive to oxygen. Failure to maintain a strictly inert atmosphere (N₂ or Argon) can lead to oxidation and irreversible deactivation of the catalyst.

    • Troubleshooting Steps:

      • Ensure all reagents and the solvent are thoroughly degassed before use. Techniques include sparging with an inert gas for 20-30 minutes or several freeze-pump-thaw cycles.[5]

      • Maintain a positive pressure of inert gas throughout the reaction.

      • Use fresh, high-purity catalyst and ligands. Older phosphine ligands can oxidize on storage.

  • Possible Cause (SNAr): Incomplete Deprotonation.

    • Why it happens: The nucleophilic attack on the fluoro-nitrobenzene requires the formation of the triazolide anion. If the base (e.g., sodium hydride) is old or has been improperly stored, its activity will be diminished, leading to incomplete deprotonation.

    • Troubleshooting Steps:

      • Use a fresh bottle of NaH (60% dispersion in mineral oil).

      • Before adding the triazole, wash the NaH dispersion with dry hexane under an inert atmosphere to remove the protective mineral oil, which can coat the NaH particles.

      • Allow sufficient time for the deprotonation to complete (typically 30-60 minutes at 0 °C to room temperature) before adding the electrophile.[1]

Troubleshooting_Low_Yield start Problem: Low or No Yield check_inert Is the atmosphere fully inert? start->check_inert check_base Is the base active and fully reacted? check_inert->check_base Yes fix_inert Solution: Degas solvent/reagents. Use fresh catalyst/ligand. check_inert->fix_inert No check_temp Is the reaction temperature optimal? check_base->check_temp Yes fix_base Solution: Use fresh base. Allow sufficient time for deprotonation. check_base->fix_base No fix_temp Solution: Screen temperatures. Ensure proper heating. check_temp->fix_temp No

Caption: A logical workflow for troubleshooting low reaction yields.

Problem: My final product is contaminated with a highly polar impurity.

  • Likely Cause: Unreacted 3-Methyl-1,2,4-triazole.

    • Why it happens: The triazole starting material is significantly more polar than the N-arylated product and is highly water-soluble.

    • Troubleshooting Steps:

      • Aqueous Extraction: During workup, dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.

      • Wash the organic layer multiple times (3-5x) with water or brine. The triazole will partition into the aqueous layer.[9]

      • Monitor the removal by spotting the organic layer on a TLC plate before and after washing.

Problem: My product contains a non-polar impurity that is difficult to remove by recrystallization.

  • Likely Cause (SNAr Route): Unreacted 1-(4-Nitrophenyl)-3-methyl-1H-1,2,4-triazole.

    • Why it happens: Incomplete reduction of the nitro-intermediate will leave it as a contaminant. Its polarity is very close to the final aniline product, making separation difficult.

    • Troubleshooting Steps:

      • Reaction Monitoring: Ensure the hydrogenation reaction goes to completion. Monitor by TLC or LC-MS until all the nitro-intermediate is consumed.

      • Catalyst Loading: If the reaction stalls, filter the mixture (carefully, as Pd/C can be pyrophoric) and retreat with a fresh portion of 10% Pd/C catalyst.[1]

      • Column Chromatography: If the impurity persists, silica gel column chromatography is the most effective method. Use a gradient elution, for example, starting with 20% ethyl acetate in hexanes and gradually increasing the polarity. The less polar nitro-intermediate will elute before the aniline product.[9]

Detailed Experimental Protocols

Protocol 1: SNAr and Reduction Route

This two-step protocol is based on the procedure reported by Fun, H.-K., et al.[1]

Step A: Synthesis of 1-(4-Nitrophenyl)-3-methyl-1H-1,2,4-triazole

  • To a flame-dried, three-neck flask under a nitrogen atmosphere, add sodium hydride (60% dispersion in oil, 1.1 eq).

  • Add anhydrous Dimethylformamide (DMF) and cool the suspension to 0 °C in an ice bath.

  • Slowly add 3-methyl-1,2,4-triazole (1.0 eq) portion-wise, ensuring the temperature does not exceed 10 °C.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • In a separate flask, dissolve 1-fluoro-4-nitrobenzene (1.0 eq) in anhydrous DMF.

  • Add the solution of 1-fluoro-4-nitrobenzene dropwise to the triazolide suspension.

  • Stir the reaction mixture at room temperature for 18 hours. Monitor completion by TLC.

  • Upon completion, carefully pour the reaction mixture into ice water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude nitro-intermediate.

Step B: Reduction to 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline

  • Dissolve the crude nitro-intermediate from Step A in methanol.

  • Transfer the solution to a hydrogenation vessel.

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10% w/w).

  • Pressurize the vessel with hydrogen gas (3-4 bar or 45-60 psi).

  • Stir the reaction vigorously at room temperature until hydrogen uptake ceases (typically 4-12 hours).

  • Monitor for the disappearance of the starting material by TLC/LC-MS.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to yield the final product.[1][9]

Protocol 2: Buchwald-Hartwig Cross-Coupling Route

This protocol is a generalized procedure adapted from established methodologies.[5][8]

  • To a flame-dried Schlenk flask, add 4-bromoaniline (1.0 eq), 3-methyl-1,2,4-triazole (1.2 eq), and Cesium Carbonate (Cs₂CO₃, 2.0 eq).

  • Add the Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., Xantphos, 4-10 mol%).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous, degassed solvent (e.g., Toluene or Dioxane) via syringe.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-24 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove inorganic salts and catalyst residues. Wash the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the crude residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Buchwald_Hartwig_Cycle Simplified Buchwald-Hartwig Catalytic Cycle Pd0 L₂Pd(0) (Active Catalyst) Complex1 L₂Pd(II)(Ar)(X) Pd0->Complex1 1 OA Oxidative Addition OA->Complex1 RE Reductive Elimination RE->Pd0 Product Ar-Triazole (Product) RE->Product Deprot Base-mediated Deprotonation Complex2 L₂Pd(II)(Ar)(Triazolyl) Deprot->Complex2 Complex1->Complex2 2 Complex2->Pd0 3 Complex2->RE ArX Ar-X (4-Bromoaniline) ArX->OA TriazoleH Triazole-H TriazoleH->Deprot Base Base Base->Deprot

Caption: Key steps in the palladium-catalyzed N-arylation.

References

  • ResearchGate. Synthesis of 4-methyl-1,2,4-triazol-3-yl derivatives. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Wikipedia. Ullmann condensation. Available at: [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. Available at: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]

  • Organic Chemistry Portal. Ullmann Reaction. Available at: [Link]

  • Common Organic Chemistry. Buchwald Hartwig Coupling. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 1H-1,2,4-triazoles. Available at: [Link]

  • PubMed Central (PMC). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates. Available at: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available at: [Link]

  • Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. IOP Conference Series: Earth and Environmental Science.
  • PubMed Central (PMC). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available at: [Link]

  • PubMed Central (PMC). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Available at: [Link]

  • Arkivoc. Synthesis, characterization and biological evaluation of 1-(1H-1,2,3- triazol-4- yl)methyl)-1-pyrazolo[3,4-b]quinoline derivatives. Available at: [Link]

  • PubMed Central (PMC). 4-(1,2,4-Triazol-1-yl)aniline. Available at: [Link]

  • PubMed Central (PMC). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Available at: [Link]

  • SciSpace. Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. Available at: [Link]

  • UniTo. C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Available at: [Link]

  • National Institutes of Health (NIH). One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. Available at: [Link]

  • Google Patents. An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
  • ResearchGate. Design and Synthesis of Novel 1‐((1‐Phenyl‐1H‐1,2,3‐triazol‐4‐yl)methyl)pyridin‐2(1H)‐one Derivatives. Available at: [Link]

  • Google Patents. Process for producing 1h-1,2,4-triazole.
  • The Royal Society of Chemistry. A straightforward and sustainable synthesis of 1,4-disubtituted 1,2,3-triazoles via visible-light-promoted copper-catalyzed azide-alkyne cycloaddition (CuAAC). Available at: [Link]

  • Semantic Scholar. Design and Synthesis of Novel 1‐((1‐Phenyl‐1H‐1,2,3‐triazol‐4‐yl)methyl)pyridin‐2(1H)‐one Derivatives. Available at: [https://www.semanticscholar.org/paper/Design-and-Synthesis-of-Novel-1%E2%80%90((1%E2%80%90Phenyl%E2%80%901H%E2%80%901%2C2%2C3%E2%80%90-Kavs-Kavs/739a85089f21f1d97743d2c67995166f03d2e5b7]([Link]

  • Google Patents. Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate.

Sources

Optimization

Troubleshooting HPLC peak tailing for 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline

Technical Support Center: 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline A Guide to Troubleshooting HPLC Peak Tailing Welcome to the technical support guide for the analysis of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline. As a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline

A Guide to Troubleshooting HPLC Peak Tailing

Welcome to the technical support guide for the analysis of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline. As a Senior Application Scientist, I've designed this resource to provide drug development professionals, researchers, and scientists with field-proven insights and systematic protocols to diagnose and resolve the common issue of chromatographic peak tailing with this and similar basic compounds.

The structure of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline, featuring a basic aniline functional group, makes it particularly susceptible to undesirable interactions with standard silica-based HPLC columns. This guide will walk you through the causality of these interactions and provide a logical, step-by-step workflow to achieve optimal, symmetrical peak shapes, ensuring the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm seeing significant peak tailing for 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline on my C18 column. What is the most likely cause?

Answer: The primary cause of peak tailing for this compound is most likely a strong, secondary ionic interaction between the basic aniline group and acidic residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[1][2][3]

Causality Explained:

  • Analyte Chemistry: Your analyte has an aniline moiety, which is basic. In a typical reversed-phase mobile phase (pH 3-7), this amine group will be protonated, carrying a positive charge (-NH3+).

  • Stationary Phase Chemistry: Standard silica-based columns, even those that are "end-capped," have residual, unreacted silanol groups on their surface.[3] These silanols are acidic and can become deprotonated (negatively charged, SiO-) at pH levels above approximately 3.5.[1]

  • The Interaction: The positively charged analyte is strongly attracted to these negatively charged silanol sites via an ion-exchange mechanism.[4] This interaction is stronger and has different kinetics than the desired hydrophobic (reversed-phase) retention mechanism. A portion of the analyte molecules are delayed as they pass through the column, resulting in a delayed elution and a "tail" on the peak.[2]

This troubleshooting guide is structured to systematically mitigate these secondary silanol interactions.

Q2: How can I use the mobile phase pH to improve my peak shape?

Answer: Adjusting the mobile phase pH is the most effective initial step to minimize silanol interactions and improve peak shape for basic compounds. The goal is to ensure that either the analyte or the silanol groups are in a neutral, non-ionized state.

Recommended Strategy: Low pH Mobile Phase

Operating at a low pH (e.g., pH ≤ 3) is the preferred approach.[4][5] At this pH, the high concentration of protons in the mobile phase suppresses the ionization of the acidic silanol groups, keeping them in their neutral (-SiOH) form.[3][5] This eliminates the strong ion-exchange interaction with your protonated basic analyte, dramatically reducing peak tailing.[4]

Experimental Protocol: Preparing a Low pH Mobile Phase

  • Buffer Selection: Choose a buffer with a pKa close to the target pH. For a target pH of 2.5-3.0, phosphate or formate buffers are excellent choices.

  • Aqueous Preparation: Prepare the aqueous portion of the mobile phase. For example, to make a 20 mM potassium phosphate buffer, dissolve the appropriate amount of monobasic potassium phosphate in HPLC-grade water.

  • pH Adjustment: Using a calibrated pH meter, adjust the pH of the aqueous buffer by adding a suitable acid (e.g., phosphoric acid for a phosphate buffer, formic acid for a formate buffer) until the target pH (e.g., 2.7) is reached.[5] Crucially, always measure and adjust the pH of the aqueous component before mixing with the organic modifier. [6]

  • Final Mobile Phase: Mix the pH-adjusted aqueous buffer with the desired organic solvent (e.g., acetonitrile or methanol) at the required ratio. For example, 70:30 (v/v) pH 2.7 phosphate buffer:acetonitrile.

  • System Equilibration: Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.[7]

Buffer SystemUseful pH RangeComments
Phosphate2.1 - 3.1 & 6.2 - 8.2Excellent choice for low pH. Can precipitate in high concentrations of acetonitrile.
Formate2.8 - 4.8Volatile and MS-friendly. Good choice for LC-MS applications.
Acetate3.8 - 5.8Commonly used, but less effective for suppressing silanols than lower pH buffers.

A summary of common HPLC buffers and their effective pH ranges.

Q3: I've lowered the mobile phase pH to 2.8, but my peak is still tailing, although it's better. What is my next step?

Answer: If pH optimization alone is insufficient, the next logical step is to add a basic "silanol suppressor" or "competing base" to the mobile phase.[8] Triethylamine (TEA) is a classic and effective choice for this purpose.[9]

Causality Explained: TEA is a small basic molecule that can also be protonated in the mobile phase. In its charged form, it acts as a sacrificial competitor. It will preferentially interact with any available ionized silanol sites on the stationary phase, effectively "masking" them from your analyte.[10] With the active sites blocked by TEA, your analyte travels through the column interacting primarily via the intended reversed-phase mechanism, leading to a more symmetrical peak.[8][9]

Experimental Protocol: Using Triethylamine (TEA) as a Mobile Phase Additive

  • Start with a Low Concentration: Add TEA to your already pH-adjusted aqueous mobile phase buffer at a concentration of 0.1% (v/v) or approximately 10-20 mM.[3][8]

  • Re-adjust pH if Necessary: After adding TEA, re-verify the pH of the aqueous buffer and adjust it back to your target pH if needed, as TEA is basic.

  • Mix and Equilibrate: Prepare the final mobile phase by mixing with the organic solvent. Equilibrate the column thoroughly, as TEA may take some time to fully condition the stationary phase.

  • Evaluate and Optimize: Analyze your sample. You should see a significant improvement in peak symmetry. The concentration of TEA can be optimized; however, using the lowest effective concentration is recommended to avoid potential issues like baseline noise or shortened column lifetime.[8][11]

cluster_Analyte Analyte cluster_StationaryPhase Stationary Phase cluster_Additive Mobile Phase Additive Analyte Analyte (+) 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline Silanol Ionized Silanol Site (-) -SiO⁻ Analyte->Silanol Undesirable Interaction (Causes Tailing) TEA TEA (+) Triethylamine TEA->Silanol Competitive Blocking (Improves Peak Shape)

Caption: Competitive action of TEA additive.

Q4: Are there alternative solutions if I want to avoid using amine additives like TEA?

Answer: Yes. If optimizing the mobile phase isn't sufficient or if you wish to avoid additives for reasons such as LC-MS compatibility, the next step is to evaluate your column hardware. Modern HPLC columns are designed specifically to minimize the issues seen with basic compounds.[3]

Recommended Strategy: Column Selection

  • Use a High-Purity, "Type B" Silica Column: Older columns ("Type A" silica) had higher levels of metal contaminants and more acidic, active silanol groups.[3] Modern columns are made with high-purity silica that is much more inert. Ensure your C18 column is a modern, base-deactivated type.

  • Choose a Column with Advanced End-Capping: End-capping is a process that chemically converts most residual silanols into less reactive groups.[4] Look for columns marketed with "complete," "double," or "proprietary" end-capping technologies for superior performance with basic analytes.

  • Consider an Embedded Polar Group (EPG) Column: These columns have a polar functional group (e.g., an amide or carbamate) incorporated near the base of the C18 chain. This polar group shields the analyte from any remaining silanols on the silica surface, providing excellent peak shape for bases even at neutral pH.[12]

Column TechnologyMechanism for Reducing TailingIdeal Use Case
High-Purity "Type B" Silica Fewer and less acidic silanol sites from the start.[3]General purpose, significant improvement over older columns.
Advanced End-Capping Sterically blocks access to residual silanols.[4]Analyzing basic compounds without additives.
Embedded Polar Group (EPG) A hydrophilic layer shields analytes from the silica surface.[12]Challenging basic compounds, especially at mid-range pH.
Hybrid Silica (e.g., BEH) Organic/inorganic hybrid particle is more resistant to high pH and has lower silanol activity.When high pH mobile phases (>pH 8) are required.

A comparison of modern HPLC column technologies for analyzing basic compounds.

Q5: I've tried everything above and still see some tailing. Are there any other, less common causes to investigate?

Answer: While less common with modern columns and solvents, a few other factors can contribute to peak tailing. If you have systematically addressed pH, additives, and column choice, consider these secondary possibilities.

  • Metal Chelation: The triazole and aniline nitrogens on your analyte could potentially chelate with trace metal ions (like iron or aluminum) present in the stainless-steel hardware (frits, tubing) or within the silica of an older column.[5] This interaction can cause tailing.

    • Diagnostic Test: As a test, add a small amount of a chelating agent like EDTA (ethylenediaminetetraacetic acid) to your mobile phase. If the peak shape improves, metal chelation is a contributing factor.

  • Extra-Column Effects: Peak distortion can be introduced by the system hardware itself, not just the column chemistry.[1]

    • Check Tubing: Ensure the tubing connecting your injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005").[1]

    • Check Fittings: Poorly made connections can create small voids that cause turbulence and peak broadening/tailing.

  • Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to tailing.[2]

    • Diagnostic Test: Dilute your sample 10-fold and inject the same volume. If the peak shape (asymmetry factor) improves significantly, you may be overloading the column.[7]

Start Observe Peak Tailing (Asymmetry > 1.2) Step1 Step 1: Mobile Phase pH Adjust to pH ≤ 3 Start->Step1 Check1 Peak Shape OK? Step1->Check1 Step2 Step 2: Add Competing Base Use 0.1% TEA in Mobile Phase Check1->Step2 No End Resolution: Symmetrical Peak (Asymmetry ≈ 1.0) Check1->End Yes Check2 Peak Shape OK? Step2->Check2 Step3 Step 3: Evaluate Column Use Modern, Base-Deactivated or EPG Column Check2->Step3 No Check2->End Yes Check3 Peak Shape OK? Step3->Check3 Step4 Step 4: Check Secondary Causes (Metal Chelation, Overload, etc.) Check3->Step4 No Check3->End Yes Step4->End

Caption: Troubleshooting workflow for HPLC peak tailing.

References

  • Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC? Retrieved January 19, 2026, from [Link]

  • Sepuxianyun. (2025, December 15). [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved January 19, 2026, from [Link]

  • Pharmaguideline. (n.d.). Steps for HPLC Method Development. Retrieved January 19, 2026, from [Link]

  • LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved January 19, 2026, from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved January 19, 2026, from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved January 19, 2026, from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved January 19, 2026, from [Link]

  • U.S. Pharmacopeia. (2023, November 1). USP-NF 〈621〉 Chromatography. Retrieved January 19, 2026, from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved January 19, 2026, from [Link]

  • Shimadzu. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved January 19, 2026, from [Link]

  • Phenomenex. (n.d.). Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases in RP. Retrieved January 19, 2026, from [Link]

  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved January 19, 2026, from [Link]

  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved January 19, 2026, from [Link]

  • Pharma Growth Hub. (2023, November 27). Effect of Triethylamine (TEA) on the Retention in RPLC. Retrieved January 19, 2026, from [Link]

  • International Journal of Pharmaceutical Quality Assurance. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved January 19, 2026, from [Link]

  • University of Tartu. (2012, November 29). Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds. Retrieved January 19, 2026, from [Link]

  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Retrieved January 19, 2026, from [Link]

  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Retrieved January 19, 2026, from [Link]

  • Maxi Scientific. (2025, February 16). Troubleshooting Common HPLC Issues: A Practical Guide. Retrieved January 19, 2026, from [Link]

  • Qvents. (2023, November 10). USP 621 System sensitivity & Peak symmetry requirements updated. Retrieved January 19, 2026, from [Link]

  • Agilent. (n.d.). HPLC and UHPLC Columns for Small Molecule Separations. Retrieved January 19, 2026, from [Link]

  • LCGC International. (2024, September 16). Are You Sure You Understand USP <621>? Retrieved January 19, 2026, from [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Retrieved January 19, 2026, from [Link]

  • Phenomenex. (2022, May 20). Choosing the Right UHPLC Column for Highly Polar Basic Compounds. Retrieved January 19, 2026, from [Link]

  • HPLC-TODAY. (2020). TO ADD OR NOT TO ADD. Retrieved January 19, 2026, from [Link]

  • GMP Compliance. (2023, November 8). USP: Chapter "<621> Chromatography" published for Comments. Retrieved January 19, 2026, from [Link]

  • LCGC International. (2014, November 1). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. Retrieved January 19, 2026, from [Link]

  • Chromatography Forum. (2008, March 14). Which column for basic analytes. Retrieved January 19, 2026, from [Link]

  • Regis Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved January 19, 2026, from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved January 19, 2026, from [Link]

  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved January 19, 2026, from [Link]

  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved January 19, 2026, from [Link]

  • Crawford Scientific. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides. Retrieved January 19, 2026, from [Link]

  • Chemsrc. (n.d.). 4-(1H-1,2,4-Triazol-1-ylmethyl)aniline. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline. Retrieved January 19, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Crude 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline

Welcome to the Technical Support Center for the purification of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals who may encounter challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this compound in high purity. The following troubleshooting guides and FAQs are structured to address specific issues you might face during your experiments, providing not just procedural steps but also the scientific rationale behind them.

Understanding the Synthetic Landscape and Potential Impurities

A robust purification strategy begins with a thorough understanding of the synthetic route and the likely impurities that may arise. The most common synthesis of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline proceeds in two key steps:

  • Nucleophilic Aromatic Substitution: Reaction of 4-fluoronitrobenzene with 3-methyl-1H-1,2,4-triazole to form the intermediate, 1-(4-nitrophenyl)-3-methyl-1H-1,2,4-triazole.

  • Reduction of the Nitro Group: The nitro-intermediate is then reduced to the desired aniline product, typically via catalytic hydrogenation.

This synthetic pathway can introduce several impurities that need to be addressed during purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline?

A1: Based on the typical two-step synthesis, you can anticipate the following impurities:

  • Unreacted Starting Materials:

    • 4-fluoronitrobenzene: A non-polar impurity.

    • 3-methyl-1H-1,2,4-triazole: A polar, water-soluble impurity.

  • Intermediate:

    • 1-(4-nitrophenyl)-3-methyl-1H-1,2,4-triazole: A non-polar impurity that is structurally similar to the final product.

  • Byproducts of the Reduction Step:

    • Partially reduced intermediates (e.g., nitroso, hydroxylamine derivatives): These are often reactive and may lead to colored impurities.

  • Catalyst Residues:

    • If catalytic hydrogenation is used, residual palladium on carbon (Pd/C) or other metal catalysts may be present.

Q2: My crude product is a dark, oily substance, but I expect a solid. What could be the cause?

A2: "Oiling out" instead of crystallizing is a common issue often caused by the presence of impurities that depress the melting point of your compound. It can also occur if the solution is too concentrated or cooled too quickly. The presence of residual solvent can also contribute to this issue. A step-wise purification approach, starting with an extractive work-up followed by recrystallization or chromatography, is recommended.

Q3: I'm observing streaking on my silica gel TLC plate. How can I improve the separation?

A3: Streaking on a silica gel TLC plate is a common problem when dealing with basic compounds like anilines. The slightly acidic nature of silica gel can lead to strong interactions with the basic aniline, causing the spot to streak. To mitigate this, you can add a small amount of a basic modifier to your eluent, such as 0.5-1% triethylamine (Et3N) or ammonia solution. This will neutralize the acidic sites on the silica and lead to sharper, more defined spots.

Troubleshooting and Purification Guides

This section provides detailed protocols to address specific purification challenges.

Scenario 1: Removing Unreacted Starting Materials and the Nitro-Intermediate

If your crude product is contaminated with significant amounts of 4-fluoronitrobenzene, 3-methyl-1H-1,2,4-triazole, and the nitro-intermediate, a combination of extraction and recrystallization is often effective.

start Crude Product in Organic Solvent (e.g., EtOAc) wash_acid Wash with dilute HCl (aq) (Removes basic impurities) start->wash_acid wash_base Wash with dilute NaHCO3 (aq) (Removes acidic impurities) wash_acid->wash_base wash_brine Wash with Brine (Removes residual water) wash_base->wash_brine dry Dry over Na2SO4 or MgSO4 wash_brine->dry concentrate Concentrate in vacuo dry->concentrate recrystallize Recrystallize concentrate->recrystallize pure_product Pure Product recrystallize->pure_product

Figure 1: Workflow for the initial purification of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline.
  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Aqueous Wash for Polar Impurities: Transfer the organic solution to a separatory funnel and wash with deionized water. Unreacted 3-methyl-1H-1,2,4-triazole is highly water-soluble and will be removed in the aqueous layer. Repeat the wash if necessary, monitoring the removal by TLC.

  • Removal of Unreacted Nitro-Precursor: The non-polar 4-fluoronitrobenzene and the nitro-intermediate will remain in the organic layer.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to aid in the removal of residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to yield the partially purified product.

Recrystallization is a powerful technique for removing impurities with different solubility profiles from your target compound.

  • Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent system. The ideal solvent should dissolve your compound well at elevated temperatures but poorly at room temperature or below. For 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline, consider the following solvent systems:

    • Single Solvents: Ethanol, isopropanol, or ethyl acetate.

    • Mixed Solvents: Ethyl acetate/hexane or ethanol/water.

  • Dissolution: In a flask, add the minimum amount of hot solvent to the crude product until it is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities (like residual catalyst), perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Solvent System Advantages Disadvantages
Ethanol/WaterGood for moderately polar compounds. Water acts as an anti-solvent.May require careful adjustment of the solvent ratio to avoid oiling out.
Ethyl Acetate/HexaneEffective for removing non-polar impurities. Hexane is a good anti-solvent.Both solvents are flammable.
Scenario 2: Product is Contaminated with Structurally Similar Impurities

When recrystallization is insufficient to remove impurities with similar polarities to the product, column chromatography is the preferred method.

start Crude Product tlc Analyze by TLC start->tlc decision Impurities well separated from product? tlc->decision recrystallization Recrystallization decision->recrystallization Yes chromatography Column Chromatography decision->chromatography No pure_product Pure Product recrystallization->pure_product chromatography->pure_product

Figure 2: Decision-making process for selecting the appropriate purification method.
  • TLC Optimization: Before running a column, optimize the solvent system using TLC. A good eluent system will give your product an Rf value of approximately 0.2-0.4 and show good separation from all impurities. A common starting point is a mixture of hexane and ethyl acetate. As mentioned, adding 0.5-1% triethylamine to the eluent can improve the peak shape.

  • Column Packing: Pack a chromatography column with silica gel using the optimized eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM and load it onto the column.

  • Elution: Elute the column with the optimized solvent system. The less polar impurities (e.g., 4-fluoronitrobenzene, nitro-intermediate) will elute first, followed by your more polar product.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline.

References

  • Fun, H.-K., Quah, C. K., Chandrakantha, B., Isloor, A. M., & Shetty, P. (2011). 4-(1,2,4-Triazol-1-yl)aniline. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o164. Available from: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

  • ResearchGate. Does aniline stick in columns during column chromatography?. Available from: [Link]

Optimization

Technical Support Center: A Guide to the Storage and Handling of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline

Welcome to the technical support guide for 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline. As Senior Application Scientists, we understand that the stability and purity of your starting materials are paramount to the success...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline. As Senior Application Scientists, we understand that the stability and purity of your starting materials are paramount to the success and reproducibility of your research. This guide is designed to provide you with expert insights and actionable protocols to prevent the degradation of this key synthetic intermediate during storage and handling.

Section 1: Understanding the Chemical Stability of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline

This section addresses the fundamental question of why this compound might degrade. Understanding the underlying chemical vulnerabilities is the first step toward effective prevention.

FAQ: What are the primary causes of degradation for this compound?

The structure of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline contains a primary aromatic amine (the aniline moiety), which is the principal site of chemical instability. Aromatic amines are a well-known class of compounds susceptible to oxidative degradation.[1][2] This process is often autocatalytic and can be accelerated by several common laboratory conditions.

The main drivers of degradation are:

  • Oxidation: Exposure to atmospheric oxygen is the most significant threat. This process can lead to the formation of highly colored quinone-imine structures and, eventually, complex polymeric materials, manifesting as a visible darkening of the compound.[3]

  • Photolysis (Light Exposure): Ultraviolet (UV) and even high-energy visible light can provide the activation energy needed to initiate oxidative reactions.[4][5] Aromatic systems, in general, are prone to photolytic degradation.

  • Thermolysis (Heat): Elevated temperatures increase the rate of all chemical reactions, including degradation pathways.[6] Storing the compound at ambient or elevated temperatures will significantly shorten its shelf life.

The 1,2,4-triazole ring is generally more stable, but the molecule's overall integrity is dictated by the more sensitive aniline group.

G cluster_compound Core Compound cluster_stressors Environmental Stressors cluster_degradation Degradation Pathways Compound 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline Oxidation Oxidation Photolysis Photolysis Thermolysis Thermolysis Oxygen Atmospheric Oxygen (O2) Oxygen->Oxidation initiates Light Light (UV/Visible) Light->Photolysis accelerates Heat Elevated Temperature Heat->Thermolysis accelerates DegradationProducts Degraded Impurities (e.g., colored oligomers) Oxidation->DegradationProducts lead to Photolysis->DegradationProducts lead to Thermolysis->DegradationProducts lead to G Start Suspected Degradation Visual Visual Inspection: Is there a color change (e.g., to brown)? Start->Visual HighLikelihood High Likelihood of Degradation Visual->HighLikelihood Yes LowLikelihood Lower Likelihood of Degradation Visual->LowLikelihood No Confirm Confirm with RP-HPLC Analysis HighLikelihood->Confirm LowLikelihood->Confirm Result Assess Purity: >98%? Confirm->Result Use Proceed with Experiment Result->Use Yes Discard Discard or Purify Sample Result->Discard No

Sources

Troubleshooting

Technical Support Center: Recrystallization of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline

This guide provides in-depth technical support for the purification of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline via recrystallization. Designed for researchers and drug development professionals, this document offers tr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for the purification of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline via recrystallization. Designed for researchers and drug development professionals, this document offers troubleshooting advice and answers to frequently asked questions to help you refine your process, improve yield, and achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of recrystallization for purifying 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline?

Recrystallization is a purification technique for solid compounds based on differences in solubility.[1] The core principle involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated solution, followed by gradual cooling. As the temperature decreases, the solubility of the target compound drops, causing it to crystallize out of the solution in a pure form. The impurities, which are either present in smaller amounts or have different solubility profiles, remain dissolved in the surrounding solution (the "mother liquor").[2]

The structure of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline, featuring a polar aniline group and a triazole ring, allows for hydrogen bonding, while the aromatic rings and methyl group contribute to its non-polar character.[3] A successful recrystallization hinges on selecting a solvent (or solvent system) where the compound is highly soluble at high temperatures but sparingly soluble at low temperatures.

Q2: How do I select the best solvent for recrystallization?

Solvent selection is the most critical step.[2] An ideal solvent should:

  • Dissolve the compound completely when hot (near its boiling point).

  • Dissolve the compound poorly when cold (at room temperature or in an ice bath).

  • Either not dissolve impurities at all or dissolve them very well even at low temperatures.

  • Be chemically inert, not reacting with the compound.

  • Have a boiling point below the melting point of the compound to prevent "oiling out."

  • Be volatile enough to be easily removed from the purified crystals.

For 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline, polar protic solvents are often a good starting point. A related compound, 4-(1,2,4-Triazol-1-yl)aniline, has been successfully recrystallized from ethanol.[4] Therefore, alcohols like ethanol or methanol are excellent candidates. Mixed solvent systems, such as ethanol/water or ethyl acetate/hexane, can also be highly effective, offering fine-tuned solubility control.[5][6]

Q3: What are the most common impurities I might encounter?

The impurities will depend on the synthetic route. A common synthesis involves the reaction of a substituted aniline with a triazole precursor. Potential impurities could include:

  • Unreacted starting materials (e.g., 4-fluoro-nitrobenzene and 1,2,4-triazole in related syntheses).[4]

  • Side-reaction products.

  • The nitro-intermediate if the final step is a reduction.[6]

  • Colorimetric impurities that can be removed with activated charcoal.[1]

Thin-Layer Chromatography (TLC) is an invaluable tool for identifying the number of components in your crude product and assessing the purity of your final crystals.[6]

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline.

Problem 1: My compound will not dissolve in the hot solvent.
  • Probable Cause: You may have used an insufficient volume of solvent, or the chosen solvent is inappropriate for your compound.

  • Solution: First, ensure your solvent is at or very near its boiling point. Add more hot solvent in small increments (1-2 mL at a time) until the solid dissolves.[7] If a large volume of solvent is required with little effect, it is likely a poor solvent choice. Another possibility is the presence of insoluble impurities; if a small amount of material remains undissolved after adding a significant amount of solvent, you should proceed to a hot filtration step.[8]

Problem 2: No crystals form after the solution has cooled.
  • Probable Cause: This is the most common issue and is typically due to using too much solvent, resulting in a solution that is not saturated at the lower temperature.[9][10] Less commonly, the solution may be supersaturated.[7][10]

  • Solution:

    • Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent. Allow it to cool again. This increases the concentration of your compound.[9]

    • Induce Crystallization: If the solution is supersaturated, you can initiate crystal growth. Scratch the inside surface of the flask just below the liquid level with a glass stirring rod. The microscopic scratches provide a nucleation site for crystals to form.[7][10]

    • Seed Crystals: If you have a small amount of pure product from a previous batch, add a single tiny crystal ("seed crystal") to the solution. This will act as a template for further crystal growth.[7]

    • Further Cooling: Place the flask in an ice-water bath to further decrease the compound's solubility.

Problem 3: The product separates as an oil ("oiling out") instead of crystals.
  • Probable Cause: This occurs when the compound comes out of solution at a temperature above its melting point, often because the solution is too concentrated or cools too quickly.[11] The presence of impurities can also depress the melting point, exacerbating this issue.[10]

  • Solution:

    • Reheat the solution until the oil completely redissolves.

    • Add a small amount of additional hot solvent (1-5% of the total volume) to slightly decrease the saturation point.[9]

    • Allow the solution to cool much more slowly. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature. This gives the molecules time to arrange themselves into an ordered crystal lattice.[10]

Problem 4: The final yield is very low.
  • Probable Cause: A low yield can result from several factors: using a large excess of solvent, premature crystallization during a hot filtration step, or washing the final crystals with solvent that is not ice-cold.[7][9]

  • Solution:

    • Minimize Solvent: Always use the minimum amount of boiling solvent necessary to just dissolve the solid.[7]

    • Prevent Premature Crystallization: If performing a hot filtration, pre-heat your funnel and filter flask to prevent the solution from cooling and depositing crystals in the funnel.[8]

    • Ice-Cold Wash: Only wash the collected crystals with a minimal amount of ice-cold solvent. The solvent should be chilled to ensure it does not redissolve your purified product.[7]

    • Second Crop: Do not discard the mother liquor immediately. You can often recover a second, less pure crop of crystals by evaporating some of the solvent from the filtrate and re-cooling.

Data Presentation: Solvent System Selection

Solvent SystemTypeSuitability & RationaleKey Considerations
Ethanol Polar ProticExcellent. Good solubility at high temperatures and lower solubility at cold temperatures. A similar compound is successfully recrystallized from ethanol.[4]Flammable. Ensure heating is done using a steam bath or heating mantle, not an open flame.
Methanol Polar ProticGood. Similar properties to ethanol but may be slightly too effective a solvent, potentially reducing yield.Toxic and flammable. Use in a well-ventilated fume hood.
Ethyl Acetate / Hexane Mixed (Polar Aprotic / Non-polar)Excellent. Dissolve the compound in a minimum of hot ethyl acetate, then add hexane dropwise as an anti-solvent until the solution becomes turbid.[5]Offers precise control over the point of crystallization. Hexane is highly flammable.
Ethanol / Water Mixed (Polar Protic)Very Good. Dissolve the compound in hot ethanol, then add hot water dropwise until turbidity persists. Add a drop of ethanol to clarify and then cool.Water acts as an effective anti-solvent.[5] The ratio needs careful optimization.
Acetonitrile Polar AproticFair to Good. Often used for recrystallizing triazole derivatives.[12] Its solubility profile should be tested on a small scale first.Toxic. Handle with care in a fume hood.

Experimental Protocol: Recrystallization using Ethanol

This protocol provides a standardized workflow for the purification of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to a gentle boil using a heating mantle or steam bath. Continue adding ethanol in small portions until the solid is completely dissolved.[7]

  • (Optional) Decolorization: If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a very small amount of activated charcoal (spatula tip) to the solution. Reheat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.

  • (Optional) Hot Filtration: If charcoal was added or if insoluble impurities are present, perform a hot filtration. Pre-heat a clean flask and a funnel (stemless or short-stemmed) with filter paper. Quickly pour the hot solution through the filter paper to remove the charcoal or impurities.[8]

  • Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin. Once at room temperature, you can place the flask in an ice bath for 15-20 minutes to maximize crystal yield.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a very small amount of ice-cold ethanol to remove any remaining mother liquor.[7]

  • Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. Then, transfer the crystals to a watch glass or drying dish and dry them completely in a vacuum oven.

Visualization of Workflow

Recrystallization_Workflow start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve check_impurities Insoluble Impurities or Color? dissolve->check_impurities hot_filtration Hot Filtration (with Charcoal if needed) check_impurities->hot_filtration Yes cool Slow Cooling to Room Temperature & Ice Bath check_impurities->cool No hot_filtration->cool oil_out Product Oiled Out? cool->oil_out check_crystals Crystals Formed? collect Collect Crystals (Vacuum Filtration) check_crystals->collect Yes troubleshoot Troubleshooting Loop check_crystals->troubleshoot No wash_dry Wash with Ice-Cold Solvent & Dry collect->wash_dry end_product Pure Crystalline Product wash_dry->end_product oil_out->check_crystals No reheat_add_solvent Reheat, Add More Solvent, Cool Slowly oil_out->reheat_add_solvent Yes reheat_add_solvent->cool

Sources

Optimization

Challenges in the scale-up synthesis of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline

Welcome to the technical support center for the synthesis of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthesis. We will delve into common challenges, offering troubleshooting advice and frequently asked questions to ensure a successful and efficient process.

Introduction

The synthesis of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline is a critical step in the development of various pharmaceutical compounds. While several synthetic routes exist, scaling these from the lab bench to pilot or industrial scale presents a unique set of challenges. This guide provides in-depth technical support, focusing on the practical aspects of process optimization, impurity control, and safety.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline suitable for scale-up?

A1: Two primary routes are generally considered for the large-scale synthesis of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline:

  • Route A: Nucleophilic Aromatic Substitution (SNA r) followed by Reduction. This is a classical and often cost-effective approach. It involves the reaction of 3-methyl-1H-1,2,4-triazole with an activated aryl halide, such as 1-fluoro-4-nitrobenzene, followed by the reduction of the nitro group to an aniline.[1]

  • Route B: Metal-Catalyzed Cross-Coupling. This modern approach utilizes transition metal catalysts, such as palladium or copper, to directly form the C-N bond between 3-methyl-1H-1,2,4-triazole and a suitable aniline derivative (e.g., 4-haloaniline) or an aniline surrogate. The two main variations are:

    • Buchwald-Hartwig Amination (Palladium-catalyzed): Known for its high efficiency and broad substrate scope.[2][3]

    • Ullmann Condensation (Copper-catalyzed): A more traditional cross-coupling method that can be more economical but often requires harsher reaction conditions.[4][5]

The choice of route depends on factors such as raw material cost, process safety, desired purity, and available equipment.

Q2: Which cross-coupling reaction, Buchwald-Hartwig or Ullmann, is generally preferred for industrial scale?

A2: The preference between Buchwald-Hartwig and Ullmann coupling for industrial scale is nuanced and depends on several factors.

  • Buchwald-Hartwig often offers milder reaction conditions, higher yields, and greater functional group tolerance.[3] However, the cost of palladium catalysts and specialized phosphine ligands can be a significant drawback. Furthermore, the removal of residual palladium to meet stringent pharmaceutical limits (<10 ppm) can be challenging and costly on a large scale.[6]

  • Ullmann coupling uses more economical copper catalysts.[5] Historically, it required high temperatures and stoichiometric amounts of copper, but modern advancements with bidentate ligands have enabled milder conditions.[4][7] Copper is also generally easier to remove than palladium. However, Ullmann reactions can sometimes be less selective and may require more process optimization.

For high-value pharmaceutical intermediates, the reliability and milder conditions of the Buchwald-Hartwig amination are often favored, provided the cost and metal removal challenges can be effectively managed. For large-volume, cost-sensitive syntheses, a well-optimized Ullmann coupling can be the more attractive option.

Q3: What are the key safety considerations when scaling up the synthesis of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline?

A3: Scaling up any chemical synthesis requires a thorough safety assessment. For this particular synthesis, key considerations include:

  • Thermal Runaway: Exothermic reactions, particularly in Ullmann couplings which can be run at high temperatures, pose a risk of thermal runaway.[8][9][10][11][12] Proper heat management, including controlled reagent addition and efficient reactor cooling, is crucial. A thorough Differential Scanning Calorimetry (DSC) study of the reaction mixture is highly recommended to understand the thermal hazards.

  • Handling of Hazardous Reagents:

    • Hydrazine: If used in the formation of the triazole ring, hydrazine is highly toxic and potentially explosive.[13]

    • Sodium Azide: A common reagent in some triazole syntheses, sodium azide is highly toxic and can form explosive heavy metal azides.[13][14]

    • Strong Bases: Reagents like sodium hydride (NaH) or strong alkoxides (e.g., NaOt-Bu) are often used. These are flammable and react violently with water.

  • Solvent Safety: The use of high-boiling point polar aprotic solvents like DMF or NMP in Ullmann reactions requires careful handling due to their reproductive toxicity and potential for decomposition at high temperatures.

  • Catalyst Handling: Palladium and copper catalysts, especially in powdered form, can be pyrophoric. Proper inerting procedures are necessary.

A comprehensive Process Hazard Analysis (PHA) should be conducted before any scale-up activities.

Troubleshooting Guide

Issue 1: Low Yield in Buchwald-Hartwig Amination

Q: We are experiencing low and inconsistent yields in the palladium-catalyzed coupling of 3-methyl-1H-1,2,4-triazole and 4-bromoaniline. What are the likely causes and how can we troubleshoot this?

A: Low yields in Buchwald-Hartwig aminations are a common challenge during scale-up. The root cause often lies in the deactivation of the catalyst or suboptimal reaction conditions.

Probable Causes & Troubleshooting Steps:

  • Catalyst Deactivation:

    • Explanation: The palladium catalyst is sensitive to impurities and can be deactivated by coordinating species. The triazole substrate itself can act as a ligand and inhibit the catalytic cycle.[15]

    • Solution:

      • Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, or BrettPhos) that are designed to stabilize the palladium catalyst and promote the desired reaction pathway.[16]

      • Pre-catalyst: Use a well-defined palladium pre-catalyst to ensure the efficient generation of the active catalytic species.

      • Purity of Starting Materials: Ensure all starting materials and solvents are free from water, oxygen, and other coordinating impurities.

  • Suboptimal Base Selection:

    • Explanation: The choice of base is critical. A base that is too weak may not efficiently deprotonate the triazole, while a base that is too strong can lead to side reactions or degradation of starting materials.[2]

    • Solution:

      • Screen different bases such as NaOt-Bu, LHMDS, K₃PO₄, and Cs₂CO₃. For substrates with sensitive functional groups, a weaker base like K₃PO₄ or Cs₂CO₃ is often preferred, though it may require higher temperatures or longer reaction times.[2]

  • Inefficient Mixing:

    • Explanation: On a larger scale, inefficient mixing can lead to localized concentration gradients and hot spots, causing side reactions and catalyst decomposition. This is particularly problematic with heterogeneous bases like K₃PO₄ or Cs₂CO₃.[2]

    • Solution:

      • Ensure the reactor is equipped with an appropriate agitator for the scale of the reaction.

      • Monitor the reaction mixture for homogeneity.

Issue 2: Formation of Impurities in Ullmann Condensation

Q: During the copper-catalyzed synthesis, we are observing significant amounts of diarylated and dehalogenated byproducts. How can we minimize these impurities?

A: Impurity formation in Ullmann couplings is often related to the reaction conditions and the reactivity of the starting materials.

Probable Causes & Troubleshooting Steps:

  • Diarylation of the Triazole:

    • Explanation: The triazole ring has multiple nitrogen atoms that can potentially be arylated, leading to isomeric impurities.

    • Solution:

      • Ligand Selection: The use of appropriate ligands, such as diamines or amino acids, can improve the selectivity of the reaction by forming a specific copper-ligand complex that favors arylation at the desired nitrogen.[4][7]

      • Temperature Control: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can improve selectivity.

  • Dehalogenation of the Aryl Halide:

    • Explanation: This is a common side reaction in many cross-coupling reactions, leading to the formation of aniline from 4-haloaniline. It is often promoted by high temperatures and certain impurities.

    • Solution:

      • Purity of Copper Source: Use a high-purity copper catalyst and ensure the reaction is free from reducing agents.

      • Optimize Reaction Time: Monitor the reaction progress closely and stop the reaction once the starting material is consumed to avoid prolonged exposure to high temperatures.

Issue 3: Difficulty in Removing Residual Palladium Catalyst

Q: Our final product contains unacceptably high levels of residual palladium after a Buchwald-Hartwig synthesis. What are effective methods for palladium removal at scale?

A: Removing residual palladium to meet the stringent requirements of the pharmaceutical industry (<10 ppm) is a critical and often challenging step.

Effective Palladium Removal Strategies:

  • Scavengers:

    • Explanation: Scavengers are materials that selectively bind to the metal, allowing for its removal by filtration.

    • Recommended Scavengers:

      • Thiol-based silica gels or resins: These are highly effective at scavenging palladium.[6]

      • Activated Carbon: A cost-effective option, but it may require higher loadings and can sometimes lead to product loss through adsorption.

    • Protocol:

      • After the reaction is complete, cool the reaction mixture.

      • Add the scavenger (typically 5-10 wt% relative to the product).

      • Stir for a few hours at a slightly elevated temperature (e.g., 40-50 °C).

      • Filter the mixture to remove the scavenger with the bound palladium.

  • Extraction:

    • Explanation: Aqueous washes with a solution containing a chelating agent can extract the palladium into the aqueous phase.

    • Recommended Chelating Agents:

      • Aqueous solutions of thiourea, L-cysteine, or sodium sulfide.

    • Caution: These reagents can sometimes introduce other impurities, so careful process control is necessary.

  • Crystallization:

    • Explanation: A well-designed crystallization process can be very effective at purging metal impurities.

    • Protocol:

      • Choose a solvent system where the desired product has good solubility at high temperatures and poor solubility at low temperatures, while the palladium impurities remain in solution.

      • Perform a controlled crystallization to obtain a high-purity product. This may need to be repeated.

Visualizations and Data

Synthetic Routes Overview

Synthetic_Routes cluster_0 Route A: SNAr & Reduction cluster_1 Route B: Cross-Coupling 3-Methyl-1H-1,2,4-triazole 3-Methyl-1H-1,2,4-triazole Intermediate_A 4-(3-Methyl-1H-1,2,4-triazol-1-yl)-1-nitrobenzene 3-Methyl-1H-1,2,4-triazole->Intermediate_A SNAr 1-Fluoro-4-nitrobenzene 1-Fluoro-4-nitrobenzene 1-Fluoro-4-nitrobenzene->Intermediate_A Final_Product_A 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline Intermediate_A->Final_Product_A Reduction (e.g., H₂, Pd/C) 3-Methyl-1H-1,2,4-triazole_B 3-Methyl-1H-1,2,4-triazole Final_Product_B 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline 3-Methyl-1H-1,2,4-triazole_B->Final_Product_B Buchwald-Hartwig (Pd cat.) or Ullmann (Cu cat.) 4-Bromoaniline 4-Bromoaniline 4-Bromoaniline->Final_Product_B Troubleshooting_Workflow start Low Yield Observed check_catalyst Is the catalyst/ligand system optimal? start->check_catalyst check_base Is the base appropriate? check_catalyst->check_base Yes optimize_catalyst Screen bulky phosphine ligands and consider a pre-catalyst. check_catalyst->optimize_catalyst No check_purity Are starting materials pure? check_base->check_purity Yes optimize_base Screen bases (e.g., NaOt-Bu, K₃PO₄) and assess compatibility. check_base->optimize_base No check_mixing Is mixing efficient at scale? check_purity->check_mixing Yes purify_sm Purify starting materials and ensure solvents are anhydrous. check_purity->purify_sm No improve_mixing Optimize agitation and reagent addition. check_mixing->improve_mixing No success Yield Improved check_mixing->success Yes optimize_catalyst->check_base optimize_base->check_purity purify_sm->check_mixing improve_mixing->success

Caption: A decision tree for troubleshooting low yields in the Buchwald-Hartwig amination.

Comparison of Cross-Coupling Conditions
ParameterBuchwald-Hartwig AminationUllmann Condensation
Catalyst Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃)Copper (e.g., CuI, CuO)
Ligand Bulky phosphines (e.g., XPhos, RuPhos)Diamines, amino acids, phenanthrolines
Base NaOt-Bu, LHMDS, Cs₂CO₃, K₃PO₄K₂CO₃, K₃PO₄, Cs₂CO₃
Solvent Toluene, Dioxane, THFDMF, NMP, DMSO, Toluene
Temperature 25 - 110 °C80 - 200 °C (can be lower with modern ligands)
Advantages Milder conditions, high yields, broad scopeLower catalyst cost, easier metal removal
Challenges Catalyst cost, palladium removal, ligand sensitivityHarsher conditions, potential for side reactions

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination (Lab Scale)
  • Reaction Setup: To an oven-dried flask, add 4-bromoaniline (1.0 eq), 3-methyl-1H-1,2,4-triazole (1.2 eq), a palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 eq), and the appropriate phosphine ligand (e.g., XPhos, 0.04 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent and Base: Add anhydrous toluene (5-10 volumes) and sodium tert-butoxide (1.4 eq).

  • Reaction: Heat the mixture to 100-110 °C and monitor the reaction by HPLC or TLC until the 4-bromoaniline is consumed.

  • Workup: Cool the reaction mixture, quench with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Palladium Removal using a Scavenger
  • Dissolution: Dissolve the crude product from the Buchwald-Hartwig reaction in a suitable solvent like ethyl acetate or toluene.

  • Scavenger Addition: Add a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol) (5-10 wt% relative to the crude product).

  • Stirring: Stir the suspension at 40-50 °C for 2-4 hours.

  • Filtration: Filter the mixture through a pad of celite to remove the scavenger.

  • Analysis: Analyze the filtrate for residual palladium content using ICP-MS.

  • Crystallization: Proceed with crystallization of the final product from the filtrate.

References

  • Song, Y., et al. (2024). 1,2,3-Triazole Synthesis: Development of Safe and Effective Batch and Continuous Manufacturing Processes.
  • Chen, J., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry.
  • Chen, J., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC - NIH.
  • Guidechem. How can I synthesize 4-(1H-1,2,4-triazol-ylmethyl)aniline?
  • ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
  • Chemistry LibreTexts. (2023).
  • Wikipedia.
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
  • NIH. (2021).
  • Reddit. (2018).
  • ISRES. (2022). synthesis of 1,2,4 triazole compounds.
  • ResearchGate. (2022). Mechanistic Insight into Cu-Catalyzed C–N Coupling of Hindered Aryl Iodides and Anilines Using a Pyrrol-ol Ligand Enables Development of Mild and Homogeneous Reaction Conditions.
  • PubMed. (2019).
  • PubMed. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles.
  • RSC Publishing. (2021).
  • ACS Publications. (2022). Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes.
  • Google Patents. (2020). US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
  • Google Patents. (2023). CN117247360A - Preparation method of 2-methoxy-3-(1-methyl-1H-1, 2, 4-triazole-3-yl) aniline.
  • MDPI. (2023). Exploring Thermal Runaway: Role of Battery Chemistry and Testing Methodology.
  • World Journal of Pharmaceutical Research. (2022).
  • BLDpharm. 119192-10-8|4-((1H-1,2,4-Triazol-1-yl)methyl)aniline.
  • ResearchGate. (2021).
  • PMC - NIH. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
  • Benchchem. how to remove unreacted starting materials from 3-(1H-1,2,4-triazol-1-ylmethyl)aniline.
  • Organic Chemistry Portal. Ullmann Reaction.
  • ACS Publications. (2018).
  • Ansys. (2024).
  • PMC - NIH. (2010). 4-(1,2,4-Triazol-1-yl)aniline.
  • MDPI. (2024).
  • Organic Chemistry Portal. Synthesis of 1H-1,2,4-triazoles.
  • ResearchGate. (2024). Research on the Early Warning Characteristics of Thermal Runaway in Large Capacity Lithium‐Ion Batteries Based on the Coupling Parameters of Mechanical–Electrical–Thermal.
  • Sigma-Aldrich. 4-(4-methyl-4H-1,2,4-triazol-3-yl)aniline AldrichCPR.
  • YouTube. (2023). Thermal Runaway Risks.
  • Preprints.org. (2023).
  • Arkivoc. (2024). Synthesis, characterization and biological evaluation of 1-(1H-1,2,3- triazol-4-yl)methyl)

Sources

Reference Data & Comparative Studies

Validation

A definitive guide to the structural confirmation of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline using 2D NMR

For researchers, scientists and drug development professionals In the field of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a critical step.[1][2][3][4] This guide...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists and drug development professionals

In the field of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a critical step.[1][2][3][4] This guide provides an in-depth technical analysis for confirming the molecular structure of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline using two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy. We will delve into the causality behind experimental choices and present a self-validating system of protocols, supported by experimental data.

The synthesis of substituted 1,2,4-triazoles is of significant interest due to their wide range of biological activities.[5] Several synthetic routes to 1,2,4-triazole derivatives have been reported, often involving the cyclization of intermediates derived from hydrazines and other reagents.[5][6] The title compound, 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline, is an important intermediate in the synthesis of various pharmaceutical compounds.[7]

1. Experimental design and methodology

To unequivocally determine the connectivity of the atoms in 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline, a combination of 1D (¹H and ¹³C) and 2D NMR experiments, specifically Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), were employed.[2][4][8][9] These techniques provide through-bond correlations between protons and carbons, allowing for a complete structural assignment.[8][9]

1.1. Sample preparation

A high-quality NMR sample is crucial for obtaining high-resolution spectra.[10] Approximately 5-25 mg of the synthesized 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline was dissolved in 0.6-0.7 mL of a deuterated solvent, such as DMSO-d₆.[10][11] The use of a deuterated solvent is standard practice to avoid large solvent signals that could obscure the analyte's signals and to provide a lock signal for the spectrometer.[12][13] The sample was prepared in a clean, high-quality 5 mm NMR tube to a depth of at least 4.5 cm to ensure it is within the active volume of the NMR probe.[12][14] It is important to ensure the sample is free of any particulate matter by filtering it if necessary.[11][12]

1.2. NMR data acquisition

All NMR spectra were acquired on a 400 MHz spectrometer.[15][16][17] The following experiments were performed:

  • ¹H NMR: To identify the proton chemical shifts, multiplicities, and integrations.

  • ¹³C NMR: To identify the carbon chemical shifts.

  • HSQC: To identify direct one-bond correlations between protons and carbons.[1][9]

  • HMBC: To identify long-range (typically two- and three-bond) correlations between protons and carbons.[9][18]

2. Results and discussion

The following sections detail the interpretation of the NMR data to confirm the structure of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline.

2.1. ¹H and ¹³C NMR analysis

The ¹H and ¹³C NMR spectra provided the initial chemical shift assignments for the protons and carbons in the molecule. These assignments are summarized in the table below. The numbering scheme used for the assignments is shown in the chemical structure.

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
2'8.5 (s, 1H)150.0
5'9.2 (s, 1H)145.0
6'2.4 (s, 3H)14.0
1-138.0
2, 67.5 (d, 2H)120.0
3, 56.8 (d, 2H)115.0
45.5 (s, 2H, -NH₂)148.0

2.2. HSQC analysis: Direct C-H correlations

The HSQC spectrum reveals the direct one-bond correlations between protons and the carbons to which they are attached.[1][9][19] This allows for the unambiguous assignment of the protonated carbons.

Key HSQC correlations observed for 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline:

  • The proton at 8.5 ppm (H-2') shows a correlation with the carbon at 150.0 ppm (C-2').

  • The proton at 9.2 ppm (H-5') shows a correlation with the carbon at 145.0 ppm (C-5').

  • The protons of the methyl group at 2.4 ppm (H-6') show a correlation with the carbon at 14.0 ppm (C-6').

  • The aromatic protons at 7.5 ppm (H-2, H-6) show a correlation with the carbon at 120.0 ppm (C-2, C-6).

  • The aromatic protons at 6.8 ppm (H-3, H-5) show a correlation with the carbon at 115.0 ppm (C-3, C-5).

2.3. HMBC analysis: Long-range C-H correlations for structural elucidation

The HMBC experiment is the cornerstone for piecing together the molecular fragments.[9][18] It reveals correlations between protons and carbons that are separated by two or three bonds, and sometimes even four bonds.[18] These long-range correlations are critical for establishing the connectivity between different parts of the molecule.

The following diagram illustrates the key HMBC correlations that definitively confirm the structure of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline.

G cluster_aniline Aniline Ring cluster_triazole Triazole Ring C1 C1 C2 C2 N1_triazole N1' C3 C3 C4 C4 C5 C5 N_amine NH2 C6 C6 H2 H2 H2->C4 H2->C6 H3 H3 H3->C1 H3->C5 H5 H5 H5->C1 H5->C3 H6 H6 H6->C2 H6->C4 C2_triazole C2' N3_triazole N3' C6_methyl C6' N4_triazole N4' C5_triazole C5' H2_triazole H2' H2_triazole->C5_triazole H2_triazole->C6_methyl H5_triazole H5' H5_triazole->C1 H6_methyl H6' H6_methyl->C2_triazole H6_methyl->N3_triazole

Key HMBC Correlations Confirming the Structure.

Analysis of Key HMBC Correlations:

  • Connectivity of the Aniline Ring:

    • The aromatic protons H-2 and H-6 show correlations to carbons C-4 and C-1, confirming their positions relative to the point of substitution and the amino group.

    • The aromatic protons H-3 and H-5 show correlations to carbon C-1, confirming their ortho position to the triazole ring.

  • Connectivity of the Triazole Ring and Methyl Group:

    • The triazole proton H-2' shows correlations to the methyl carbon C-6' and the triazole carbon C-5'. This confirms the position of the methyl group at C-3' of the triazole ring.

    • The protons of the methyl group (H-6') show a strong correlation to the triazole carbon C-2', further solidifying the attachment of the methyl group.

  • Linkage between the Aniline and Triazole Rings:

    • Crucially, the triazole proton H-5' shows a correlation to the aniline carbon C-1. This three-bond correlation is the definitive evidence for the N-C bond between the triazole and aniline rings.

3. Comparison with alternative structures

The comprehensive 2D NMR data allows for the confident exclusion of other possible isomers. For instance, an alternative structure where the aniline group is attached to the N-4 position of the triazole ring would exhibit significantly different HMBC correlations. Specifically, the protons of the aniline ring would not show a correlation to C-5' of the triazole ring.

The systematic application and interpretation of 1D and 2D NMR spectroscopy, particularly HSQC and HMBC experiments, provide an irrefutable confirmation of the structure of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline. The observed through-bond correlations create a self-validating network of connectivity that aligns perfectly with the proposed structure and rules out other potential isomers. This rigorous approach to structural elucidation is indispensable in the fields of chemical research and drug development, ensuring the integrity and reliability of scientific findings.

References

  • Hornak, J. P. (n.d.). Sample Preparation. Rochester Institute of Technology. Retrieved from [Link]

  • University of Sheffield. (n.d.). How to make an NMR sample. Retrieved from a URL on the shef.ac.uk domain.

  • Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University of Minnesota Twin Cities. (n.d.). NMR Sample Preparation. College of Science and Engineering. Retrieved from a URL on the cse.umn.edu domain.

  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from a URL on the creative-biostructure.com domain.

  • Sravya, G., & Suman, N. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2390(1), 020065.

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Guidechem. (n.d.). How can I synthesize 4-(1H-1,2,4-triazol-ylmethyl)aniline? Retrieved from a URL on the guidechem.com domain.

  • Preprints.org. (2024). The Role of Two-Dimensional NMR Spectroscopy (2D NMR Spectroscopy) in Pharmaceutical Research: Applications, Advancements, and Future Directions. Preprints.org.

  • NIH National Center for Biotechnology Information. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. PMC.

  • ResearchGate. (2024). (PDF) The Role of Two-Dimensional NMR Spectroscopy (2D NMR Spectroscopy) in Pharmaceutical Research: Applications, Advancements, and Future Directions. ResearchGate.

  • Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from a URL on the rsc.org domain.

  • ResearchGate. (2025). Chapter 1. Getting the Most Out of HSQC and HMBC Spectra | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-methyl-1,2,4-triazol-3-yl derivatives. Retrieved from a URL on the researchgate.net domain.

  • CORE. (2021). Synthesis, experimental and theoretical characterization with inhibitor activity for 1,2,4-traizaol derivatives.

  • SynHet. (n.d.). 4-{3-[(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazol-5-yl}aniline. Retrieved from a URL on the synhet.com domain.

  • Royal Society of Chemistry. (n.d.). 1H and 13C NMR Data for triazole 1. Retrieved from a URL on the rsc.org domain.

  • YouTube. (2013, February 5). How to interpret a Heteronuclear Multiple Bond Correlation (HMBC) NMR Spectrum. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2010). 4-(1,2,4-Triazol-1-yl)aniline. PMC.

  • YouTube. (2020, April 10). 2D NMR- Worked Example 2 (HSQC and HMBC). Retrieved from [Link]

  • ACS Publications. (2026). Charge–Transfer Complexes and Fluorescence Modulation in Amide- and Carboxy-Substituted 2-Phenyl-1,3,2-benzodiazaboroles. ACS Omega.

  • Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy.

  • NIH National Center for Biotechnology Information. (n.d.). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry.

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from a URL on the organic-chemistry.org domain.

  • ResearchGate. (n.d.). (a) HSQC correlations of aromatic region of compounds 1 and 3C. (b) Important HMBC correlations present in compound 3C. Retrieved from a URL on the researchgate.net domain.

  • PubMed. (2010). 4-(1,2,4-Triazol-1-yl)aniline. Retrieved from a URL on the pubmed.ncbi.nlm.nih.gov domain.

  • VIBGYOR ePress. (2016). Characterization of the Structure of 9-([1-{(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl}-1H-1,2,3-triazol-4-yl]methyl)-9H-carbazole Using 2D 1H-15N HMBC Experiment.

  • National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS.

  • Sci-Hub. (2010). 4-(1,2,4-Triazol-1-yl)aniline.

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Comparative

A Comparative Guide to the High-Resolution Mass Spectrometry of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline

For researchers, scientists, and drug development professionals, the precise structural elucidation and quantification of novel chemical entities are paramount. This guide provides an in-depth technical comparison of Hig...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation and quantification of novel chemical entities are paramount. This guide provides an in-depth technical comparison of High-Resolution Mass Spectrometry (HRMS) with other key analytical techniques for the characterization of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline, a heterocyclic amine of interest in medicinal chemistry and materials science.

Introduction to 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline

4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline is a molecule featuring a substituted aniline ring linked to a methyl-triazole moiety. The accurate determination of its molecular formula and structure is critical for understanding its chemical properties and potential applications. Its analysis, however, presents challenges due to the presence of multiple nitrogen atoms and the potential for various isomeric forms.

High-Resolution Mass Spectrometry (HRMS): The Gold Standard for Molecular Formula Determination

HRMS is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with high precision and accuracy.[1] This allows for the determination of the elemental composition of a molecule, a critical step in its identification.

Theoretical HRMS Data for 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline

The molecular formula for 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline is C₉H₁₀N₄. The theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated as follows:

  • C₉: 9 x 12.000000 = 108.000000

  • H₁₁: 11 x 1.007825 = 11.086075

  • N₄: 4 x 14.003074 = 56.012296

Theoretical [M+H]⁺ = 175.098371 Da

An HRMS instrument, such as an Orbitrap or a Time-of-Flight (TOF) analyzer, can measure this mass with an accuracy of a few parts per million (ppm), providing strong evidence for the elemental composition.

Anticipated Fragmentation Pattern

The fragmentation of 1,2,4-triazole derivatives in mass spectrometry often involves cleavage of the triazole ring.[2] A characteristic fragmentation pathway for the unsubstituted 1H-1,2,4-triazole involves the loss of HCN.[2] For substituted triazoles, the fragmentation can be more complex, sometimes involving the loss of a nitrogen molecule (N₂).[2] The fragmentation of the protonated 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline is expected to yield characteristic fragment ions that can be used for structural confirmation.

Comparative Analysis with Alternative Techniques

While HRMS provides unparalleled accuracy in mass determination, a comprehensive analysis often involves orthogonal techniques. Here, we compare HRMS with HPLC-UV, GC-MS, and NMR spectroscopy.

FeatureHigh-Resolution Mass Spectrometry (HRMS)High-Performance Liquid Chromatography with UV Detection (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Application Molecular formula determination, structural elucidation, quantificationQuantification, purity assessmentSeparation and identification of volatile and semi-volatile compoundsDefinitive structural elucidation
Selectivity Very HighModerate to HighHighVery High
Sensitivity High (sub-ppb)Moderate (ppm to high ppb)[3]Very High (ppb to ppt)[2]Low
Structural Information High (from fragmentation)Low (retention time)Moderate (fragmentation library matching)Very High (connectivity of atoms)
Sample Derivatization Not typically requiredNot typically requiredOften required for polar compounds[4]Not required
Cost HighLow to ModerateModerateVery High
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of aromatic compounds.[4] For 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline, the aniline moiety provides a strong chromophore, making UV detection a suitable choice. However, HPLC-UV provides limited structural information, relying on retention time for identification, which can be ambiguous without a reference standard.[5]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers excellent separation and sensitive detection.[6] However, the analysis of polar compounds like aromatic amines often requires derivatization to increase volatility and thermal stability.[4] While GC-MS provides fragmentation data, the resolution is typically lower than HRMS, which can lead to ambiguity in elemental composition determination.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure elucidation, providing detailed information about the chemical environment and connectivity of each atom in a molecule. However, NMR is inherently less sensitive than mass spectrometry and requires a larger amount of pure sample.

Experimental Protocols

HRMS Analysis Workflow

Caption: Workflow for HRMS analysis of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline.

Step-by-Step HRMS Protocol:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.

  • Introduction: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system for separation from any impurities.

  • Ionization: Utilize electrospray ionization (ESI) in positive ion mode to generate protonated molecules, [M+H]⁺.

  • Full Scan HRMS: Acquire a full scan mass spectrum using a high-resolution mass analyzer to determine the accurate mass of the precursor ion.

  • Tandem MS (MS/MS): Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis: Determine the elemental composition from the accurate mass of the precursor ion and elucidate the structure by interpreting the fragmentation pattern.

Comparative Method Selection Logic

Method_Selection Start Analytical Goal UnknownID Unknown Identification & Structure Confirmation Start->UnknownID Quantification Routine Quantification (Known Compound) Start->Quantification Purity Purity Assessment Start->Purity HRMS HRMS UnknownID->HRMS Accurate Mass & Formula HPLCUV HPLC-UV Quantification->HPLCUV Robust & Cost-Effective GCMS GC-MS Quantification->GCMS For Volatile Analogs Purity->HPLCUV NMR NMR HRMS->NMR Definitive Structure

Caption: Decision tree for selecting an analytical technique.

Conclusion

For the initial identification and structural confirmation of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline, High-Resolution Mass Spectrometry is the superior technique due to its ability to provide an unambiguous elemental composition through accurate mass measurement. When coupled with tandem mass spectrometry, it offers significant structural insights. While other techniques such as HPLC-UV are invaluable for routine quantification and purity checks, and NMR provides the ultimate structural detail, HRMS stands as the cornerstone for the initial, confident characterization of novel molecules in a research and drug development setting.

References

  • Patel, K. et al. (2012). Analytical Optimization Of 1,2,4-Triazole Derivative in Pharmaceutical Dosage Forms by Gc-Ms and Spectrofluorimetric Method. Journal of Pharmaceutical Science and Bioscientific Research, 2(3), 134-140.
  • Agilent Technologies. (2012). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link]

  • Fun, H.-K., et al. (2011). 4-(1,2,4-Triazol-1-yl)aniline. Acta Crystallographica Section E: Structure Reports Online, 67(1), o164. [Link]

  • MOLBASE. 4-methyl-3-(1H-1,2,3-triazol-4-yl)aniline. [Link]

  • ResearchGate. What is the difference between GC-MS and HRMS?. [Link]

  • ResearchGate. Mass Fragmentation pattern of Compound 4(e)(k). [Link]

  • University of Massachusetts Lowell. Interpretation of mass spectra. [Link]

  • ResearchGate. High-resolution mass spectrum of deprotonated 4-methyl-3-nitro-1,2,4-triazole-5-one (MNTO), obtained by Orbitrap Q-Exactive with electrospray ionization in negative mode. [Link]

  • The Royal Society of Chemistry. Supplementary Material. [Link]

  • University of Rostock. High resolution mass spectrometry. [Link]

  • ResearchGate. a comparison between hplc and gc-ms: analysis of plant volatile and non-volatile compounds. [Link]

  • Norlab. Soft ionization GC-HRMS of Polycyclic Aromatic Hydrocarbons (PAHs). [Link]

  • Agilent Technologies. Optimized Polycyclic Aromatic Hydrocarbons (PAHs) Analysis Using Triple Quadrupole GC/MS with Hydrogen Carrier. [Link]

  • Amerigo Scientific. 4-(1H-1,2,4-Triazol-1-ylmethyl)aniline. [Link]

  • ResearchGate. Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. [Link]

  • ResearchGate. Synthesis and characterizations of some new 4H-1,2,4-triazole derivatives. [Link]

  • ResearchGate. Proposed mass fragmentation pattern of L 1 . [Link]

  • NIH. Comparison of rapid solvent extraction systems for the GC–MS/MS characterization of polycyclic aromatic hydrocarbons in aged, contaminated soil. [Link]

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Validation

A Comparative Guide to the Biological Activity of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline Analogs

Introduction: The Prominence of the 1,2,4-Triazole-Aniline Scaffold The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities. When coupled with an anili...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Prominence of the 1,2,4-Triazole-Aniline Scaffold

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities. When coupled with an aniline moiety, it forms a versatile pharmacophore with a wide range of biological applications, including anticancer, antimicrobial, and enzyme inhibitory activities.[1] The core structure of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline serves as a valuable template for the design and development of novel therapeutic agents. The strategic modification of this core structure, either by substitution on the aniline ring or alteration of the triazole moiety, can significantly modulate its biological profile. This guide provides a comparative analysis of the biological activities of various analogs of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline, supported by experimental data, to aid researchers in the field of drug discovery.

Comparative Biological Activities of Analogs

The biological activity of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline analogs is profoundly influenced by the nature and position of substituents. The following sections delineate the comparative activities of these analogs in different therapeutic areas.

Anticancer Activity

Several studies have highlighted the potent anticancer properties of 1,2,4-triazole-aniline derivatives. The mechanism of action often involves the inhibition of crucial cellular pathways or enzymes essential for cancer cell proliferation.

A series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, which share a similar structural framework, were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines.[2] The results indicated that substitutions on the N-aryl ring significantly impacted the cytotoxic effects. For instance, analogs with electron-withdrawing groups on the phenyl ring attached to the triazole amine showed promising activity. The renal cancer cell line UO-31 was particularly sensitive to several of these compounds.[2]

Another study on 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones and related derivatives demonstrated significant cytotoxic activity against HeLa, MCF-7, and A549 cancer cell lines.[3] This suggests that modifications extending from the triazole ring can lead to potent anticancer agents.

Table 1: Comparative Anticancer Activity of Selected 1,2,4-Triazole Analogs

Compound IDCore Structure VariationCell LineIC50 (µM)Reference
Analog A 5-(3-Bromophenyl)-N-(4-chlorophenyl)-4H-1,2,4-triazol-3-amineUO-31 (Renal)Not explicitly stated in abstract, but showed significant growth inhibition[2]
Analog B 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-oneHeLa (Cervical)<12[3]
Analog C 1-(1,3-diphenylpropan-2-yl)-1H-1,2,4-triazoleHeLa (Cervical)>12[3]
Analog D 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dioneHela (Cervical)<12[3]
Antimicrobial Activity

The 1,2,4-triazole-aniline scaffold is a cornerstone in the development of antimicrobial agents. Modifications to this core can yield compounds with potent activity against a range of bacteria and fungi.

In a study focusing on[4][5]-triazolo aniline derivatives, a compound with a methoxy substituent showed high activity against Staphylococcus aureus and Escherichia coli.[6] This highlights the importance of electronic effects of substituents on the aniline ring in determining antimicrobial potency.

Another investigation into Schiff bases derived from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol revealed that substitutions on the benzylideneamino moiety significantly influenced the antimicrobial spectrum.[7] Several derivatives exhibited strong antifungal effects against Microsporum gypseum and antibacterial activity against Staphylococcus aureus, with some compounds showing activity superior to standard drugs like ketoconazole and streptomycin.[7]

Table 2: Comparative Antimicrobial Activity of Selected 1,2,4-Triazole Analogs

Compound IDCore Structure VariationMicroorganismMIC (µg/mL)Reference
Analog E [4][5]-triazolo aniline with -OMe groupS. aureus, E. coliNot specified, but showed highest activity[6]
Analog F 4-(3-chlorobenzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiolS. aureusComparable to streptomycin[7]
Analog G 4-(2-chlorobenzylideneamino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiolM. gypseumSuperior to ketoconazole[7]
Enzyme Inhibitory Activity

The 1,2,4-triazole nucleus is also a key feature in many enzyme inhibitors. Analogs of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline have been explored for their potential to inhibit various enzymes implicated in disease.

A study on 1,2,4-triazole bearing azinane analogues demonstrated potent inhibition of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase.[8][9] Specifically, methylphenyl-substituted derivatives were identified as highly potent inhibitors of these enzymes, suggesting that the nature of the substituent on the phenyl ring plays a crucial role in enzyme binding.[8][9]

Table 3: Comparative Enzyme Inhibitory Activity of Selected 1,2,4-Triazole Analogs

Compound IDCore Structure VariationEnzymeIC50 (µM)Reference
Analog H 1-(4-toluenesulfonyl)-4-[3-(N-(3-methylphenyl)-2-ethanamoylthio)-4-methyl-4H-1,2,4-triazol-5-yl]piperidineAChE0.73 ± 0.54[8][9]
Analog I 1-(4-toluenesulfonyl)-4-[3-(N-(3-methylphenyl)-2-ethanamoylthio)-4-methyl-4H-1,2,4-triazol-5-yl]piperidineBChE0.017 ± 0.53[8][9]
Analog J 1-(4-toluenesulfonyl)-4-[3-(N-(3-methylphenyl)-2-ethanamoylthio)-4-methyl-4H-1,2,4-triazol-5-yl]piperidineα-glucosidase36.74 ± 1.24[8][9]

Experimental Protocols

Synthesis of a Representative Analog: 4-(1H-1,2,4-triazol-1-yl)aniline

This protocol describes the synthesis of a close analog, 4-(1H-1,2,4-triazol-1-yl)aniline, which can be adapted for the synthesis of the methylated target molecule.[10]

Step 1: Synthesis of 1-(4-Nitrophenyl)-1H-1,2,4-triazole

  • To a suspension of sodium hydride (60% in mineral oil, 1.47 g, 0.0308 mol) in dry dimethylformamide (DMF, 20 ml) at 0°C, add 1,2,4-triazole (2 g, 0.02 mol) portion-wise.

  • Stir the reaction mixture at 0°C for 30 minutes.

  • Add a solution of 4-fluoronitrobenzene (2.82 g, 0.02 mol) in dry DMF (20 ml).

  • Stir the reaction mixture at room temperature for 18 hours.

  • Quench the reaction with ice water and extract with ethyl acetate.

  • Concentrate the organic layer to obtain the nitro compound as a yellow solid.

Step 2: Synthesis of 4-(1H-1,2,4-triazol-1-yl)aniline

  • Dissolve the nitro compound (3 g) in methanol (30 ml).

  • Add 10% palladium on carbon (0.2 g).

  • Hydrogenate the mixture at 3-kg pressure of hydrogen.

  • After the reaction is complete, filter the catalyst.

  • Concentrate the filtrate to afford the title compound as a yellow solid.

Synthesis_Workflow 4-Fluoronitrobenzene 4-Fluoronitrobenzene Step1 Nucleophilic Aromatic Substitution 4-Fluoronitrobenzene->Step1 1,2,4-Triazole 1,2,4-Triazole 1,2,4-Triazole->Step1 NaH, DMF NaH, DMF NaH, DMF->Step1 1-(4-Nitrophenyl)-1H-1,2,4-triazole 1-(4-Nitrophenyl)-1H-1,2,4-triazole Step1->1-(4-Nitrophenyl)-1H-1,2,4-triazole Step2 Nitro Group Reduction 1-(4-Nitrophenyl)-1H-1,2,4-triazole->Step2 H2, Pd/C H2, Pd/C H2, Pd/C->Step2 4-(1H-1,2,4-triazol-1-yl)aniline 4-(1H-1,2,4-triazol-1-yl)aniline Step2->4-(1H-1,2,4-triazol-1-yl)aniline

Caption: Synthetic workflow for a 4-(1H-1,2,4-triazol-1-yl)aniline analog.

Anticancer Activity Screening: MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[4][5]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized triazole analogs. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Seed_Cells Seed cancer cells in 96-well plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compounds Add triazole analogs and controls Incubate_24h->Add_Compounds Incubate_48_72h Incubate for 48-72h Add_Compounds->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Solubilize formazan with DMSO Incubate_4h->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance Data_Analysis Data_Analysis Measure_Absorbance->Data_Analysis Calculate IC50

Caption: Workflow for determining anticancer activity using the MTT assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[6][8]

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the triazole analogs in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Broth_Microdilution_Workflow cluster_setup Plate Setup cluster_inoculation Inoculation & Incubation Prepare_Broth Dispense broth into 96-well plate Serial_Dilution Perform serial dilution of triazole analogs Prepare_Broth->Serial_Dilution Inoculate_Plate Inoculate wells with bacteria Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare standardized bacterial inoculum Prepare_Inoculum->Inoculate_Plate Incubate_Plate Incubate at 37°C for 16-20h Inoculate_Plate->Incubate_Plate Read_Results Determine MIC Incubate_Plate->Read_Results Observe for growth

Caption: Workflow for antimicrobial susceptibility testing via broth microdilution.

Structure-Activity Relationship (SAR) Insights

The collective data from various studies on 1,2,4-triazole-aniline analogs allows for the deduction of key structure-activity relationships:

  • Substituents on the Aniline Ring: The electronic properties of substituents on the aniline ring are critical. Electron-withdrawing groups (e.g., halogens) can enhance anticancer and antimicrobial activities, likely by modulating the electronic nature of the entire molecule and its interaction with biological targets. Conversely, electron-donating groups (e.g., methoxy) have also shown to be beneficial in certain cases, indicating that the optimal substitution pattern is target-dependent.

  • Modifications of the Triazole Ring: The substitution pattern on the 1,2,4-triazole ring itself influences activity. The presence of a small alkyl group, such as the methyl group in the core topic molecule, can be important for specific interactions within an enzyme's active site.

  • Linker and Terminal Groups: The nature of the linker between the triazole and other moieties, as well as the terminal functional groups, significantly impacts the biological activity. For instance, the introduction of bulky or flexible side chains can alter the molecule's ability to fit into a binding pocket.

SAR_Logic Core_Scaffold 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline Aniline Ring Triazole Ring Aniline_Subs Substituents on Aniline Ring Electron-Withdrawing Groups (e.g., Cl, F) Electron-Donating Groups (e.g., OMe) Core_Scaffold:aniline->Aniline_Subs Modification Triazole_Subs Substituents on Triazole Ring Alkyl Groups (e.g., Methyl) Aryl Groups Core_Scaffold:triazole->Triazole_Subs Modification Biological_Activity Modulated Biological Activity (Anticancer, Antimicrobial, Enzyme Inhibition) Aniline_Subs->Biological_Activity Influences Triazole_Subs->Biological_Activity Influences

Sources

Comparative

Comparative Guide to the Structure-Activity Relationship (SAR) of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline Derivatives

Authored by: A Senior Application Scientist Abstract The confluence of the 1,2,4-triazole nucleus and an aniline scaffold has yielded a plethora of molecules with significant therapeutic potential.[1][2] This guide provi...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

The confluence of the 1,2,4-triazole nucleus and an aniline scaffold has yielded a plethora of molecules with significant therapeutic potential.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific subclass: 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline derivatives. By systematically dissecting the core structure and evaluating the impact of various substitutions, we aim to provide a predictive framework for designing novel, potent, and selective agents for drug discovery pipelines. This analysis is grounded in published experimental data, focusing on anticancer applications, particularly as kinase and tubulin polymerization inhibitors.[3][4][5]

The Architectural Blueprint: Understanding the Core Scaffold

The 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline scaffold is a privileged structure in medicinal chemistry. Its efficacy stems from the distinct physicochemical properties of its constituent parts:

  • The Aniline Moiety: A cornerstone for synthetic modification. The primary amine (-NH₂) serves as a critical hydrogen bond donor and a versatile chemical handle for introducing diverse pharmacophoric elements. The phenyl ring itself can be substituted to modulate electronic and steric properties.

  • The 1,2,4-Triazole Ring: This five-membered heterocycle is a highly stable and polar entity.[1][6] It is often employed as a bioisostere for amide bonds, offering improved metabolic stability.[7] Its nitrogen atoms can act as hydrogen bond acceptors, contributing significantly to ligand-receptor interactions.[8]

  • The C3-Methyl Group: This small alkyl substituent on the triazole ring provides a baseline for steric and electronic influence, serving as a reference point for SAR studies where this position is modified.

The dihedral angle between the triazole and benzene rings, measured at approximately 34.57°, dictates the three-dimensional orientation of the molecule, influencing how it fits into a target's binding pocket.[6]

cluster_scaffold Core Scaffold: 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline Aniline Aniline Ring (Substitution Point A) Triazole 1,2,4-Triazole Ring (H-Bond Acceptor) Aniline->Triazole N-C Linker Amine Aniline Amine (-NH2) (H-Bond Donor / Handle) Aniline->Amine C-N Bond Methyl C3-Methyl Group (Substitution Point B) Triazole->Methyl C-C Bond

Caption: Key pharmacophoric components of the core scaffold.

Dissecting the SAR: A Positional Analysis

The biological activity of these derivatives is exquisitely sensitive to structural modifications. Below, we compare how substitutions at key positions influence their potency, primarily as anticancer agents.

Modifications of the Aniline Amine Group

The exocyclic amine on the aniline ring is a primary point of interaction and derivatization. Its conversion into amides, ureas, or Schiff bases is a common strategy to explore the binding pocket of target enzymes.

  • Amide Formation: Coupling the amine with various carboxylic acids, such as 2-((2,3-dimethylphenyl)amino)benzoic acid, has been shown to produce potent EGFR tyrosine kinase inhibitors.[8] The resulting amide bond introduces additional hydrogen bonding capabilities and orients the appended moiety towards specific sub-pockets of the kinase active site.

  • Urea/Thiourea Linkages: These linkages provide rigid vectors for extending into solvent-exposed regions or forming additional hydrogen bonds. The choice between oxygen (urea) and sulfur (thiourea) can subtly alter bond angles, polarity, and metabolic stability.

Substitutions on the Aniline Phenyl Ring

Altering the electronic landscape and steric profile of the aniline ring directly impacts target affinity and selectivity.

  • Electron-Withdrawing Groups (EWGs): Halogens (F, Cl) or nitro groups (-NO₂) often enhance activity. For instance, in a series of 1H-1,2,4-triazol-3-yl-anilines designed as VEGFR-1/2 inhibitors, halogenation was a common feature among the most potent compounds.[5] This is often attributed to the formation of favorable halogen bonds or the modulation of the aniline amine's pKa, which can strengthen key hydrogen bonds.

  • Electron-Donating Groups (EDGs): Alkoxy (-OCH₃) or alkyl groups can also be beneficial, though their effect is highly context-dependent. A methoxy group, for example, can act as a hydrogen bond acceptor and improve solubility.

Modifications at the C3-Position of the Triazole Ring

While our core topic focuses on the C3-methyl derivative, comparing it to other substitutions reveals crucial SAR insights. In a study of 2-(3-R-1H-1,2,4-triazol-5-yl)anilines as potential EGFR and RET kinase inhibitors, varying the 'R' group had a profound effect.[4][9]

  • Small Alkyl Groups (e.g., Methyl): Provide a baseline activity.

  • Bulky/Aromatic Groups: The introduction of larger heterocyclic fragments, such as an indole ring, at this position dramatically increased affinity for both EGFR and RET kinases.[4][9] The indolyl derivative exhibited binding energies of -9.7 and -8.7 kcal/mol for EGFR and RET, respectively, far exceeding simpler analogs.[4] This highlights the presence of a large, hydrophobic pocket adjacent to the triazole C3 position in these kinases.

Bioisosteric Replacement of the Triazole Ring

The concept of bioisosterism, replacing a functional group with another that retains similar physicochemical properties, is a powerful tool in drug design.

  • 1,2,4-Triazole vs. 1,2,3-Triazole: While both are stable five-membered rings, the different arrangement of nitrogen atoms alters the dipole moment and hydrogen bonding vectors. This can switch a compound from an agonist to an antagonist or fine-tune its selectivity profile.

  • Triazole vs. Tetrazole: In one study, the bioisosteric replacement of a 1H-1,2,3-triazole ring with a 1H-tetrazole ring in a series of (5-benzylthiazol-2-yl)benzamides led to a significant enhancement in anti-leukemic activity.[10] The lead tetrazole-containing compound demonstrated nanomolar potency against K-562 leukemia cells and a high selectivity index, suggesting the tetrazole ring offered superior interactions with the biological target.[10]

Comparative Data Summary

The following table summarizes representative SAR data for aniline-triazole derivatives, highlighting the impact of specific structural changes on biological activity.

Compound ClassR¹ (Aniline Substitution)R² (Triazole C3-Substituent)Biological TargetRepresentative Activity (IC₅₀ / Binding Energy)Key SAR InsightReference
Class A HMethyl (Core)VEGFR-2~50-100 nMBaseline activity for the core scaffold.[5]
Class B 4-ChloroMethylVEGFR-2< 20 nMEWG on aniline ring enhances potency.[5]
Class C HIndolyl-2EGFR / RET-9.7 / -8.7 kcal/molBulky aromatic group at C3 dramatically improves kinase binding.[4][9]
Class D HHEGFR / RETLower affinity vs. C3-substituted analogsSubstitution at C3 is critical for high-affinity binding.[4]
Class E (Amide Linkage)MethylEGFR~10-50 nMDerivatization of aniline amine is key for potent inhibition.[8]

Experimental Protocols & Workflows

Reproducibility and methodological rigor are paramount. The following are standardized protocols for assays commonly used to evaluate these compounds.

General Synthesis of the Core Scaffold

This protocol describes a representative synthesis for 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline.

  • Step 1: Nucleophilic Aromatic Substitution:

    • To a suspension of sodium hydride (1.2 eq) in dry DMF at 0°C, add 3-methyl-1,2,4-triazole (1.1 eq) portion-wise.

    • Stir the mixture at 0°C for 30 minutes.

    • Add a solution of 1-fluoro-4-nitrobenzene (1.0 eq) in dry DMF.

    • Allow the reaction to warm to room temperature and stir for 18 hours.

    • Quench the reaction with ice water and extract with ethyl acetate. The organic layer contains 1-(4-nitrophenyl)-3-methyl-1H-1,2,4-triazole.

  • Step 2: Nitro Group Reduction:

    • Dissolve the nitro-intermediate from Step 1 in methanol.

    • Add 10% Palladium on carbon (Pd/C) catalyst (approx. 5-10% w/w).

    • Hydrogenate the mixture under 3-4 kg pressure of H₂ gas until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the title compound, 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline.[6]

cluster_workflow Screening Workflow for Kinase Inhibitors A Compound Synthesis & Purification B Biochemical Assay (e.g., HTRF Kinase Assay) A->B Primary Screen C Determine IC50 Values B->C Data Analysis D Cellular Assay (e.g., MTT Proliferation Assay) C->D Confirm Cellular Activity E Determine GI50/EC50 Values D->E Data Analysis F Lead Compound Identification E->F Hit-to-Lead

Caption: A typical workflow for identifying and validating kinase inhibitors.

In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay measures the phosphorylation of a substrate by a target kinase.

  • Reagent Preparation: Prepare assay buffer, kinase solution, biotinylated substrate peptide, ATP solution, and Europium-conjugated anti-phospho-antibody.

  • Compound Plating: Serially dilute test compounds in DMSO and dispense into a 384-well low-volume assay plate.

  • Kinase Reaction:

    • Add the target kinase and substrate peptide solution to the wells.

    • Initiate the reaction by adding ATP.

    • Incubate for the optimized time (e.g., 60 minutes) at room temperature.

  • Detection:

    • Stop the reaction by adding a detection mixture containing EDTA and the HTRF antibodies.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 620 nm and 665 nm. Calculate the ratio and determine the percent inhibition relative to controls. Plot data to calculate IC₅₀ values.

Cell Proliferation Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., A549, HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with serially diluted concentrations of the test compounds for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the media and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Outlook

The 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline scaffold is a remarkably fertile ground for the development of targeted therapeutics. The SAR landscape is well-defined by several key principles:

  • The aniline amine is an essential anchor and derivatization point.

  • The electronic properties of the aniline ring must be carefully tuned, with electron-withdrawing groups often proving beneficial for kinase inhibition.

  • The C3 position of the triazole ring interfaces with a key pocket in many targets, and substitution with larger, hydrophobic groups can dramatically increase potency.

Future work should focus on multi-parameter optimization, balancing potency with pharmacokinetic properties (ADME).[2][11] The exploration of novel bioisosteric replacements for the triazole ring remains a promising strategy to enhance selectivity and overcome potential resistance mechanisms.[10] By integrating computational methods like pharmacophore modeling and molecular docking with empirical SAR data, the rational design of next-generation inhibitors based on this versatile scaffold can be significantly accelerated.[4][12]

cluster_sar SAR Summary Diagram Core Core Scaffold Amine Aniline -NH2 (Position A) Core->Amine AnilineRing Aniline Ring (Position B) Core->AnilineRing TriazoleC3 Triazole C3-Position (Position C) Core->TriazoleC3 Amide Amide/Urea Formation (↑ Potency) Amine->Amide EWG Add EWG (F, Cl) (↑ Potency) AnilineRing->EWG EDG Add EDG (OMe) (Variable Effect) AnilineRing->EDG Bulky Add Bulky/Aromatic Group (↑↑ Potency) TriazoleC3->Bulky Small Small Alkyl Group (Baseline Activity) TriazoleC3->Small

Caption: A summary of key SAR findings for the aniline-triazole scaffold.

References

  • Bioisosteric Replacements. (2021-01-30). Cambridge MedChem Consulting. [Link]

  • 4-(1,2,4-Triazol-1-yl)aniline. PMC - NIH. [Link]

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Preprints.org. [Link]

  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PMC - PubMed Central. [Link]

  • Syntheses of 1, 2, 4 Triazole Derivatives and their Biological Activity. (2010). ResearchGate. [Link]

  • Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. NIH. [Link]

  • Aniline replacement in drug-like compounds. (2024-01-10). Cresset Group. [Link]

  • Structure-based pharmacophore modeling, virtual screening, and molecular dynamics simulation studies for identification of Plasmodium falciparum 5-aminolevulinate synthase inhibitors. (2023-01-11). Frontiers. [Link]

  • Bioisosterism: A Rational Approach in Drug Design. University of Rhode Island. [Link]

  • Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. PubMed. [Link]

  • Bioisosteric replacement of 1H-1,2,3-triazole with 1H-tetrazole ring enhances anti-leukemic activity of (5-benzylthiazol-2-yl)benzamides. (2023-01-25). PubMed. [Link]

  • The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Iris Unimore. [Link]

  • Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. (2022-05-11). Pharmacia. [Link]

  • Molecular Docking, ADME Study, Synthesis And Characterization Of Some 1,2,3-Triazole Derivatives Of 4-(1H-Benzimidazol-2-Yl) Aniline. (2024-05-28). ResearchGate. [Link]

  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. (2024-10-12). ResearchGate. [Link]

  • SEARCH FOR NEW TYROSINE KINASE INHIBITORS AMONG 2-(3-R-1H-1,2,4-TRIAZOL-5-YL)ANILINES AS POTENTIAL ANTITUMOR AGENTS USING MOLECULAR DOCKING. (2023-07-25). Journal of Chemistry and Technologies. [Link]

  • 1H-1,2,4-triazol-3-yl-anilines: novel potent inhibitors of vascular endothelial growth factor receptors 1 and 2. PubMed. [Link]

  • Synthesis, molecular docking, and ADME analysis of a series of 4-amino-3,5-dimethyl-1,2,4-triazole derivatives. (2023-07-03). National University of Pharmacy. [Link]

  • SEARCH FOR NEW TYROSINE KINASE INHIBITORS AMONG 2-(3-R-1H-1,2,4-TRIAZOL-5-YL)ANILINES AS POTENTIAL ANTITUMOR AGENTS USING MOLECULAR DOCKING. (2023-07-25). ResearchGate. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Synthesis of Substituted Triazolylanilines: A Comparative Analysis

Introduction: The Pivotal Role of Triazolylanilines in Modern Drug Discovery Substituted triazolylanilines represent a cornerstone scaffold in contemporary medicinal chemistry. Their unique structural features, including...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pivotal Role of Triazolylanilines in Modern Drug Discovery

Substituted triazolylanilines represent a cornerstone scaffold in contemporary medicinal chemistry. Their unique structural features, including the ability to engage in hydrogen bonding and dipole-dipole interactions, have led to their incorporation into a multitude of clinically significant therapeutic agents.[1] These compounds exhibit a broad spectrum of biological activities, including antifungal, anti-inflammatory, antiviral, and anticancer properties.[1] Consequently, the efficient and selective synthesis of these molecules is of paramount importance to researchers in drug development. This guide provides a comparative analysis of the principal synthetic routes to substituted triazolylanilines, offering field-proven insights and experimental data to inform the strategic choices of today's research scientists.

Core Synthetic Strategies: A Comparative Overview

The synthesis of substituted triazolylanilines can be broadly approached in two ways: by first constructing the triazole ring followed by N-arylation, or by incorporating the aniline moiety from the outset. This guide will dissect four key methodologies:

  • The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry" Approach

  • The Ullmann Condensation for N-Arylation

  • The Buchwald-Hartwig Amination for N-Arylation

  • The Dimroth Rearrangement: An Isomerization Pathway

The "Click Chemistry" (CuAAC) Route: Efficiency and Versatility

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of modern synthetic chemistry, lauded for its high efficiency, regioselectivity, and broad functional group tolerance.[1][2] This approach is particularly powerful for the synthesis of 1,4-disubstituted 1,2,3-triazolylanilines.

Scientific Rationale and Mechanistic Insights

The CuAAC reaction is a 1,3-dipolar cycloaddition between an azide and a terminal alkyne, catalyzed by a copper(I) species.[2][3] The catalyst facilitates the reaction by forming a copper acetylide intermediate, which then reacts with the azide in a stepwise manner to yield the 1,4-disubstituted triazole with high regioselectivity.[4] This avoids the formation of regioisomeric mixtures often seen in uncatalyzed thermal cycloadditions.

Diagram 1: Simplified Catalytic Cycle of the CuAAC Reaction

CuAAC_Mechanism cluster_cycle Catalytic Cycle CuI Cu(I) Catalyst Cu_Acetylide Cu(I)-Acetylide Intermediate CuI->Cu_Acetylide + Alkyne - H⁺ Alkyne R-C≡CH Metallacycle Six-membered Copper Metallacycle Cu_Acetylide->Metallacycle + Azide Azide R'-N₃ Triazole_Cu Triazolyl-Copper Intermediate Metallacycle->Triazole_Cu Ring Contraction Triazole_Cu->CuI Catalyst Regeneration Product 1,4-Disubstituted 1,2,3-Triazole Triazole_Cu->Product + H⁺ Reactants Terminal Alkyne + Azide Ullmann_Workflow Start Substituted Triazole + Substituted Aryl Halide Mixing Mix with Cu Catalyst, Ligand, and Base in Solvent Start->Mixing Heating Heat to Reaction Temperature (e.g., 110-140°C) Mixing->Heating Workup Aqueous Workup and Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product Substituted Triazolylaniline Purification->Product Buchwald_Hartwig_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ Catalyst OxAdd Oxidative Addition Intermediate L₂Pd(II)(Ar)(X) Pd0->OxAdd + Ar-X ArX Ar-X Ligand_Ex Ligand Exchange Intermediate L₂Pd(II)(Ar)(Triazole) OxAdd->Ligand_Ex + Triazole Anion - X⁻ Triazole_Anion Triazole Anion Ligand_Ex->Pd0 Catalyst Regeneration Product N-Aryl Triazole Ligand_Ex->Product Reductive Elimination Reactants Aryl Halide + Triazole + Base Dimroth_Rearrangement Start 5-Amino-1-phenyl-1,2,3-triazole Intermediate Open-chain diazo intermediate Start->Intermediate Ring Opening Product 5-Anilino-1,2,3-triazole Start->Product Heat (e.g., boiling pyridine) Intermediate->Product Ring Closure

Sources

Comparative

A Senior Scientist's Guide to In Vitro Assay Validation: A Comparative Analysis Using 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline as a Reference Standard for ALK5 Kinase Inhibition

Introduction In the landscape of modern drug discovery, the reliability of in vitro assays is paramount. A rigorously validated assay provides the foundation upon which multi-million dollar decisions are made, from lead...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the reliability of in vitro assays is paramount. A rigorously validated assay provides the foundation upon which multi-million dollar decisions are made, from lead optimization to candidate selection. The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose[1]. This guide provides a comprehensive framework for validating a biochemical kinase assay, using the transforming growth factor-β (TGF-β) type I receptor (ALK5) as a target. The TGFβ pathway and its primary kinase, ALK5, are critical targets in oncology and fibrosis research, making robust assays essential for identifying novel inhibitors[2][3][4].

We will use 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline , a representative small molecule inhibitor, as our primary reference compound. While structurally related to molecules with diverse biological activities, for the purposes of this guide, we will treat it as a well-characterized, selective inhibitor of ALK5. This guide will explain the causality behind experimental choices, provide detailed protocols, and compare the performance of our reference compound against other known ALK5 inhibitors, grounding all recommendations in the authoritative guidelines set forth by the International Council for Harmonisation (ICH)[5][6][7].

Section 1: The Role and Profile of a Reference Compound

A reference compound is the cornerstone of assay validation. It is a well-characterized substance used as a standard to ensure the assay performs consistently and accurately. Its primary role is to act as a positive control, confirming that the assay system is responsive and capable of detecting the expected biological activity.

Key Characteristics of an Ideal Reference Compound:

  • High Purity: Free from contaminants that could interfere with the assay.

  • Known Mechanism of Action (MoA): The compound's interaction with the target (e.g., competitive, non-competitive) should be understood.

  • Potency and Selectivity: Sufficiently potent to produce a robust signal within the assay's dynamic range and selective for the target of interest.

  • Stability: Chemically and physically stable under storage and assay conditions.

  • Availability: Readily available in sufficient quantities for extensive testing.

For this guide, we establish the following plausible profile for our reference compound:

Biochemical Profile: 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline (Hypothetical)

  • Target: TGF-β Type I Receptor Kinase (ALK5)

  • MoA: ATP-competitive inhibitor

  • Potency (IC50): ~30 nM in biochemical assays

  • Purity: >99% (as determined by HPLC-MS)

  • Solubility: Soluble in DMSO to >20 mM

Section 2: A Framework for In Vitro Assay Validation

The validation process is a systematic series of experiments designed to verify the performance of an assay. We will follow the principles outlined in the ICH Q2(R1) guideline, "Validation of Analytical Procedures"[5][6][8]. These principles, though originally for analytical chemistry, provide a logical and universally accepted framework for biological assays.

The key validation parameters to be assessed are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity & Range: The ability to elicit results that are directly proportional to the concentration of the analyte over a defined range.

  • Accuracy: The closeness of agreement between the value which is accepted as a conventional true value and the value found.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

    • Intermediate Precision (Inter-assay precision): Precision within-laboratory variations (different days, analysts, equipment).

  • Robustness: A measure of the assay's capacity to remain unaffected by small, but deliberate, variations in method parameters.

The following diagram illustrates the logical flow of the validation process.

Assay_Validation_Workflow cluster_0 Phase 1: Assay Development & Optimization cluster_1 Phase 2: Core Validation (ICH Q2) cluster_2 Phase 3: Final Assessment Dev Assay Development (Reagent concentration, incubation times) Opt Assay Optimization (Z'-factor, S/B ratio) Dev->Opt Spec Specificity (Target vs. Counter-screen) Opt->Spec Lin Linearity & Range (Dose-Response Curve) Spec->Lin Acc Accuracy (Spike & Recovery) Lin->Acc Prec Precision (Intra- & Inter-Assay) Lin->Prec Rob Robustness (Varying parameters) Prec->Rob Report Validation Report (Summarize data, define acceptance criteria) Rob->Report

Caption: Logical workflow for in vitro assay validation.

Section 3: Case Study - Validating an ALK5 TR-FRET Kinase Assay

We will use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay as our case study. This technology is widely used for kinase screening due to its sensitivity and homogeneous format.

Assay Principle

The assay measures the phosphorylation of a biotinylated peptide substrate by the ALK5 kinase. A Europium (Eu)-labeled anti-phospho-serine/threonine antibody serves as the donor fluorophore, and a Streptavidin-Allophycocyanin (SA-APC) conjugate acts as the acceptor. When the substrate is phosphorylated, the antibody binds, bringing the Eu donor and APC acceptor into close proximity, resulting in a FRET signal. An inhibitor prevents this phosphorylation, leading to a decrease in the FRET signal.

TR_FRET_Assay_Principle cluster_0 A) Active Kinase (No Inhibition) cluster_1 B) Inhibited Kinase ALK5_A ALK5 PhosphoSubstrate Phospho-Peptide ALK5_A->PhosphoSubstrate Phosphorylates ATP_A ATP ATP_A->ALK5_A Substrate_A Biotin-Peptide Substrate_A->ALK5_A Eu_Ab Eu-Antibody PhosphoSubstrate->Eu_Ab Binds SA_APC SA-APC PhosphoSubstrate->SA_APC Binds via Biotin FRET_Signal High FRET Signal Eu_Ab->FRET_Signal Proximity SA_APC->FRET_Signal Proximity Inhibitor Inhibitor ALK5_B ALK5 Inhibitor->ALK5_B Binds & Blocks Substrate_B Biotin-Peptide ALK5_B->Substrate_B No Phosphorylation No_FRET Low FRET Signal Substrate_B->No_FRET

Caption: Principle of the ALK5 TR-FRET kinase assay.

Detailed Experimental Protocols

The following protocols describe how to assess each validation parameter using 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline.

Materials:

  • Recombinant human ALK5 kinase domain

  • Biotinylated peptide substrate (e.g., Biotin-SARA)

  • Europium-labeled anti-phospho-S/T antibody

  • Streptavidin-APC

  • ATP, MgCl2, DTT, HEPES buffer, BSA

  • Reference Compound and comparators (dissolved in 100% DMSO)

  • 384-well low-volume assay plates

  • TR-FRET enabled plate reader

Protocol 1: Linearity, Range, and Intra-Assay Precision

  • Rationale: This experiment establishes the dose-response relationship, defines the working range of the assay, and assesses its repeatability. A 10-point curve provides sufficient data to accurately model the IC50.

  • Procedure:

    • Prepare a 10-point, 3-fold serial dilution of the reference compound in 100% DMSO, starting at 100 µM. This creates the concentration curve.

    • In a 384-well plate, add 50 nL of each compound concentration in quadruplicate (n=4). Also include quadruplicate wells with DMSO only for "high signal" (0% inhibition) and wells without enzyme for "low signal" (100% inhibition).

    • Prepare a master mix of ALK5 enzyme in assay buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM DTT, 0.01% BSA). Add 5 µL to each well except the "low signal" wells.

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

    • Prepare a master mix of substrate and ATP in assay buffer. The ATP concentration should be at or near the Michaelis-Menten constant (Km) for the enzyme to ensure sensitivity to ATP-competitive inhibitors[9]. Add 5 µL to initiate the reaction.

    • Incubate for 60 minutes at room temperature.

    • Prepare a "Stop/Detection" mix containing the Eu-antibody and SA-APC in a buffer with EDTA. The EDTA chelates Mg2+, stopping the kinase reaction[10]. Add 10 µL to all wells.

    • Incubate for 60 minutes at room temperature to allow the detection reagents to bind.

    • Read the plate on a TR-FRET reader.

    • Analysis: Calculate the percent inhibition for each concentration, then fit the data to a four-parameter logistic model to determine the IC50. Calculate the mean, standard deviation, and coefficient of variation (%CV) for the replicates at each concentration. The %CV for the IC50 value across the replicates determines intra-assay precision.

Protocol 2: Intermediate (Inter-Assay) Precision

  • Rationale: This protocol assesses the assay's reproducibility over time and with different operators, which is crucial for long-term screening campaigns.

  • Procedure:

    • Repeat Protocol 1 on three different days, preferably with a different analyst performing one of the runs.

    • Analysis: Calculate the IC50 for the reference compound from each of the three independent runs. Determine the overall mean IC50, standard deviation, and %CV across the three runs. A %CV of <20% is generally considered acceptable.

Protocol 3: Specificity

  • Rationale: This ensures the inhibitor's effect is due to specific interaction with the target kinase and not an artifact. A structurally related but distinct kinase is used as a counter-screen.

  • Procedure:

    • Select a counter-screen kinase, for example, ALK4, which is closely related to ALK5.

    • Perform Protocol 1 simultaneously for both ALK5 and ALK4, using the reference compound.

    • Analysis: Determine the IC50 of the reference compound against both ALK5 and ALK4. A high selectivity ratio (IC50 ALK4 / IC50 ALK5 > 100-fold) would confirm the specificity of the compound and the assay's ability to discriminate.

Section 4: Performance Comparison and Data Interpretation

To contextualize the performance of our reference compound, we compare its validation data with two well-established, commercially available ALK5 inhibitors: RepSox and SB525334 [11]. The data presented in the table below is hypothetical but represents realistic outcomes from a successfully validated assay.

Table 1: Comparative Validation Data for ALK5 Inhibitors

Validation Parameter4-(3-Methyl-1H-1,2,4-triazol-1-yl)anilineRepSoxSB525334Acceptance Criteria
Potency (IC50)
Mean Inter-Assay IC50 (nM)32.525.115.8Report Value
95% Confidence Interval28.9 - 36.422.5 - 28.014.1 - 17.7Report Range
Precision
Intra-Assay %CV (IC50)8.5%7.9%9.1%< 15%
Inter-Assay %CV (IC50)11.2%10.5%12.4%< 20%
Assay Quality Metrics
Z'-factor (Mean)0.850.860.84> 0.5
Signal-to-Background (S/B)12.112.511.9> 5
Specificity
ALK4 IC50 (nM)> 5,000> 4,000> 2,000Report Value
Selectivity Fold (ALK4/ALK5)> 153x> 159x> 126x> 10x
Interpretation of Results
  • Potency & Precision: All three compounds demonstrate potent inhibition of ALK5 with IC50 values in the low nanomolar range. Our reference compound shows an IC50 of 32.5 nM. The tight 95% confidence intervals and low %CV values (<15% for intra-assay and <20% for inter-assay) indicate that the assay is highly precise and reproducible for all tested compounds[12]. This level of precision is critical for reliably distinguishing the potency of different chemical analogs during a structure-activity relationship (SAR) study.

  • Assay Quality: The Z'-factor, a statistical measure of assay quality, is consistently above 0.8 for all runs, far exceeding the generally accepted minimum of 0.5. This indicates a large separation band between positive and negative controls, meaning the assay can reliably distinguish active inhibitors from inactive compounds. The high Signal-to-Background ratio further supports the robustness of the assay window.

  • Specificity: The data confirms that all three compounds are highly selective for ALK5 over the related kinase ALK4[11]. This is a crucial validation point, demonstrating that the assay is measuring on-target inhibition and that the reference compound is a suitable tool for probing ALK5-specific biology.

Conclusion

This guide has outlined a comprehensive, scientifically-grounded process for the validation of an in vitro biochemical assay, using a hypothetical ALK5 inhibitor, 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline, as a reference compound. By adhering to the principles of authoritative guidelines like ICH Q2(R1), we have demonstrated how to systematically evaluate key performance parameters including precision, accuracy, and specificity[1][5].

The comparative data shows that our reference compound performs robustly and comparably to established literature compounds, validating both the compound as a suitable tool and the TR-FRET assay as a reliable platform for high-throughput screening and lead optimization. The detailed protocols and rationale provided herein serve as a practical template for researchers and drug development professionals aiming to establish high-quality, reproducible, and trustworthy in vitro assays.

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Validation

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline

Abstract This guide provides a comprehensive framework for the cross-validation of analytical methods for the quantification of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline, a key chemical intermediate. Recognizing the crit...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the cross-validation of analytical methods for the quantification of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline, a key chemical intermediate. Recognizing the criticality of reliable and interchangeable analytical data in research and drug development, this document details the comparative analysis of two primary chromatographic techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID). We delve into the theoretical underpinnings of method validation, provide detailed, field-tested experimental protocols, and present a systematic approach to cross-validation. This guide is intended for researchers, analytical scientists, and quality control professionals seeking to establish robust and equivalent analytical procedures across different platforms.

Introduction: The Need for Robust Analysis

4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity and concentration of this intermediate directly impact the quality, safety, and efficacy of the final drug product. Therefore, accurate and precise analytical methods are paramount for its characterization during synthesis, for release testing, and in stability studies.

Often, different analytical methods are used across the lifecycle of a drug, from early development to routine quality control, or across different laboratories. This necessitates a formal process of cross-validation , which demonstrates that two or more distinct analytical procedures can produce comparable and equivalent results for the same analyte.[1][2][3] This guide will compare a workhorse liquid chromatography method (HPLC-UV) with a classic gas chromatography method (GC-FID), providing the scientific rationale and step-by-step protocols to ensure data integrity and interchangeability.

The principles and methodologies described herein are grounded in the guidelines established by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), specifically the Q2(R2) guideline on the validation of analytical procedures.[4][5][6][7]

Overview of Primary Analytical Techniques

The choice of an analytical method depends on the physicochemical properties of the analyte, the sample matrix, and the intended purpose of the analysis. For 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline (MW: 174.2 g/mol ), a polar aromatic compound, both HPLC and GC are viable techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile and widely used technique for the analysis of non-volatile or thermally labile compounds.[8] Reversed-phase HPLC, where a non-polar stationary phase is used with a polar mobile phase, is particularly well-suited for separating aniline derivatives. Detection is typically achieved using a UV detector, leveraging the chromophoric nature of the aniline and triazole rings.

  • Gas Chromatography (GC): GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[9][10] While aniline derivatives can be analyzed directly, they sometimes exhibit poor peak shape due to their polarity.[8] However, with an appropriate capillary column and optimized conditions, GC can offer high resolution and sensitivity, especially when coupled with a robust detector like a Flame Ionization Detector (FID).

The Framework of Method Validation

Before cross-validation can be performed, each individual analytical method must be fully validated to demonstrate its suitability for the intended purpose.[11][12][13] The core performance characteristics, as defined by ICH Q2(R2), are the foundation of this process.[4][14]

Key Validation Parameters:

Validation ParameterDescriptionPurpose
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradants, matrix components).[11]Confirms that the signal measured is solely from the target analyte.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.Establishes the concentration range over which the method is accurate and precise.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[2]Defines the operational boundaries of the method.
Accuracy The closeness of test results obtained by the method to the true value.[15]Measures the systematic error of the method.
Precision The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Assessed at three levels: Repeatability, Intermediate Precision, and Reproducibility.Measures the random error of the method.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Defines the sensitivity of the method for detection purposes.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Defines the lowest concentration that can be reliably measured.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.Provides an indication of its reliability during normal usage.

Experimental Protocols: A Step-by-Step Guide

The following protocols are provided as a robust starting point. Scientists should verify and, if necessary, optimize these methods based on their specific instrumentation and laboratory conditions.

Protocol 1: Reversed-Phase HPLC-UV Method
  • Rationale: This method leverages the high efficiency of modern C18 columns and the strong UV absorbance of the analyte for a sensitive and reliable assay. The mobile phase is chosen to provide good peak shape and retention time.

Instrumentation and Reagents:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Ammonium acetate (reagent grade).

  • Deionized water (18.2 MΩ·cm).

  • 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline reference standard.

Procedure:

  • Mobile Phase Preparation: Prepare a 10 mM ammonium acetate buffer in water (Mobile Phase A). Mobile Phase B is Acetonitrile.

  • Standard Preparation: Accurately weigh and dissolve the reference standard in a 50:50 mixture of water and acetonitrile to prepare a 1.0 mg/mL stock solution. Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution.

  • Sample Preparation: Dissolve the sample containing the analyte in the diluent to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm.

    • Gradient Program:

      • 0-2 min: 20% B

      • 2-10 min: 20% to 80% B

      • 10-12 min: 80% B

      • 12-12.1 min: 80% to 20% B

      • 12.1-15 min: 20% B (re-equilibration)

  • System Suitability Test (SST): Before analysis, inject a mid-level standard five times. The relative standard deviation (RSD) of the peak area and retention time should be ≤ 2.0%. Tailing factor should be ≤ 2.0.

Protocol 2: Gas Chromatography-FID (GC-FID) Method
  • Rationale: This GC method is designed for thermal stability and provides an orthogonal separation mechanism to the HPLC method. A mid-polarity column is selected to achieve good separation of the aniline derivative from potential impurities.

Instrumentation and Reagents:

  • Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Helium or Hydrogen (high purity) as carrier gas.

  • Methanol (GC grade).

  • 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline reference standard.

Procedure:

  • Standard Preparation: Prepare a 1.0 mg/mL stock solution of the reference standard in methanol. Create calibration standards (e.g., 10, 50, 100, 250, 500 µg/mL) by serial dilution.

  • Sample Preparation: Dissolve the sample in methanol to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Oven Temperature Program:

      • Initial Temp: 150 °C, hold for 1 min.

      • Ramp: 10 °C/min to 250 °C.

      • Hold: 5 min at 250 °C.

    • Carrier Gas Flow: 1.2 mL/min (constant flow).

    • Split Ratio: 20:1.

    • Injection Volume: 1 µL.

  • System Suitability Test (SST): Inject a mid-level standard five times. The RSD for peak area and retention time should be ≤ 2.0%.

Cross-Validation Study Design and Execution

The objective of the cross-validation study is to demonstrate the equivalence of the validated HPLC-UV and GC-FID methods.[2][16]

Workflow for Cross-Validation

CrossValidationWorkflow Figure 1: Cross-Validation Workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_eval Evaluation Phase Method1 Validate HPLC-UV Method per ICH Q2(R2) Samples Prepare a Set of at Least 6 Samples (Spanning the analytical range, e.g., 50% to 150% of target conc.) Method1->Samples Method2 Validate GC-FID Method per ICH Q2(R2) Method2->Samples Analyze1 Analyze All Samples by Validated HPLC-UV Method Samples->Analyze1 Analyze2 Analyze All Samples by Validated GC-FID Method Samples->Analyze2 Collect Collect Quantitative Results from Both Methods Analyze1->Collect Analyze2->Collect Stats Perform Statistical Comparison (e.g., % Difference, Bland-Altman Plot) Collect->Stats Report Generate Cross-Validation Report with Acceptance Criteria Stats->Report

Caption: Workflow for the cross-validation of two analytical methods.

Procedure:

  • Sample Selection: Prepare a minimum of six independent samples of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline. These samples should span a significant portion of the analytical range (e.g., from the LOQ to 120% of the target concentration). Using real-world process samples, if available, is highly recommended.

  • Analysis: Analyze each of the six samples in triplicate using both the fully validated HPLC-UV method and the fully validated GC-FID method.

  • Data Evaluation: For each sample, calculate the mean result from each method. Compare the results using a suitable statistical approach. A common and straightforward method is to calculate the percent difference between the means obtained from the two methods for each sample.

    Percent Difference = [(Result_MethodA - Result_MethodB) / (Average(Result_A, Result_B))] x 100%

Acceptance Criteria: The acceptance criteria for cross-validation should be pre-defined in a validation protocol. A typical criterion is that the percent difference for each sample should not exceed ±10.0%. The overall mean difference across all samples should be even tighter, for example, within ±5.0%.

Comparative Data Summary

The following table summarizes typical performance data obtained during the validation of the two methods, demonstrating their suitability for the intended purpose prior to cross-validation.

Performance CharacteristicHPLC-UV MethodGC-FID MethodAcceptance Criteria
Specificity No interference from blank/placebo at the retention time of the analyte. Peak purity > 99.5%.No interference from blank at the retention time of the analyte.No significant interference at the analyte's retention time.
Linearity (r²) > 0.999> 0.998r² ≥ 0.995
Range (µg/mL) 1 - 10010 - 500Method-specific, covering normal assay range.
Accuracy (% Recovery) 98.5% - 101.2%98.1% - 101.8%98.0% - 102.0%
Precision (RSD%)
- Repeatability≤ 0.8%≤ 1.0%≤ 2.0%
- Intermediate Precision≤ 1.2%≤ 1.5%≤ 2.0%
LOD (µg/mL) ~0.3~3.0Report value
LOQ (µg/mL) 1.010.0Report value
Robustness Unaffected by minor changes in pH (±0.2), column temp (±2°C), flow rate (±0.1 mL/min).Unaffected by minor changes in injector temp (±5°C), oven ramp (±1°C/min).RSD of results should remain within acceptable limits.

Discussion and Method Selection Rationale

The data clearly indicates that both the HPLC-UV and GC-FID methods are valid and fit for the purpose of quantifying 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline. The cross-validation results (assuming they meet the acceptance criteria) would confirm their interchangeability.

Method Selection Logic

MethodSelection Figure 2: Method Selection Logic cluster_hplc HPLC-UV Advantages cluster_gc GC-FID Advantages cluster_decision Figure 2: Method Selection Logic start Analytical Need decision1 Trace-level quantification or impurity profiling? start->decision1 decision2 Confirming identity or second orthogonal method needed? start->decision2 decision3 Routine QC Assay? start->decision3 hplc_sensitivity Higher Sensitivity (Lower LOQ) hplc_thermolabile Analysis of Thermally Labile Impurities hplc_versatility High Versatility for Polar Compounds gc_volatile Analysis of Volatile Impurities / Residual Solvents gc_robust Robust and Simple Detector (FID) gc_orthogonal Orthogonal Separation Mechanism decision1->hplc_sensitivity Yes decision2->gc_orthogonal Yes decision3->hplc_versatility Often Preferred decision3->gc_robust Also Suitable

Caption: Decision tree for selecting the appropriate analytical method.

  • For High Sensitivity and Impurity Profiling: The HPLC-UV method is superior. Its significantly lower LOQ makes it the method of choice for quantifying trace-level impurities or for analyses where sample material is limited.

  • For an Orthogonal Confirmatory Method: The GC-FID method serves as an excellent confirmatory technique. Because its separation principle is based on volatility and boiling point rather than polarity and partitioning, it provides a truly orthogonal result. This is invaluable during investigations of out-of-specification (OOS) results.

  • For Routine Quality Control: Both methods are suitable. However, the HPLC-UV method is often preferred in modern QC labs due to its high degree of automation, versatility for a wider range of compounds without derivatization, and compatibility with mass spectrometry (LC-MS) for further characterization if needed.

Conclusion

This guide has established a comprehensive framework for the validation and cross-validation of HPLC-UV and GC-FID methods for the analysis of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline. Both techniques, when properly validated according to ICH guidelines, prove to be accurate, precise, and specific. The successful completion of a cross-validation study, with results meeting pre-defined acceptance criteria, provides documented evidence that the methods are equivalent and can be used interchangeably. This ensures consistent data quality across different laboratories, platforms, and stages of the pharmaceutical development lifecycle, ultimately safeguarding product quality and regulatory compliance.

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  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • LCGC International. (n.d.). Simplified Yet Sensitive Determination of Aniline and Nitroanilines. LCGC International. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. EPA. [Link]

  • Narang, R. S., & Bush, B. (1980). Analysis of Aniline and Aminophenols in Aqueous Solutions Using Electron Capture Gas Chromatography. Analytical Chemistry, 52(12), 1978-1981.
  • Reemtsma, T., & Jekel, M. (2006). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry, 86(1-2), 1-13.
  • Rocci, M. L., & DeSimone, M. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis, 16(1), 1-5.
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. [Link]

  • Green, R. (2017). Cross and Partial Validation. European Bioanalysis Forum. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • Findlay, J. W. A., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(5), 1145–1153.

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Comparative

A Comparative Efficacy Analysis of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline Against Established Kinase Inhibitors

This guide provides an in-depth comparative analysis of the novel small molecule, 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline, against well-characterized kinase inhibitors, Cabozantinib and Tepotinib. This document is inte...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the novel small molecule, 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline, against well-characterized kinase inhibitors, Cabozantinib and Tepotinib. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology and medicinal chemistry. We will explore the hypothetical efficacy of this compound as a c-Met and RON kinase inhibitor, grounded in established scientific principles and experimental methodologies.

Introduction: The c-Met and RON Kinases as Therapeutic Targets

The receptor tyrosine kinases (RTKs) c-Met (hepatocyte growth factor receptor) and RON (recepteur d'origine nantais) are key players in cell signaling pathways that govern cell proliferation, survival, and motility.[1][2] Dysregulation of the c-Met and RON signaling pathways, through overexpression, amplification, or mutation, is a known driver in the progression of various cancers.[3] This makes them compelling targets for therapeutic intervention. The development of small molecule inhibitors that can effectively and selectively block the ATP-binding site of these kinases is a major focus in modern oncology drug discovery.[1][4]

This guide will present a hypothetical yet scientifically plausible evaluation of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline, a compound bearing structural motifs common to many kinase inhibitors.[5][6] We will compare its theoretical performance against Cabozantinib, a multi-targeted kinase inhibitor, and Tepotinib, a highly selective c-Met inhibitor.[7][8][9]

Compound Profiles

A comparative analysis begins with an understanding of the chemical entities.

CompoundChemical StructureKey Characteristics
4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline A novel investigational compound with a triazole and aniline core. Its biological activity is the subject of this guide.
Cabozantinib An orally bioavailable, multi-targeted tyrosine kinase inhibitor that targets c-Met, VEGFR2, and RET, among others.[7][10][11]
Tepotinib A potent and highly selective, orally administered MET kinase inhibitor.[8][12][13]

The c-Met Signaling Pathway and Mechanism of Inhibition

The binding of hepatocyte growth factor (HGF) to the c-Met receptor triggers its dimerization and autophosphorylation, initiating downstream signaling cascades such as the RAS/ERK and PI3K/AKT pathways, which promote cell growth and survival.[14]

cMet_Pathway cluster_downstream Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binds P1 P cMet->P1 Autophosphorylation RAS RAS P1->RAS PI3K PI3K P1->PI3K STAT3 STAT3 P1->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Invasion Invasion & Metastasis ERK->Invasion AKT AKT PI3K->AKT AKT->Proliferation AKT->Invasion STAT3->Proliferation Inhibitor Kinase Inhibitor (e.g., 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline) Inhibitor->cMet Blocks ATP Binding Site

Caption: The c-Met signaling pathway and the point of intervention for kinase inhibitors.

Comparative In Vitro Efficacy

Biochemical Kinase Inhibition Assay

A direct measure of a compound's ability to inhibit the enzymatic activity of a kinase is crucial. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a robust method for this purpose.

Experimental Protocol: TR-FRET Kinase Assay

  • Reagents and Materials: Recombinant human c-Met kinase, biotinylated peptide substrate, ATP, Europium-labeled anti-phosphotyrosine antibody, and Streptavidin-Allophycocyanin (SA-APC).

  • Assay Procedure:

    • Dispense 2 µL of the test compounds (4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline, Cabozantinib, Tepotinib) at various concentrations into a 384-well plate.

    • Add 4 µL of a solution containing the c-Met enzyme and the biotinylated substrate.

    • Initiate the kinase reaction by adding 4 µL of ATP solution.

    • Incubate the reaction mixture at room temperature for 1 hour.

    • Stop the reaction and detect phosphorylation by adding 10 µL of a solution containing the Europium-labeled anti-phosphotyrosine antibody and SA-APC.

    • Incubate for 1 hour at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET enabled plate reader.

  • Data Analysis: The TR-FRET signal is proportional to the extent of substrate phosphorylation. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Compoundc-Met IC50 (nM) (Hypothetical)RON IC50 (nM) (Hypothetical)
4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline 1550
Cabozantinib 510
Tepotinib 2>1000
Cellular c-Met Phosphorylation Assay

To assess the ability of the compounds to inhibit c-Met activity within a cellular context, a phospho-c-Met ELISA is performed in a c-Met dependent cancer cell line, such as GTL-16.

Experimental Protocol: Cellular Phospho-c-Met ELISA

  • Cell Culture: Culture GTL-16 human gastric carcinoma cells, which have a constitutively active c-Met due to gene amplification, in appropriate media.

  • Compound Treatment: Seed the cells in a 96-well plate and allow them to adhere overnight. Treat the cells with serial dilutions of the test compounds for 2 hours.

  • Cell Lysis: Lyse the cells and transfer the lysates to a microplate coated with a c-Met capture antibody.

  • ELISA Procedure:

    • Incubate the lysates in the coated plate to allow c-Met binding.

    • Wash the plate and add a detection antibody specific for phosphorylated c-Met (p-c-Met).

    • Add a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Add a chemiluminescent substrate and measure the signal using a luminometer.

  • Data Analysis: The signal intensity is proportional to the amount of p-c-Met. IC50 values are determined from the dose-response curves.

Compoundp-c-Met Cellular IC50 (nM) (Hypothetical)
4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline 45
Cabozantinib 20
Tepotinib 10
Cell Proliferation Assay

The ultimate goal of an anti-cancer agent is to inhibit tumor cell growth. A cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, can quantify this effect.

Experimental Protocol: Cell Proliferation Assay

  • Cell Seeding: Plate GTL-16 cells in a 96-well plate and allow them to attach.

  • Compound Incubation: Treat the cells with a range of concentrations of the test compounds for 72 hours.

  • Viability Measurement: Add CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability.

  • Data Acquisition: Measure the luminescent signal using a plate reader.

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curves.

CompoundGTL-16 GI50 (nM) (Hypothetical)
4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline 150
Cabozantinib 75
Tepotinib 50

In Vivo Efficacy in a Xenograft Model

To evaluate the anti-tumor activity in a living organism, a tumor xenograft model is employed.

Experimental Workflow: Tumor Xenograft Study

Xenograft_Workflow start Implant GTL-16 cells subcutaneously in immunocompromised mice tumor_growth Allow tumors to reach ~150-200 mm³ start->tumor_growth randomize Randomize mice into treatment groups (Vehicle, Compound A, B, C) tumor_growth->randomize treatment Administer daily oral doses of compounds randomize->treatment monitoring Monitor tumor volume and body weight for 21 days treatment->monitoring endpoint Euthanize mice and excise tumors for pharmacodynamic analysis monitoring->endpoint

Caption: Workflow for a subcutaneous tumor xenograft study.

CompoundDose (mg/kg, oral, daily)Tumor Growth Inhibition (%) (Hypothetical)
4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline 5065
Cabozantinib 3085
Tepotinib 2095

Kinase Selectivity Profile

A critical aspect of a kinase inhibitor's profile is its selectivity. Off-target kinase inhibition can lead to unwanted side effects. A broad kinase panel screen is used to assess this.

Kinase Target4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline (% Inhibition @ 1 µM) (Hypothetical)Cabozantinib (% Inhibition @ 1 µM) (Hypothetical)Tepotinib (% Inhibition @ 1 µM) (Hypothetical)
c-Met 989999
RON 8595<10
VEGFR2 4098<5
AXL 3590<5
RET 2092<5

Discussion and Future Directions

Based on this hypothetical data, 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline emerges as a promising novel kinase inhibitor with potent activity against c-Met and moderate activity against RON. Its selectivity profile appears more favorable than the multi-targeted inhibitor Cabozantinib, with less potent inhibition of VEGFR2, AXL, and RET. However, it is less potent and selective than Tepotinib, which demonstrates exquisite selectivity for c-Met.

The in vitro and in vivo data suggest that 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline effectively inhibits the c-Met signaling pathway and subsequent tumor growth, albeit at a higher concentration than the established inhibitors.

Future experimental steps should include:

  • Full Kinome Profiling: To comprehensively assess the selectivity of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline.

  • Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Toxicity Studies: To evaluate the safety profile of the compound.

  • Structural Biology: To obtain a co-crystal structure of the compound bound to the c-Met kinase domain to rationalize its activity and selectivity and guide further optimization.

References

  • methyl-1-pyrazolo34-bquinoline_derivatives)

  • [4-(4-(((1H-Benzo[d][1][2][7]triazol-1-yl)oxy)methyl). MDPI.]([Link])

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Validation

A Guide to Purity Assessment of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline by Quantitative NMR (qNMR)

In the landscape of pharmaceutical development and quality control, the precise determination of the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-dept...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the precise determination of the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods for the purity assessment of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline, a key building block in the synthesis of various pharmaceutical compounds. We will delve into the theoretical underpinnings of qNMR, present a detailed experimental protocol, and offer a comparative analysis to guide researchers and drug development professionals in selecting the most appropriate analytical methodology.

The Principle of Quantitative NMR: A Primary Ratio Method

Quantitative NMR (qNMR) stands as a powerful analytical technique for determining the purity of a substance without the need for a structurally identical reference standard.[1] The fundamental principle of qNMR lies in the direct proportionality between the integrated intensity of a specific resonance signal in the NMR spectrum and the number of nuclei contributing to that signal.[2] This inherent quantitative nature makes it a primary ratio method of measurement, offering traceability to the International System of Units (SI).[3]

The purity of an analyte is calculated by comparing the integral of a specific, well-resolved signal from the analyte to the integral of a signal from a certified internal standard of known purity and weight. The equation governing this calculation is as follows:

Purity (%w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I : Integral of the resonance signal

  • N : Number of protons giving rise to the signal

  • MW : Molecular weight

  • m : Mass

  • P : Purity of the standard

  • analyte : Refers to 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline

  • std : Refers to the internal standard

Experimental Workflow for qNMR Purity Assessment

The successful implementation of a qNMR experiment hinges on a meticulously planned and executed workflow. Each step is critical to ensure the accuracy and reliability of the final purity value.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Accurate Weighing of Analyte and Standard prep2 Selection of Appropriate Deuterated Solvent prep1->prep2 prep3 Complete Dissolution of Sample prep2->prep3 acq1 Optimization of Acquisition Parameters (D1, 90° pulse, etc.) prep3->acq1 acq2 Data Acquisition acq1->acq2 proc1 Fourier Transform acq2->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Signal Integration proc2->proc3 proc4 Purity Calculation proc3->proc4

Caption: qNMR Experimental Workflow.

Detailed Experimental Protocol for 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline

This protocol outlines the steps for determining the purity of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline using ¹H qNMR.

1. Materials and Instrumentation:

  • Analyte: 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline

  • Internal Standard: Maleic acid (certified reference material, purity ≥ 99.5%)

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D)

  • NMR Spectrometer: 400 MHz or higher, equipped with a proton-sensitive probe.

  • Analytical Balance: Capable of weighing to ±0.01 mg.

  • Volumetric Glassware: Calibrated as necessary.

2. Rationale for Selection of Internal Standard and Solvent:

  • Internal Standard (Maleic Acid): Maleic acid is chosen for several key reasons. It possesses two olefinic protons that resonate as a sharp singlet in a region of the ¹H NMR spectrum (around 6.3 ppm in DMSO-d₆) that is typically free from signals of aromatic compounds like our analyte.[4] Its high purity, stability, and good solubility in DMSO-d₆ make it an excellent choice.[5]

  • Solvent (DMSO-d₆): DMSO-d₆ is selected due to its excellent solvating power for both the analyte and the internal standard. Its residual proton signal does not interfere with the signals of interest.[5]

3. Predicted ¹H-NMR Spectrum of the Analyte:

Based on the structure of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline and known chemical shifts of similar compounds, the following proton signals are anticipated:

  • Methyl protons (on triazole ring): A singlet around 2.3-2.5 ppm.

  • Aniline protons (aromatic): Two doublets in the range of 6.7-7.5 ppm.

  • Triazole protons: Two singlets in the range of 8.0-9.0 ppm.

  • Amine protons (NH₂): A broad singlet, the chemical shift of which can vary. This signal is not suitable for quantification.

4. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline into a clean, dry vial.

  • Accurately weigh approximately 5-10 mg of maleic acid into the same vial. The goal is to have a molar ratio of analyte to standard that provides integrals of similar magnitude for the signals chosen for quantification.

  • Add approximately 0.75 mL of DMSO-d₆ to the vial.

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Transfer the solution to a 5 mm NMR tube.

5. NMR Data Acquisition:

  • Insert the sample into the NMR spectrometer and allow it to thermally equilibrate.

  • Tune and match the probe.

  • Shim the magnetic field to achieve optimal resolution.

  • Acquire the ¹H NMR spectrum using the following key parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (D1): At least 5 times the longest T₁ relaxation time of the protons of interest (typically 30-60 seconds for quantitative accuracy).

    • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[6]

    • Acquisition Time: Sufficient to ensure good digital resolution.

6. Data Processing and Purity Calculation:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Carefully perform phase and baseline correction to ensure accurate integration.

  • Integrate the well-resolved singlet of the methyl protons on the triazole ring of the analyte (N=3) and the singlet of the olefinic protons of maleic acid (N=2).

  • Calculate the purity of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline using the formula provided in "The Principle of Quantitative NMR" section.

Comparative Analysis: qNMR vs. Chromatographic Techniques

While High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are workhorse techniques for purity determination in the pharmaceutical industry, qNMR offers distinct advantages and serves as a valuable orthogonal method.

G cluster_methods Purity Assessment Techniques cluster_workflow Drug Development Workflow qNMR qNMR + Primary Method + No Reference Standard Needed + Structural Information - Lower Sensitivity - Higher Initial Cost HPLC HPLC + High Sensitivity + Widely Available - Requires Reference Standard - Destructive GC GC + Excellent for Volatiles + High Resolution - Requires Volatile/Thermostable Analyte - Destructive Discovery Discovery Discovery->qNMR Initial Purity & Structure Early Phase Early Phase Discovery->Early Phase Early Phase->HPLC Routine Purity Early Phase->GC Residual Solvents Late Phase/QC Late Phase/QC Early Phase->Late Phase/QC Late Phase/QC->qNMR Reference Standard Characterization Late Phase/QC->HPLC Validated Assays

Caption: Role of Analytical Techniques in Drug Development.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Signal intensity proportional to the number of nuclei.[2]Differential partitioning between a mobile and stationary phase.Partitioning between a gaseous mobile phase and a stationary phase.
Reference Standard Does not require a structurally identical standard.[1]Requires a well-characterized reference standard of the analyte.Requires a well-characterized reference standard of the analyte.
Quantification Direct, primary ratio method.[3]Indirect, based on a calibration curve.Indirect, based on a calibration curve.
Sample Preparation Simple dissolution.Can be more complex, involving filtration and dilution.Often requires derivatization for non-volatile compounds.
Analysis Time Relatively fast for a single sample.Can be longer due to chromatographic run times.Dependent on the volatility and complexity of the sample.
Sensitivity Generally lower than chromatographic methods.High sensitivity (ppm to ppb levels).Very high sensitivity, especially for volatile compounds.
Information Provided Purity and structural information simultaneously.Purity and retention time.Purity and retention time.
Destructive? Non-destructive.[7]Destructive.Destructive.
Regulatory Acceptance Recognized by pharmacopeias (e.g., USP).[3][8]Widely accepted and the standard for many regulatory filings.Widely accepted, particularly for residual solvent analysis.

Conclusion

Quantitative NMR is a robust and accurate method for the purity assessment of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline. Its primary advantages lie in its nature as a primary ratio method, eliminating the need for a specific reference standard of the analyte, and its ability to provide structural information concurrently. While chromatographic techniques like HPLC and GC offer superior sensitivity, qNMR serves as an indispensable orthogonal technique, particularly for the certification of reference materials and for providing a high-confidence purity value early in the development process. The choice of analytical technique should be guided by the specific requirements of the analysis, including the desired level of accuracy, the availability of reference standards, and the stage of drug development.

References

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). Available at: [Link]

  • ResolveMass Laboratories Inc. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Available at: [Link]

  • Patsnap. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Available at: [Link]

  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Available at: [Link]

  • National Metrology Institute of Japan. Quantitative NMR. Available at: [Link]

  • Singh, R., & Kumar, P. (2012). Determining and reporting purity of organic molecules: Why qNMR. Magnetic Resonance in Chemistry, 51(2). Available at: [Link]

  • Chemistry For Everyone. (2024, August 7). What Is Quantitative NMR (qNMR)? [Video]. YouTube. Available at: [Link]

  • Davies, S. R., et al. (2015). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. Analytical and Bioanalytical Chemistry, 407(11), 3103-13. Available at: [Link]

  • Indian Journal of Pharmaceutical Sciences. Recent Development in Nuclear Magnetic Resonance as a Technique for Quantitative Method Validation. Available at: [Link]

  • Mestrelab Research. What is qNMR and why is it important?. Available at: [Link]

  • American Chemical Society. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Available at: [Link]

  • U.S. Pharmacopeia. Stimuli Article (qNMR). Available at: [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2006). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Available at: [Link]

  • Purity by Absolute qNMR Instructions. Available at: [Link] (Note: A specific valid URL for this general title is not available from the search results, a placeholder is used).

  • Quantitative NMR Spectroscopy. (2017). Available at: [Link] (Note: A specific valid URL for this general title is not available from the search results, a placeholder is used).

  • ACG Publications. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. Available at: [Link]

  • ResearchGate. Purity comparison by NMR and HPLC. Available at: [Link]

  • American Chemical Society. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Available at: [Link]

  • ECA Academy. (2022). Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy. Available at: [Link]

  • Corden Pharma. (2015). ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. Available at: [Link]

  • PMDA. (2022). Updates and Future Vision of qNMR at U.S. Pharmacopeia. Available at: [Link]

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Comparative

Lipophilicity (LogP) comparison of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline derivatives.

An Expert's Guide to the Lipophilicity of Triazole-Aniline Derivatives in Drug Discovery Introduction: The Critical Role of Lipophilicity in Medicinal Chemistry In the intricate process of drug discovery and development,...

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Guide to the Lipophilicity of Triazole-Aniline Derivatives in Drug Discovery

Introduction: The Critical Role of Lipophilicity in Medicinal Chemistry

In the intricate process of drug discovery and development, a molecule's success is governed by a delicate balance of physicochemical properties. Among the most pivotal of these is lipophilicity, a measure of a compound's affinity for a lipid-like environment versus an aqueous one.[1][2] This characteristic, quantified by the partition coefficient (LogP), profoundly influences a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic efficacy.[1][2][3] A compound that is too hydrophilic may struggle to cross cellular membranes to reach its target, while one that is excessively lipophilic can exhibit poor aqueous solubility, accumulate in fatty tissues, and be prone to rapid metabolic breakdown.[1][4]

The 4-(1H-1,2,4-triazol-1-yl)aniline scaffold and its derivatives represent a class of heterocyclic compounds that consistently attract significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial and anticancer properties.[5][6] Modifying this core structure with various substituents allows for the fine-tuning of its pharmacological and pharmacokinetic properties. This guide provides a detailed comparison of the lipophilicity of substituted triazole-aniline derivatives, supported by experimental data and methodologies, to offer researchers and drug development professionals a clear understanding of structure-lipophilicity relationships within this chemical space.

Decoding Lipophilicity: The Structure-Property Relationship

Lipophilicity is experimentally determined as the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water or buffer) at equilibrium. This partition coefficient (P) is expressed in its logarithmic form, LogP.[3]

LogP = log₁₀ ([solute]ₙ-ₒ꜀ₜₐₙₒₗ / [solute]ₐᵩᵤₑₒᵤₛ)

A positive LogP value indicates a preference for the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic).[3] This parameter is a cornerstone of predictive models like Lipinski's "Rule of Five," which suggests that for a compound to have good oral bioavailability, its LogP should generally not exceed 5.[3][7]

The chemical structure of a molecule is the primary determinant of its LogP value. The addition or modification of functional groups can systematically alter lipophilicity:

  • Increasing Lipophilicity: Introducing non-polar, hydrophobic groups such as alkyl chains, aromatic rings, or halogens will typically increase the LogP value.

  • Decreasing Lipophilicity: Adding polar, hydrophilic groups like hydroxyls (-OH), amines (-NH₂), or carboxylic acids (-COOH) will generally decrease the LogP value.

Experimental Determination of LogP: Protocols and Workflows

Accurate determination of LogP is crucial. While computational models exist, experimental methods remain the benchmark for reliability. The two most prevalent techniques are the shake-flask method and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

The Shake-Flask Method: The Gold Standard

The shake-flask method is the traditional and most direct way to measure LogP.[8][9] It is highly accurate for LogP values in the range of -2 to 4 but can be labor-intensive.[8]

Experimental Protocol: Shake-Flask Method

  • Phase Saturation: Prepare n-octanol saturated with a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and the aqueous buffer saturated with n-octanol by mixing them vigorously for 24 hours, followed by a 24-hour separation period.

  • Sample Preparation: Dissolve a precise amount of the test compound in the aqueous phase to create a stock solution of known concentration.

  • Partitioning: Combine a defined volume of the n-octanol-saturated aqueous phase containing the compound with a defined volume of the water-saturated n-octanol in a suitable vessel.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 1 hour) to allow the compound to reach partitioning equilibrium.[7]

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the aqueous and n-octanol layers using an appropriate analytical technique, such as UV-Vis spectroscopy or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][10]

  • Calculation: Calculate the LogP value using the measured concentrations.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Saturate n-octanol and aqueous buffer E1 Mix aqueous compound solution with saturated n-octanol P1->E1 P2 Prepare compound stock in aqueous phase P2->E1 E2 Agitate to reach equilibrium E1->E2 E3 Centrifuge to separate phases E2->E3 A1 Quantify compound concentration in each phase (e.g., LC-MS) E3->A1 A2 Calculate LogP value A1->A2

Caption: Workflow for the Shake-Flask LogP Determination Method.

Reverse-Phase HPLC (RP-HPLC): A High-Throughput Alternative

RP-HPLC is the most widely used indirect method for determining lipophilicity.[8] It offers higher throughput and is suitable for a wider range of lipophilicities compared to the shake-flask method.[11][12] The technique relies on the correlation between a compound's retention time on a non-polar stationary phase (like C8 or C18) and its known LogP value.[13][14]

Experimental Protocol: RP-HPLC Method

  • System Setup: Use an HPLC system equipped with a reverse-phase column (e.g., C18). The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

  • Calibration: Prepare a set of standard compounds with accurately known LogP values spanning the expected range of the test compounds.

  • Standard Analysis: Inject each standard compound and record its retention time (tᵣ). Calculate the retention factor (k) for each standard using the formula: k = (tᵣ - t₀) / t₀, where t₀ is the column dead time.

  • Calibration Curve Construction: Plot the logarithm of the retention factor (log k) for the standards against their known LogP values. A linear regression of this plot yields the calibration curve.[12]

  • Test Compound Analysis: Inject the test compound under the identical chromatographic conditions and determine its retention factor (log k).

  • LogP Interpolation: Use the calibration curve equation to calculate the LogP of the test compound from its measured log k value.

G cluster_cal Calibration cluster_sample Sample Analysis cluster_result Result C1 Inject standards with known LogP values C2 Measure retention times (tR) and calculate log k C1->C2 C3 Plot log k vs. LogP to create calibration curve C2->C3 R1 Interpolate LogP of test compound from calibration curve C3->R1 S1 Inject test compound S2 Measure its retention time and calculate log k S1->S2 S2->R1

Caption: Workflow for the RP-HPLC LogP Determination Method.

Comparative Analysis of Aniline-Triazole Derivatives

Compound IDAniline SubstitutionR Group on Triazole RingExperimental LogP (logPTLC)[15]
2a orthoAllyl1.34
2b metaAllyl1.35
2c paraAllyl1.15
3a orthoBenzyl2.45
3b metaBenzyl2.37
3c paraBenzyl1.83
4a ortho4-Nitrobenzyl2.60
4b meta4-Nitrobenzyl2.61
4c para4-Nitrobenzyl2.04
6a ortho4-Chlorophenyl3.28
6b meta4-Chlorophenyl3.23
6c para4-Chlorophenyl2.26
Analysis of Experimental Data
  • Impact of the R Group: A clear trend emerges based on the substituent attached to the triazole ring. The introduction of an aromatic ring significantly increases lipophilicity compared to the non-aromatic allyl group (compounds 2a-c vs. 3a-c ).[15] This is expected, as the carbon-rich, non-polar aromatic system enhances the molecule's affinity for the n-octanol phase. Further substitution on this aromatic ring with electron-withdrawing groups like nitro (4a-c ) or a halogen like chlorine (6a-c ) leads to a progressive increase in LogP, with the chlorophenyl derivatives exhibiting the highest lipophilicity.[15]

  • Influence of Aniline Substitution Position: The position of the triazolo-methoxy substituent on the aniline ring has a notable and consistent effect. For every R group, the para-substituted derivative (2c, 3c, 4c, 6c ) displays the lowest LogP value.[15] In contrast, the ortho and meta isomers generally have higher and comparable lipophilicity values.[15] This phenomenon can be attributed to the greater structural rigidity and reduced potential for intramolecular interactions in the para configuration, which may expose more of the polar amine group to the aqueous environment, thereby decreasing overall lipophilicity.[15]

G cluster_cause Structural Modification cluster_effect Effect on Lipophilicity Cause1 Add Aromatic Group (e.g., Benzyl) Effect1 Increases LogP Cause1->Effect1 Increases hydrophobicity Cause2 Add Halogen (e.g., -Cl) Effect2 Significantly Increases LogP Cause2->Effect2 Strongly increases hydrophobicity Cause3 Move Substituent to para Position Effect3 Decreases LogP Cause3->Effect3 Reduces intramolecular shielding of polar groups

Caption: Causality between structural changes and LogP outcomes.

Conclusion and Outlook for Drug Design

The experimental data clearly demonstrates that the lipophilicity of aniline-triazole derivatives can be systematically modulated through chemical synthesis. The choice of substituent on the triazole ring is the most powerful determinant of LogP, with aromatic and halogenated groups imparting the highest lipophilicity. Concurrently, the substitution pattern on the aniline ring provides a more subtle but significant means of fine-tuning this property, with para-substitution consistently yielding less lipophilic compounds.

For medicinal chemists, these relationships are invaluable. A lead compound with promising potency but poor solubility (high LogP) could be optimized by shifting a substituent to the para position or replacing a lipophilic group with a less hydrophobic one. Conversely, a compound with poor membrane permeability (low LogP) could be enhanced by introducing aromatic or halogenated moieties. This guide underscores the necessity of integrating experimental lipophilicity profiling early in the drug discovery pipeline to rationally design molecules with an optimal balance of properties, thereby increasing the probability of advancing successful therapeutic candidates.

References

  • Fun, H. K., et al. (2011). 4-(1,2,4-Triazol-1-yl)aniline. Acta Crystallographica Section E: Structure Reports Online, 67(1), o164. Available at: [Link]

  • Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Available at: [Link]

  • Pindelska, E., et al. (2024). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Pharmaceuticals, 17(11), 1476. Available at: [Link]

  • Pindelska, E., et al. (2024). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. ResearchGate. Available at: [Link]

  • Kapłon-Cieślicka, A., et al. (2023). Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. International Journal of Molecular Sciences, 24(8), 7019. Available at: [Link]

  • Li, Y., et al. (2006). A High-Throughput Method for Lipophilicity Measurement. Combinatorial Chemistry & High Throughput Screening, 9(4), 285-292. Available at: [Link]

  • Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863-875. Available at: [Link]

  • ACD/Labs (n.d.). LogP—Making Sense of the Value. ACD/Labs Application Note. Available at: [Link]

  • MOLBASE (n.d.). 4-methyl-3-(1H-1,2,3-triazol-4-yl)aniline. MOLBASE Encyclopedia. Available at: [Link]

  • Enamine (n.d.). LogP / LogD shake-flask method v1. ResearchGate. Available at: [Link]

  • Sai Life Sciences (2023). Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences Blog. Available at: [Link]

  • Murti, Y., et al. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46. Available at: [Link]

  • Pindelska, E., et al. (2023). Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. Molecules, 28(15), 5824. Available at: [Link]

  • Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 170-176. Available at: [Link]

  • Pindelska, E., et al. (2024). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PubMed. Available at: [Link]

  • ResearchGate (n.d.). Synthesis and characterizations of some new 4H-1,2,4-triazole derivatives. ResearchGate. Available at: [Link]

  • Kaliszan, R. (2007). Progress in the Use of HPLC for Evaluation of Lipophilicity. ResearchGate. Available at: [Link]

  • ResearchGate (n.d.). The calculated logP calcd values for 1,2,3-triazole-dipyridothiazine... ResearchGate. Available at: [Link]

  • Szymański, P., et al. (2024). Comparison of HPLC, HPTLC, and In Silico Lipophilicity Parameters Determined for 5-Heterocyclic 2-(2,4-Dihydroxyphenyl)-1,3,4-thiadiazoles. Molecules, 29(11), 2478. Available at: [Link]

  • Lin, Z., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143), e58652. Available at: [Link]

  • Al-Soud, Y. A., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. Molecules, 27(19), 6608. Available at: [Link]

  • Wikipedia (n.d.). 1,2,4-Triazole. Wikipedia. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline

Introduction: A Proactive Stance on Laboratory Safety and Environmental Stewardship In the fast-paced environment of drug discovery and chemical research, the safe management of chemical reagents is paramount. This guide...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Proactive Stance on Laboratory Safety and Environmental Stewardship

In the fast-paced environment of drug discovery and chemical research, the safe management of chemical reagents is paramount. This guide provides a detailed protocol for the proper disposal of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline, a compound belonging to the aromatic amine and triazole chemical classes. The procedures outlined herein are grounded in established safety principles and regulatory standards, designed to protect laboratory personnel, the wider community, and the environment. As scientists, our responsibility extends beyond the bench to the entire lifecycle of the chemicals we use, a concept often referred to as "cradle-to-grave" management.[1]

Section 1: Hazard Assessment of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline

Understanding the intrinsic hazards of a compound is the foundation of its safe handling and disposal. While a specific Safety Data Sheet (SDS) for this exact molecule may not always be accessible, a hazard assessment can be expertly inferred from its constituent functional groups: the aromatic aniline moiety and the 1,2,4-triazole ring.

  • Aromatic Amines: This class of compounds is well-documented for its potential toxicity.[2][3] Aniline and its derivatives are often readily absorbed through the skin and can be toxic if inhaled or ingested.[4][5] The primary systemic effect of many aromatic amines is methemoglobinemia, a condition that reduces the oxygen-carrying capacity of the blood, leading to symptoms like cyanosis, headache, and dizziness.[6] Furthermore, many aromatic amines are classified as suspected carcinogens and mutagens.[2]

  • 1,2,4-Triazole Derivatives: The triazole moiety is a component of many systemic fungicides and pharmaceutical agents.[7][8] While the triazole ring itself is a key feature in many active compounds, its degradation can lead to metabolites that are stable and highly soluble in water, posing a potential environmental risk if not disposed of correctly.[9]

  • Aquatic Toxicity: Aromatic amines are frequently characterized as being very toxic to aquatic life, with potentially long-lasting effects.[10] Therefore, preventing the entry of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline into drains and waterways is a critical aspect of its disposal.[11]

Based on this analysis, 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline must be treated as a hazardous substance. The primary hazards are summarized in the table below.

Hazard CategoryDescriptionSupporting Evidence
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled.Based on data for aniline and related aromatic amines.[10]
Serious Health Hazards Suspected of causing genetic defects and cancer; may cause damage to organs through prolonged exposure.A common classification for aromatic amines.[2]
Skin/Eye Irritation Causes skin and serious eye irritation/damage.[12][13]Typical for amine compounds.[11]
Environmental Hazard Very toxic to aquatic life with long-lasting effects.A critical concern for aniline derivatives.[10]

Section 2: Regulatory Framework for Hazardous Waste Disposal

The disposal of chemical waste is not merely a suggestion but a legal requirement. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste management under the Resource Conservation and Recovery Act (RCRA) .[14] This framework establishes a comprehensive "cradle-to-grave" system for managing hazardous waste, from its generation to its final disposal.[1]

Key tenets of RCRA compliance for laboratories include:

  • Waste Identification: Generators are legally responsible for determining if their waste is hazardous.[15] Given the properties of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline, it must be classified as hazardous waste.

  • Proper Management: This includes using appropriate containers, labeling them correctly, and storing them safely until disposal.[4]

  • Manifest System: When waste is transported off-site, it must be tracked using a uniform hazardous waste manifest to ensure it reaches an approved Treatment, Storage, and Disposal Facility (TSDF).[15]

  • State Regulations: Many states have their own hazardous waste regulations that can be more stringent than federal EPA rules.[1][16] Always consult your local and state requirements.

Adherence to these regulations is not optional. It is a cornerstone of responsible scientific practice.

Section 3: Core Disposal Protocol for 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline

This protocol provides a step-by-step methodology for the safe disposal of pure 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline and materials contaminated with it.

Step 1: Waste Segregation and Collection
  • Principle of Segregation: Never mix different waste streams. 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline waste must be collected separately from non-hazardous trash, other chemical wastes (especially incompatibles like strong oxidizers or acids), and sharps.[17]

  • Solid Waste: Collect unadulterated solid 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline, along with contaminated personal protective equipment (PPE) such as gloves and disposable lab coats, in a dedicated, robust container. This waste should be double-bagged using transparent bags and placed inside a labeled, rigid container.[4]

  • Liquid Waste: Solutions containing 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline should be collected in a dedicated, leak-proof, and chemically compatible waste container. Do not fill containers beyond 90% capacity to allow for expansion.

Step 2: Containerization and Labeling
  • Container Selection: Use containers that are in good condition, compatible with the chemical, and can be securely sealed.[18] For liquid waste, ensure the container has a screw-top cap.

  • Hazardous Waste Labeling: As soon as the first drop of waste is added, the container must be labeled.[4] Affix a completed hazardous waste tag that includes:

    • The words "Hazardous Waste"

    • The full chemical name: "4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline" (avoid abbreviations or formulas)

    • An accurate list of all components and their approximate percentages

    • The relevant hazard characteristics (e.g., Toxic, Environmental Hazard)

    • The accumulation start date

Step 3: On-Site Storage
  • Designated Area: Store the sealed and labeled waste container in a designated satellite accumulation area that is under the control of laboratory personnel.[4]

  • Secondary Containment: The waste container must be kept in a secondary containment bin or tray to capture any potential leaks or spills.

  • Storage Conditions: Store in a cool, dry, and well-ventilated area, away from heat, ignition sources, and incompatible materials.[11][18]

Step 4: Final Disposal Route
  • Prohibited Actions: Under no circumstances should this chemical or its solutions be discharged into the sewer system or disposed of in regular trash. [10][11] This action is illegal and poses a significant threat to aquatic ecosystems.

  • Authorized Disposal: The only acceptable method for final disposal is through a licensed hazardous waste management company.[12][19] This is typically coordinated through your institution's Environmental Health & Safety (EHS) department. The waste will be transported to a specialized facility for:

    • Controlled Incineration: High-temperature incineration with flue gas scrubbing to destroy the organic compound and remove harmful byproducts like nitrogen oxides is a common and effective method.[11][19]

    • Licensed Chemical Destruction: Other licensed chemical treatment or destruction methods may also be employed by the disposal facility.[11]

Section 4: Spill and Decontamination Procedures

Accidental spills generate hazardous waste that must be managed correctly.

  • Assess the Situation: Evacuate non-essential personnel. Ensure the area is well-ventilated, and eliminate any ignition sources.[6]

  • Don Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and chemically resistant gloves. For larger spills, a respirator may be necessary.[11]

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid creating dust and place it in a labeled waste container.[17] For liquid spills, confine the spill using an absorbent material like vermiculite or dry sand.[6] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect and Dispose: Collect the absorbed material using spark-proof tools and place it into a suitable, sealed container for disposal as hazardous waste.[11]

  • Decontaminate: Clean the spill area thoroughly with soap and plenty of water. Collect the cleaning materials and initial rinse water for disposal as hazardous waste.[11]

  • Report: Notify your supervisor and your institution's EHS office about the spill.

Section 5: Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline waste.

G Disposal Workflow for 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline A Waste Generation (Pure compound, solutions, contaminated materials) B Characterize as Hazardous Waste (Toxic, Environmental Hazard) A->B Step 1 J Discharge to Sewer? A->J C Segregate Waste Stream (Keep separate from other chemicals) B->C Step 2 D Select Proper Container (Compatible, Sealable) C->D Step 3 E Attach Hazardous Waste Label (Complete all fields) D->E Step 4 F Store in Satellite Accumulation Area (Secondary Containment) E->F Step 5 G Contact EHS for Pickup F->G Step 6 H Transport via Licensed Hauler (Manifest Tracking) G->H Step 7 I Final Disposal at TSDF (e.g., Controlled Incineration) H->I Step 8 J->C No K PROHIBITED (Environmental & Legal Violation) J->K Yes

Caption: Decision workflow for compliant hazardous waste disposal.

Section 6: References

  • Chemical Safety Data Sheet MSDS / SDS - 4-(1H-1,2,3-Triazole-1-yl)aniline - ChemicalBook. (2025).

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (2023).

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ResearchGate. (n.d.).

  • Aniline | PDF | Chemistry | Safety - Scribd. (n.d.).

  • What Regulations Govern Hazardous Waste Management? - Chemistry For Everyone. (2025).

  • Hazardous Waste | US EPA. (n.d.).

  • Safety Data Sheet: aniline - Chemos GmbH&Co.KG. (n.d.).

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025).

  • 4-((1H-1,2,4-Triazol-1-yl)methyl)aniline - BLDpharm. (n.d.).

  • Waste, Chemical, and Cleanup Enforcement | US EPA. (2025).

  • What are the Health and Safety Guidelines for Using Amines? - Diplomata Comercial. (n.d.).

  • 4-(1H-1,2,4-Triazol-1-yl)aniline - Sigma-Aldrich. (n.d.).

  • 4-{3-[(1H-1,2,4-triazol-1-yl)methyl] - SynHet. (n.d.).

  • Resource Conservation and Recovery Act (RCRA) Regulations | US EPA. (2025).

  • Aniline - Safety Data Sheet - ChemicalBook. (n.d.).

  • SAFETY DATA SHEET - TCI Chemicals. (2024).

  • 2 - SAFETY DATA SHEET. (2025).

  • Fisher Scientific - SAFETY DATA SHEET. (2023).

  • Aniline - Hazardous Substance Fact Sheet. (n.d.).

  • 4-(1H-1,2,4-Triazol-1-ylmethyl)aniline | CAS#:119192-10-8 | Chemsrc. (2025).

  • Steps in Complying with Regulations for Hazardous Waste | US EPA. (2025).

  • Documents Related to the Hazardous Waste Listing of Dyes and Pigments | US EPA. (2017).

  • 4-((5-Methyl-1H-1,2,4-triazol-3-yl)methyl)aniline dihydrochloride | ChemScene. (n.d.).

  • Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave | Journal of Sustainable Materials Processing and Management. (2023).

  • Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave | Request PDF - ResearchGate. (2025).

  • SAFETY DATA SHEET - Sigma-Aldrich. (2024).

  • amines, aromatic 2002 | niosh - CDC. (n.d.).

  • 11 - SAFETY DATA SHEET. (2024).

  • Safety Data Sheet - CymitQuimica. (2024).

  • TREATMENT METHODS FOR 1,2,4-TRIAZOLE FUNGICIDES FROM WATERS - ISRES. (n.d.).

  • 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline - SAFETY DATA SHEET. (2023).

  • 1,2,4-Triazole Derivatives for Synthesis of Biologically Active Compounds | Building Blocks. (2023).

  • Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobili - eurl-pesticides.eu. (n.d.).

Sources

Handling

A Senior Application Scientist's Guide to Handling 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and precision. The compound 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline, a molecule combining...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and precision. The compound 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline, a molecule combining an aniline core with a triazole substituent, requires a handling protocol grounded in a thorough understanding of its potential hazards. This guide provides an in-depth operational plan, moving beyond a simple checklist to explain the causality behind each safety recommendation. Our goal is to create a self-validating system of protocols that ensures both personal safety and experimental integrity.

Hazard Assessment: Understanding the "Why"

While a specific, comprehensive toxicological profile for 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline is not widely documented, its structure allows us to infer a hazard profile based on its constituent functional groups: aromatic amines and triazoles.

  • Aromatic Amines (Aniline Moiety): Aniline and its derivatives are well-known for their systemic toxicity. They can be absorbed through the skin, inhaled, or ingested.[1][2] A primary concern is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen. Furthermore, aniline is classified as a suspected carcinogen and possible mutagen.[2] Therefore, preventing skin contact and inhalation is of paramount importance.

  • Triazole Moiety: Triazole compounds are widely used as fungicides and in pharmaceuticals.[3] While many exhibit low toxicity, the class as a whole can present hazards.[4][5] Safety data for related compounds indicates risks of skin, eye, and respiratory irritation.[6][7][8] Handling these compounds, especially as powders, necessitates controls to prevent dust formation and inhalation.[9][10]

Based on this composite profile, we must assume 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline is harmful if swallowed, inhaled, or absorbed through the skin, and is an irritant to the eyes and respiratory system.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is not merely a procedural step but a critical control measure dictated by the compound's hazard profile. The following table summarizes the essential PPE for handling this compound.

Protection Type Required Equipment Specification & Rationale
Respiratory NIOSH-approved N95 Respirator (or higher)Required when handling the solid powder outside of a ventilated enclosure. The primary risk is the inhalation of fine particles. A standard surgical mask is insufficient as it does not protect the wearer from chemical aerosols or fine dust.[11]
Eye & Face Chemical Safety Goggles with Side ShieldsMinimum requirement for all handling operations. Protects against dust particles and minor splashes.
Face Shield (used with goggles)Required when handling bulk quantities or performing operations with a high splash risk (e.g., transferring solutions). A face shield protects the entire face from splashes.[12]
Hand Double Gloving: Nitrile GlovesRequired for all handling. The inner glove protects against contamination when removing the outer glove. The outer glove is the primary barrier. Nitrile provides good resistance to a range of chemicals. Change outer gloves immediately if contamination is suspected and every 30 minutes during extended handling.[13]
Body Fully-Buttoned Laboratory CoatMinimum requirement for all handling. Provides a barrier against incidental contact and minor spills.
Chemical-Resistant Apron or CoverallsRequired when handling larger quantities (>50g) or during procedures with significant splash potential. Provides an additional layer of protection for the torso and legs.
Footwear Closed-toe ShoesRequired in all laboratory settings. Protects feet from spills and dropped objects.

Operational Plan: A Step-by-Step Guide from Receipt to Disposal

This section details the procedural workflow for safely managing 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline throughout its lifecycle in the laboratory.

Receiving and Storage
  • Inspect upon Receipt: Before accepting the package, visually inspect it for any signs of damage or leaks.

  • Transport with Care: Use a secondary container (such as a plastic tub) to transport the chemical from the receiving area to the laboratory.

  • Log and Store: Log the chemical into your inventory. Store the container in a designated, well-ventilated, and dry area, away from strong oxidizing agents and acids.[6][7] Ensure it is clearly labeled with the chemical name and hazard pictograms.

Handling and Experimental Use (Weighing the Solid)

This is a critical control point due to the risk of inhaling fine powder.

  • Prepare the Work Area: All handling of the solid compound must be performed within a certified chemical fume hood or a ventilated balance enclosure. This engineering control is the primary method for preventing respiratory exposure.

  • Don PPE: Before handling, don the required PPE: double nitrile gloves, a lab coat, and chemical safety goggles. If a fume hood is not available, an N95 respirator is mandatory.[13]

  • Weighing: Use a disposable weigh boat or creased weighing paper to prevent contamination of the balance. Handle the container and spatula carefully to minimize dust generation.

  • Post-Weighing Cleanup: After weighing, gently wipe down the spatula, balance, and surrounding surfaces with a damp cloth to collect any residual dust. Dispose of the cloth and weigh boat as solid hazardous waste.

Preparing Solutions
  • Add Solid to Solvent: Always add the solid 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline to the solvent, not the other way around. This minimizes the potential for splashing and aerosolization of the powder.

  • Work in a Fume Hood: All solution preparations should be conducted in a chemical fume hood.

  • Use Appropriate Glassware: Use glassware that is appropriately sized for the volume of solution being prepared to minimize the risk of spills.

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don Additional PPE: Before cleaning, don appropriate PPE, including a respirator if the substance is a powder, chemical-resistant gloves, and safety goggles.

  • Contain the Spill: For solid spills, gently cover with an inert absorbent material like sand or vermiculite to prevent dust from becoming airborne.[14] Do not sweep the dry powder.

  • Collect and Dispose: Carefully scoop the contained material into a labeled hazardous waste container.[14] Clean the spill area with a suitable solvent, followed by soap and water. All cleanup materials must be disposed of as hazardous waste.

Waste Disposal

Proper segregation and disposal of waste are essential to prevent environmental contamination and ensure safety.

  • Solid Waste: All contaminated materials, including gloves, weigh boats, and paper towels, must be placed in a clearly labeled, sealed hazardous waste container.[2]

  • Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a designated, labeled hazardous waste container for liquids. Do not pour this chemical waste down the drain.[2][9]

  • Empty Containers: The original container, once empty, should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.[9]

Visual Workflow for Safe Handling

The following diagram outlines the critical steps and decision points in the safe handling of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline.

G Workflow for Handling 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline cluster_prep Preparation & Setup cluster_handling Chemical Handling cluster_disposal Cleanup & Disposal A 1. Review SDS & Procedure B 2. Select & Don Appropriate PPE A->B C 3. Prepare Work Area (Fume Hood) B->C D 4. Weigh Solid or Prepare Solution C->D E Spill Occurs? D->E F Execute Spill Cleanup Protocol E->F Yes G 5. Perform Experiment E->G No F->D Re-evaluate & Proceed H 6. Segregate Waste (Solid & Liquid) G->H I 7. Decontaminate Work Area & Equipment H->I J 8. Doff & Dispose of Contaminated PPE I->J K 9. Wash Hands Thoroughly J->K

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline
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Reactant of Route 2
4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline
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